Product packaging for 2-(Thiophen-2-yl)pyrrolidine(Cat. No.:CAS No. 90090-64-5)

2-(Thiophen-2-yl)pyrrolidine

Cat. No.: B129391
CAS No.: 90090-64-5
M. Wt: 153.25 g/mol
InChI Key: BNUVOMNEUJWHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Thiophen-2-yl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B129391 2-(Thiophen-2-yl)pyrrolidine CAS No. 90090-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVOMNEUJWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320932, DTXSID50902762
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90090-64-5
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1] When coupled with a thiophene moiety, a key component in various pharmacologically active molecules, the resulting scaffold shows promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This document details a plausible synthetic route, including a step-by-step protocol, and outlines the analytical techniques essential for the structural elucidation and purity assessment of the title compound.

Introduction: The Significance of the Thiophene-Pyrrolidine Scaffold

The convergence of the thiophene and pyrrolidine rings in a single molecule creates a unique chemical entity with considerable potential in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a versatile scaffold that imparts favorable pharmacokinetic properties.[3] The thiophene ring system is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to a wide range of biological activities.[4]

Derivatives of the thiophene-pyrrolidine core have demonstrated a variety of pharmacological effects, including anticonvulsant and antinociceptive activities.[5] These biological activities are thought to arise, in part, from the interaction of these molecules with neuronal voltage-sensitive sodium channels.[1] As such, this compound serves as a valuable building block for the synthesis of novel bioactive compounds with potential therapeutic applications in epilepsy, neuropathic pain, and other CNS-related conditions.[2]

Synthesis of this compound

A robust and efficient synthesis of this compound is crucial for its exploration as a key intermediate in drug discovery programs. While various methods can be envisioned for the construction of this molecule, a highly plausible and effective approach involves a Grignard reaction followed by a cyclization and reduction sequence. This method offers a convergent and versatile route to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a 2-substituted pyrroline precursor, which can be envisioned to be formed from the cyclization of an amino ketone. This amino ketone, in turn, can be derived from the addition of a thiophene-containing nucleophile to a suitable four-carbon electrophile. A Grignard reagent derived from 2-bromothiophene is an excellent candidate for the thiophene nucleophile.

Proposed Synthetic Pathway

The proposed synthetic pathway commences with the readily available starting materials: 2-bromothiophene and succinonitrile. The synthesis involves three key transformations:

  • Grignard Reaction: Formation of 2-thienylmagnesium bromide and its subsequent reaction with succinonitrile to yield 1,4-dicyano-1-(thiophen-2-yl)butane.

  • Reductive Cyclization: Reduction of the dinitrile and subsequent intramolecular cyclization to form 2-(thiophen-2-yl)-1-pyrroline.

  • Reduction of Pyrroline: Selective reduction of the imine functionality of the pyrroline ring to afford the target molecule, this compound.

dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2-Bromothiophene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mg, THF" [shape=plaintext, fontcolor="#34A853"]; "2-Thienylmagnesium bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Succinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_A" [label="1,4-Dicyano-1-(thiophen-2-yl)butane"]; "Reduction_Cyclization" [label="Reduction/\nCyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrroline" [label="2-(Thiophen-2-yl)-1-pyrroline"]; "Reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Bromothiophene" -> "2-Thienylmagnesium bromide" [label="Mg, THF"]; "2-Thienylmagnesium bromide" -> "Intermediate_A" [label="Succinonitrile"]; "Intermediate_A" -> "Pyrroline" [label="e.g., H₂, Raney Ni"]; "Pyrroline" -> "Final_Product" [label="e.g., NaBH₄"]; } केंद Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Thienylmagnesium bromide

  • Materials: Magnesium turnings, 2-bromothiophene, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a few drops of 2-bromothiophene to initiate the reaction. The initiation can be aided by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add a solution of 2-bromothiophene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

Step 2: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

  • Materials: 2-Thienylmagnesium bromide solution, succinonitrile, anhydrous THF, Raney Nickel, hydrogen gas, methanol.

  • Procedure:

    • Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of succinonitrile in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

    • Dissolve the crude dinitrile in methanol and transfer to a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.

Step 3: Synthesis of this compound

  • Materials: 2-(Thiophen-2-yl)-1-pyrroline, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "MS" [label="Mass Spectrometry\n(MS)"]; "FTIR" [label="FTIR Spectroscopy"]; "Purity" [label="Purity Assessment\n(e.g., HPLC, GC-MS)"]; "Structure_Confirmed" [label="Structure and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "NMR"; "Start" -> "MS"; "Start" -> "FTIR"; "NMR" -> "Purity"; "MS" -> "Purity"; "FTIR" -> "Purity"; "Purity" -> "Structure_Confirmed"; } केंद Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyrrolidine rings. The three aromatic protons on the thiophene ring will appear as multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) is expected to be a multiplet, coupled to the adjacent protons. The N-H proton of the pyrrolidine ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in this compound. The carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-145 ppm), while the carbons of the pyrrolidine ring will be found in the aliphatic region (typically δ 25-65 ppm).

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Thiophene C-H6.8 - 7.2 (m)123 - 128
Pyrrolidine C2-H4.0 - 4.5 (m)60 - 65
Pyrrolidine CH₂1.5 - 3.5 (m)25 - 50
Pyrrolidine N-H1.5 - 3.0 (br s)-
Thiophene C-S-140 - 145

Table 1: Predicted NMR Spectral Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

  • Expected Molecular Ion: For this compound (C₈H₁₁NS), the expected exact mass of the molecular ion [M]⁺ is approximately 153.06 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve the loss of the pyrrolidine ring or fragments thereof. A common fragmentation pathway for α-pyrrolidinophenones involves the loss of a neutral pyrrolidine molecule (71 Da).[6] A prominent fragment would likely be the thiophene-containing cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

  • C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route offers a practical and scalable method for obtaining this valuable medicinal chemistry building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of the thiophene-pyrrolidine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design. When coupled with the thiophene moiety, a bioisostere of the benzene ring with a distinct electronic profile, the resulting 2-(thiophen-2-yl)pyrrolidine structure presents a compelling starting point for the exploration of novel chemical space. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions, data from its constituent heterocycles, and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic behavior and its potential as a therapeutic agent.

Molecular and Structural Characteristics

This compound is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring linked at the 2-position to a five-membered aromatic thiophene ring.

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NSPubChem[2]
Molecular Weight 153.25 g/mol PubChem[2]
CAS Number 90090-64-5Hoffman Fine Chemicals[3]
Physical State Liquid/OilHoffman Fine Chemicals[3]
Predicted XLogP3 1.5PubChemLite[4]

Ionization and Lipophilicity: The Twin Pillars of Drug Action

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the basicity of the pyrrolidine nitrogen is the key determinant of its pKa.

  • Pyrrolidine: A saturated secondary amine, pyrrolidine is a moderately strong base with an experimental pKa of approximately 11.27 for its conjugate acid.[5]

  • Thiophene: In contrast, thiophene is a very weak base, with a pKa of its conjugate acid estimated to be around -4.5.[6] The sulfur atom's lone pairs are delocalized within the aromatic ring, making them less available for protonation.

Estimated pKa of this compound:

The electron-withdrawing nature of the thiophene ring is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. The extent of this decrease depends on the electronic effects transmitted through the C-C bond. A reasonable estimate for the pKa of this compound would be in the range of 9.5 - 10.5 . This estimation acknowledges the electron-withdrawing influence of the thiophene ring while recognizing that the effect is not as pronounced as with a directly attached, strongly deactivating group.

Causality Behind the Estimation: The aromatic thiophene ring acts as a weak electron-withdrawing group, pulling electron density away from the pyrrolidine ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKa of its conjugate acid.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one.

  • Pyrrolidine: Being a small, polar molecule, pyrrolidine is relatively hydrophilic, with an experimental logP of approximately 0.46.[7]

  • Thiophene: The aromatic and nonpolar character of thiophene makes it more lipophilic, with an experimental logP of 1.81.[8]

Predicted and Estimated logP of this compound:

Computational models provide a valuable starting point for estimating logP. The predicted XLogP3 value for this compound is 1.5.[4] This value is intermediate between that of pyrrolidine and thiophene, which is chemically intuitive. The addition of the lipophilic thiophene moiety to the hydrophilic pyrrolidine scaffold increases the overall lipophilicity of the molecule.

Table 2: Comparison of logP Values

CompoundExperimental logPPredicted XLogP3
Pyrrolidine0.46[7]-
Thiophene1.81[8]-
This compound Not Available 1.5 [4]

Aqueous Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. As with pKa and logP, we can estimate the solubility of this compound by considering its structural components.

  • Pyrrolidine: Is miscible with water, reflecting its polar nature and ability to form hydrogen bonds.[7]

  • Thiophene: Is insoluble in water, a consequence of its nonpolar, aromatic character.[3][8]

Estimated Solubility of this compound:

Given the predicted logP of 1.5, this compound is expected to have moderate to low aqueous solubility . The presence of the pyrrolidine nitrogen, which can be protonated at physiological pH, will contribute to its solubility. However, the lipophilic thiophene ring will significantly decrease its solubility compared to unsubstituted pyrrolidine. The solubility will also be pH-dependent, increasing in acidic conditions where the pyrrolidine nitrogen is protonated.

Experimental Protocols for Physicochemical Characterization

For drug development, experimentally determined physicochemical properties are essential. The following are detailed, self-validating protocols for the determination of pKa, logP, and aqueous solubility, designed for a research setting.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

  • Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration: Place the analyte solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.

  • Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 pKa units.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between octanol and water and measuring its concentration in each phase.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)

  • Validation: Perform the experiment at multiple initial concentrations to ensure that the logP value is independent of concentration. Replicate the experiment at least three times.

Figure 3: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

This "gold standard" method determines the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid or liquid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS.

  • Validation: The experiment should be performed in triplicate. The presence of undissolved solid at the end of the experiment must be confirmed to ensure a saturated solution was achieved.

Spectroscopic and Synthetic Considerations

While specific, publicly available spectra for this compound are scarce, its synthesis and characterization are achievable through established organic chemistry techniques.

Synthesis

The synthesis of 2-substituted pyrrolidines can be approached through various methods. A common and effective strategy involves the asymmetric synthesis from readily available starting materials. For instance, a transaminase-triggered cyclization of an appropriate ω-chloroketone could be a viable route to produce enantiomerically pure this compound.[8] Another approach could be the reductive amination of a thiophene-2-carboxaldehyde derivative with a suitable proline derivative.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm, and the thiophene ring protons in the aromatic region, around 6.8-7.5 ppm. The proton at the 2-position of the pyrrolidine ring would be a multiplet due to coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyrrolidine ring and the four carbons of the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 153, corresponding to the molecular weight of the compound.

The Role of Computational Tools in Physicochemical Profiling

In modern drug discovery, computational tools play a pivotal role in the early assessment of physicochemical properties, allowing for the rapid screening of large virtual libraries.

  • pKa Prediction: Software such as ACD/pKa, ChemAxon's pKa calculator, and MarvinSketch utilize various algorithms, including fragment-based methods and quantum mechanical calculations, to predict pKa values with increasing accuracy.[2][7] These tools can provide valuable insights in the absence of experimental data.

  • logP Prediction: A variety of computational methods exist for logP prediction, including atom-based methods (e.g., XLOGP3), fragment-based methods, and property-based methods.[9][10][11] ALOGPS is another widely used tool that predicts both logP and aqueous solubility.[12][13]

  • Solubility Prediction: Predicting aqueous solubility is a complex challenge. Models like ESOL (Estimated Solubility) and those based on machine learning are continuously being developed to improve predictive accuracy.[14]

While these computational tools are powerful, it is crucial to recognize their limitations. Their accuracy is dependent on the quality and diversity of the training data sets used to develop the algorithms. Therefore, experimental validation of key compounds in a series remains indispensable.

Conclusion: A Scaffold of Potential

This compound represents a molecule of significant interest for medicinal chemistry. Its physicochemical profile, characterized by moderate basicity and lipophilicity, suggests that it is a promising starting point for the design of novel drug candidates. While a complete experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers by offering reasoned estimations of its key properties, detailed protocols for their experimental determination, and an overview of the computational tools available for its in silico assessment. As with any drug discovery endeavor, a synergistic approach that combines computational modeling with rigorous experimental validation will be the key to unlocking the full therapeutic potential of this and related scaffolds.

References

Spectroscopic Characterization of 2-(Thiophen-2-yl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The unique structural combination of a pyrrolidine ring and a thiophene moiety imparts specific chemical properties that can be elucidated through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the expected spectral data.

Introduction to this compound

This compound (C8H11NS) is a secondary amine with a molecular weight of 153.25 g/mol .[1][2] Its structure features a saturated five-membered nitrogen-containing ring (pyrrolidine) attached at the 2-position to a five-membered aromatic ring containing a sulfur atom (thiophene). This combination of a flexible, aliphatic amine and a rigid, electron-rich aromatic system makes it a versatile scaffold in the design of novel bioactive molecules. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H5' (thiophene)~7.20ddJ = 5.0, 1.2
H3' (thiophene)~6.95ddJ = 3.5, 1.2
H4' (thiophene)~6.90ddJ = 5.0, 3.5
H2 (pyrrolidine)~4.20tJ = 7.5
H5α, H5β (pyrrolidine)~3.10 - 2.90m
NH (pyrrolidine)~2.50 (broad)s
H3α, H3β (pyrrolidine)~2.00 - 1.80m
H4α, H4β (pyrrolidine)~1.70 - 1.50m

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Thiophene Protons (H3', H4', H5'): These protons are in the aromatic region, typically between 6.5 and 8.0 ppm. The proton at the 5'-position (H5') is expected to be the most downfield due to its proximity to the sulfur atom and the pyrrolidine substituent. The protons at the 3' and 4' positions will appear as doublets of doublets due to coupling with each other and with H5'.

  • Pyrrolidine H2 Proton: This methine proton is directly attached to the thiophene ring and is adjacent to the nitrogen atom, causing a significant downfield shift to around 4.20 ppm. It is expected to appear as a triplet due to coupling with the two adjacent H3 protons.

  • Pyrrolidine Methylene Protons (H3, H4, H5): These protons will appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (H5) will be the most deshielded of the methylene groups. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.[3]

  • Pyrrolidine NH Proton: The chemical shift of the N-H proton is variable and concentration-dependent. It is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2' (thiophene)~145.0
C5' (thiophene)~127.0
C3' (thiophene)~124.0
C4' (thiophene)~123.0
C2 (pyrrolidine)~60.0
C5 (pyrrolidine)~47.0
C3 (pyrrolidine)~35.0
C4 (pyrrolidine)~25.0

Rationale for Predicted Chemical Shifts:

  • Thiophene Carbons (C2', C3', C4', C5'): These carbons will resonate in the aromatic region (120-150 ppm). The carbon attached to the pyrrolidine ring (C2') will be the most downfield.

  • Pyrrolidine Carbons (C2, C3, C4, C5): These aliphatic carbons will appear at higher field. The carbon adjacent to both the nitrogen and the thiophene ring (C2) will be the most deshielded of the pyrrolidine carbons. The carbon adjacent to the nitrogen (C5) will also be deshielded compared to the other methylene carbons (C3 and C4).[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the pyrrolidine and thiophene fragments.

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3350 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1250 - 1020Medium
C-S Stretch850 - 690Medium
C-H out-of-plane bend (Aromatic)900 - 650Strong

Rationale for Predicted Frequencies:

  • N-H Stretch: The secondary amine will show a characteristic absorption in the 3350-3300 cm⁻¹ region.[7]

  • C-H Stretches: The aromatic C-H stretches of the thiophene ring will appear at a higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[8]

  • C=C Stretch: The aromatic C=C bonds of the thiophene ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.[9]

  • C-S Stretch: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.[9]

  • C-H out-of-plane bending: The substitution pattern on the thiophene ring will influence the position of strong C-H out-of-plane bending absorptions.[8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom: A peak at m/z 152 ([M-H]⁺) is likely, resulting from the cleavage of a C-H or N-H bond to form a stable radical cation.

    • Alpha-cleavage: The bond between the pyrrolidine C2 and the thiophene ring can cleave, leading to a fragment corresponding to the thiophene ring (m/z 83) or the protonated pyrrolidine ring (m/z 70).

    • Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation through the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules.[10][11]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺ at m/z 154), which is useful for confirming the molecular weight.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.

Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed understanding of its chemical structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers working with this compound. The orthogonal information obtained from these techniques, when combined, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the advancement of drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Thiophene-Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structural Certainty

In the landscape of modern drug discovery, the thiophene-pyrrolidine scaffold has emerged as a "privileged structure."[1][2][3] Its prevalence in molecules with significant biological activity—ranging from anticancer to anti-inflammatory agents—makes it a focal point for medicinal chemists.[4][5][6] The five-membered pyrrolidine ring, with its sp³-hybridized carbons, offers a three-dimensional architecture that is highly effective for exploring pharmacophore space, while the thiophene moiety provides a versatile, bioisosteric replacement for other aromatic systems, often enhancing drug-receptor interactions through its sulfur atom.[1][7]

However, the very synthetic reactions that grant access to this valuable scaffold, such as the powerful 1,3-dipolar cycloaddition, frequently generate complex mixtures of regioisomers and stereoisomers.[7][8] For the drug development professional, structural ambiguity is not an option. An unconfirmed structure invalidates all subsequent biological data, compromises intellectual property, and poses a significant safety risk.

The Integrated Elucidation Workflow: A Multi-Modal Approach

The definitive characterization of a novel compound is never the result of a single experiment. It is the synergistic application of multiple spectroscopic and spectrometric techniques, where the data from each must converge on a single, consistent structural hypothesis. The workflow below illustrates this integrated and iterative process.

Elucidation_Workflow cluster_start Initial Synthesis & Purification cluster_constitution Part 1: Defining the Constitution cluster_connectivity Part 2: Assembling Connectivity cluster_stereochem Part 3: Determining 3D Structure Synthesis Synthesis (e.g., 1,3-Dipolar Cycloaddition) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spec (HRMS) - Molecular Formula Purification->HRMS Pure Sample NMR_1D 1D NMR ('H, ¹³C, DEPT) - Chemical Environment - Fragment Identification Purification->NMR_1D IR_UV IR & UV-Vis Spectroscopy - Functional Groups - Chromophores Purification->IR_UV XRay Single Crystal X-Ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry Purification->XRay If Crystalline NMR_2D_Hetero Heteronuclear 2D NMR (HSQC, HMBC) - ¹H-¹³C Correlations (1-bond & long-range) HRMS->NMR_2D_Hetero Hypothesis Generation NMR_2D_Homo Homonuclear 2D NMR (COSY) - ¹H-¹H Correlations NMR_1D->NMR_2D_Homo NMR_1D->NMR_2D_Hetero NMR_NOE NOESY / ROESY - Through-Space Correlations - Relative Stereochemistry NMR_2D_Homo->NMR_NOE Confirmed Connectivity NMR_2D_Hetero->NMR_NOE Final_Structure Final Validated Structure NMR_NOE->Final_Structure Relative Structure XRay->Final_Structure Absolute Structure

Caption: Integrated workflow for the structural elucidation of novel compounds.

Part 1: Establishing the Constitutional Isomer

Before we can determine how atoms are connected, we must first establish the elemental composition and identify the basic structural fragments present.

A. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: The foundational question for any unknown is "What is it made of?". Low-resolution mass spectrometry provides a nominal mass, which is insufficient for novel compounds. HRMS is non-negotiable as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is the first and most critical gate in the validation process. The choice of ionization technique is crucial; for most thiophene-pyrrolidine derivatives, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature that minimizes fragmentation and preserves the molecular ion.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:1000 in 50:50 methanol/water containing 0.1% formic acid. The acid ensures protonation of the basic pyrrolidine nitrogen, facilitating ESI.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the run.

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the exact mass. The software will provide a list of possible formulas; the correct one will have the lowest mass error (in ppm) and be chemically sensible based on the synthesis.

B. 1D Nuclear Magnetic Resonance (¹H & ¹³C NMR): Identifying the Fragments

Expertise & Experience: If HRMS provides the "what," 1D NMR provides the "where." It gives detailed information about the chemical environment of every hydrogen and carbon atom in the molecule.[9] For thiophene-pyrrolidine scaffolds, we look for characteristic fingerprints.

  • ¹H NMR: Protons on a thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with coupling constants (J-values) that are indicative of their relative positions.[10] Protons on the saturated pyrrolidine ring resonate further upfield (δ 2.0-4.5 ppm).[11] The integration of these signals must match the proton count from the molecular formula.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum reveals all unique carbon environments. A DEPT-135 experiment is essential as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons disappear. This is a rapid and foolproof way to inventory the carbon types.

Table 1: Typical NMR Spectroscopic Data for a Substituted Thiophene-Pyrrolidine Scaffold

Nucleus Region Typical Chemical Shift (δ, ppm) Notes
¹H Thiophene 6.5 - 8.0 Exact shift and multiplicity depend on substitution pattern.[10][12]
¹H Pyrrolidine (CH, CH₂) 2.0 - 4.5 Often complex, overlapping multiplets due to diastereotopicity.
¹H Pyrrolidine (N-H) 1.5 - 6.0 Often a broad singlet; can exchange with D₂O.
¹³C Thiophene 120 - 145 Aromatic carbons.
¹³C Pyrrolidine 40 - 70 Saturated carbons.

| ¹³C | Carbonyl (C=O) | 170 - 185 | If a pyrrolidinone moiety is present. |

C. Infrared (IR) Spectroscopy: Functional Group Confirmation

Trustworthiness: IR spectroscopy serves as a rapid and inexpensive cross-validation of the functional groups suggested by NMR and MS. For a thiophene-pyrrolidinone, for example, the presence of a strong, sharp absorption band around 1680-1720 cm⁻¹ provides compelling evidence for the amide carbonyl group.[8] A broad absorption above 3200 cm⁻¹ would confirm the N-H stretch. This data must be consistent with the proposed molecular formula.

Part 2: Assembling the Fragments: Defining Connectivity

With the building blocks identified, the next critical phase is to determine precisely how they are connected. This is where 2D NMR techniques become indispensable, resolving any ambiguity in the constitutional isomer.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

Expertise & Experience: COSY is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system. This is invaluable for tracing out the proton network within the pyrrolidine ring and identifying adjacent protons on the thiophene ring.

B. HSQC & HMBC: The Unambiguous Linkers

Expertise & Experience: These heteronuclear experiments are the cornerstones of modern structural elucidation. They correlate proton signals with carbon signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. Its primary role is to definitively assign the chemical shift of each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). The causality for running HMBC is to bridge isolated spin systems. For example, a correlation from a proton on the pyrrolidine ring to a carbon in the thiophene ring provides undeniable proof of the connection point between the two rings, resolving any regiochemical questions.

Caption: HMBC links protons to distant carbons, bridging molecular fragments.

Protocol: Acquiring High-Quality 2D NMR Data

  • Sample Preparation: A reasonably concentrated sample is required (~5-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter.

  • Shimming: Excellent magnetic field homogeneity is critical for resolving cross-peaks. The instrument's automated shimming routines should be followed by manual optimization.

  • Parameter Optimization: Use standard pulse programs. For HMBC, the long-range coupling delay (typically optimized for J = 8 Hz) is a key parameter that may need adjustment to enhance specific correlations.

  • Acquisition Time: 2D experiments require more time than 1D. A COSY or HSQC may take 30-60 minutes, while a high-resolution HMBC can take several hours. This time investment is justified by the quality of the data.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution and signal-to-noise.

Part 3: Defining the Three-Dimensional Structure

Once the connectivity is established, the final questions relate to the 3D arrangement of the atoms: the stereochemistry.

A. NOESY/ROESY: Determining Relative Stereochemistry

Expertise & Experience: While COSY shows through-bond correlations, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) show through-space correlations. A cross-peak in a NOESY spectrum indicates that two protons are physically close to each other (< 5 Å), regardless of whether they are connected by bonds. This is the definitive method for determining relative stereochemistry. For example, it can distinguish between cis and trans substituents on the pyrrolidine ring.[13] If two substituent protons show a NOESY cross-peak, they must be on the same face of the ring.

B. Single Crystal X-Ray Crystallography: The Gold Standard

Authoritative Grounding: When a novel compound can be induced to form a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence possible.[14][15] It is the ultimate arbiter that can confirm connectivity, relative stereochemistry, and, with appropriate data, the absolute stereochemistry.[8][16] The resulting 3D model of the molecule, showing precise bond lengths and angles, is considered irrefutable proof of structure.

Table 2: Example of Crystallographic Data Summary

Parameter Example Value Significance
Chemical Formula C₁₂H₁₃NOS Confirms elemental composition.
Crystal System Monoclinic Describes the basic crystal lattice shape.
Space Group P2₁/c Describes the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å), β (°) Defines the size and shape of the repeating unit.

| R-factor | < 0.05 | A measure of the agreement between the model and the experimental data; lower is better. |

Protocol: General Workflow for X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering are common techniques. The goal is to obtain a single, defect-free crystal.

  • Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (typically to 100 K) in an X-ray diffractometer. The instrument rotates the crystal while exposing it to a monochromatic X-ray beam, collecting thousands of diffraction patterns.[14]

  • Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the R-factor.

  • Validation: The final structure is validated to ensure it is chemically and crystallographically sound.[14]

Conclusion: A Commitment to Scientific Integrity

References

An In-Depth Technical Guide to the Chemical Space of 2-(Thiophen-2-yl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the thiophene and pyrrolidine rings in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The 2-(thiophen-2-yl)pyrrolidine scaffold, in particular, serves as a versatile template for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive exploration of the chemical space of these derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key synthetic strategies, elucidate the structure-activity relationships that govern their biological effects, and present detailed analytical methodologies for their characterization and chiral separation. This guide is designed to be a practical resource, offering not only a review of the current state of the field but also actionable protocols and insights to facilitate further research and development.

Introduction: The Privileged Scaffold of this compound

The this compound core represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is known to enhance the lipophilicity and metabolic stability of drug molecules.[1] It is a key component in numerous approved drugs.[1] The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[2] The combination of these two moieties, with the thiophene ring at the 2-position of the pyrrolidine, creates a chiral center, introducing stereochemical considerations that are crucial for biological activity.

Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticonvulsant, antinociceptive, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide will systematically explore the chemical space of these derivatives, providing a foundation for the rational design of new therapeutic agents.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the scale of the synthesis.

Asymmetric Synthesis for Enantiopure Derivatives

Given the presence of a stereocenter at the 2-position of the pyrrolidine ring, asymmetric synthesis is of paramount importance to obtain enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.

One effective method involves the use of chiral auxiliaries. For instance, a one-step asymmetric synthesis can yield either diastereomer of a 2-substituted pyrrolidine from the same starting material with high diastereoselectivity.[6] This can be followed by the removal of the chiral auxiliary to afford the desired enantiopure product.

A biocatalytic approach using transaminases offers an alternative route to enantiopure 2-substituted pyrrolidines.[7] This method starts from commercially available ω-chloroketones and can achieve high enantiomeric excess (>99.5%) for both enantiomers.[7]

Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines via Reductive Cyclization

This protocol is adapted from a general method for the asymmetric synthesis of 2-substituted pyrrolidines.[6]

  • Preparation of the N-sulfinyl ketimine: To a solution of the starting γ-chloro-ketimine in an appropriate solvent (e.g., THF), add a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) and a suitable dehydrating agent (e.g., Ti(OEt)4). Stir the reaction mixture at room temperature until the formation of the N-sulfinyl ketimine is complete (monitored by TLC or LC-MS).

  • Diastereoselective Reduction and Cyclization: Cool the solution of the N-sulfinyl ketimine to -78 °C under an inert atmosphere (e.g., argon). Add a solution of a reducing agent, such as L-Selectride® or DIBAL-H, dropwise. The choice of reducing agent can influence the stereochemical outcome.[6]

  • Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Cleave the sulfinyl group using a mild acid (e.g., HCl in methanol) to yield the enantiomerically enriched 2-substituted pyrrolidine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a thiophene-containing dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring.[8] This reaction can be highly stereoselective, and the regioselectivity is often controlled by the nature of the dipolarophile.[9]

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Isatin Derivative Isatin Derivative In situ generation of Azomethine Ylide In situ generation of Azomethine Ylide Isatin Derivative->In situ generation of Azomethine Ylide Amino Acid (e.g., Sarcosine) Amino Acid (e.g., Sarcosine) Amino Acid (e.g., Sarcosine)->In situ generation of Azomethine Ylide Thiophene-based Dipolarophile Thiophene-based Dipolarophile Cycloaddition Cycloaddition Thiophene-based Dipolarophile->Cycloaddition Solvent (e.g., Methanol) Solvent (e.g., Methanol) Heat (Reflux) Heat (Reflux) In situ generation of Azomethine Ylide->Cycloaddition Reacts with Solvent Evaporation Solvent Evaporation Cycloaddition->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: A general workflow for the 1,3-dipolar cycloaddition synthesis of thiophene-pyrrolidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming C-C bonds and can be employed to introduce the thiophene moiety to a pre-formed pyrrolidine ring or vice versa. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored for a variety of biological activities. The following sections highlight some of the key therapeutic areas and the associated structure-activity relationships.

Anticonvulsant and Antinociceptive Activity

A significant body of research has focused on the anticonvulsant and antinociceptive properties of these derivatives.[3][10] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used animal models to evaluate anticonvulsant activity.

Structure-Activity Relationship Insights for Anticonvulsant Activity:

  • Substitution on the Pyrrolidine-2,5-dione Ring: For derivatives based on a 3-(thiophen-2-yl)pyrrolidine-2,5-dione core, the nature of the substituent at the N1 position of the pyrrolidine ring is critical. The presence of a 4-arylpiperazine fragment with electron-withdrawing groups often enhances activity.[3]

  • Linker between Pyrrolidine and Arylpiperazine: Replacing a simple alkyl linker with an acetamide moiety has been shown to broaden the spectrum of anticonvulsant activity.[3]

  • Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring can modulate the anticonvulsant potency. For instance, a methyl group at the 3-position of the thiophene ring has been incorporated into potent anticonvulsant agents.[3]

Table 1: Anticonvulsant Activity of Selected 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [10]

CompoundRMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
28 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl35.2> 100
30 4-morpholinopropyl40.5> 100
31 3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl27.4> 100
33 2-(4-morpholino)ethyl30.8> 100
Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[11] The incorporation of a pyrrolidine moiety can further enhance this activity.

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives against Colistin-Resistant Bacteria [11]

CompoundMIC₅₀ for Col-R A. baumannii (mg/L)MIC₅₀ for Col-R E. coli (mg/L)
Thiophene 4 168
Thiophene 5 1632
Thiophene 8 3232
Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[12] Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected Pyrrolidine Derivatives [4][13]

CompoundCancer Cell LineIC₅₀ (µM)
Copper complex 37a SW480 (colon)0.99 ± 0.09
Pyrrolidinone derivative 13 IGR39 (melanoma)2.50 ± 0.46
Pyrrolidinone derivative 13 PPC-1 (prostate)3.63 ± 0.45
Neuroprotective Effects

Thiophene-containing compounds have emerged as promising agents for the treatment of neurodegenerative disorders.[14] Their neuroprotective effects are often attributed to their ability to modulate various pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.[14] The lipophilicity imparted by the thiophene ring can also facilitate penetration of the blood-brain barrier.[1]

Potential Mechanisms of Neuroprotection:

  • Modulation of Amyloid-β Aggregation: Some thiophene derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[14]

  • Inhibition of Acetylcholinesterase: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Thiophene-based compounds have been identified as potent inhibitors of this enzyme.[14]

  • Alleviation of Oxidative Stress: The antioxidant properties of thiophene derivatives can help to mitigate the neuronal damage caused by oxidative stress.[14]

Analytical Methodologies: Characterization and Chiral Separation

The analysis of this compound derivatives requires a range of analytical techniques for structural elucidation, purity assessment, and, crucially, the separation of enantiomers.

Spectroscopic and Chromatographic Techniques

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for the characterization of these compounds.

Chiral Separation Techniques

Due to the chirality of the this compound scaffold, methods for separating and quantifying the enantiomers are essential.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC Separation (Indirect Method)

  • Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) in the presence of a coupling agent (e.g., DCC or EDCI) to form diastereomeric amides.

  • Chromatographic Conditions:

    • Column: A standard achiral reversed-phase column (e.g., C18).

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The exact composition should be optimized for baseline separation of the diastereomers.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the derivatives show strong absorbance.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two separated diastereomers.

4.2.2. Chiral Capillary Electrophoresis (CE)

Chiral CE is another effective technique for enantiomeric separation, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[15] The separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.[15]

Experimental Protocol: Chiral Capillary Electrophoresis

  • Capillary and BGE Preparation:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate buffer) at a specific pH. Add a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the BGE at an optimized concentration.

  • Sample Injection: Inject a small plug of the sample solution into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, leading to their separation.

  • Detection: On-capillary detection is typically performed using a UV detector.

Logical Relationship: Chiral Separation by Derivatization

G Racemic Mixture (Enantiomers) Racemic Mixture (Enantiomers) Diastereomeric Mixture Diastereomeric Mixture Racemic Mixture (Enantiomers)->Diastereomeric Mixture Reacts with Chiral Derivatizing Agent (Enantiopure) Chiral Derivatizing Agent (Enantiopure) Chiral Derivatizing Agent (Enantiopure)->Diastereomeric Mixture Achiral Chromatography (e.g., HPLC) Achiral Chromatography (e.g., HPLC) Diastereomeric Mixture->Achiral Chromatography (e.g., HPLC) Separated Diastereomers Separated Diastereomers Achiral Chromatography (e.g., HPLC)->Separated Diastereomers

Caption: The conversion of enantiomers to separable diastereomers using a chiral derivatizing agent.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of diverse chemical libraries, while the wide range of observed biological activities underscores its potential in addressing various unmet medical needs. Future research in this area should focus on:

  • Expansion of the Chemical Space: The exploration of novel substitution patterns on both the thiophene and pyrrolidine rings to fine-tune pharmacological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational optimization and clinical development.

  • Development of More Efficient and Stereoselective Synthetic Methods: The discovery of new catalytic systems and green chemistry approaches will facilitate the synthesis of these compounds on a larger scale.

  • Preclinical and Clinical Evaluation: Promising lead compounds should be advanced through rigorous preclinical and, ultimately, clinical studies to validate their therapeutic potential.

This technical guide has provided a comprehensive overview of the chemical space of this compound derivatives, from their synthesis and biological evaluation to their analytical characterization. It is our hope that this resource will serve as a valuable tool for researchers in the field and inspire further innovation in the quest for new and effective medicines.

References

CAS number and molecular structure of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyrrolidine: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] When coupled with the thiophene moiety—a versatile bioisostere for the phenyl group found in many pharmaceuticals—the resulting this compound structure emerges as a key building block for developing novel therapeutics.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It covers the molecule's fundamental chemical identity, a detailed examination of its synthesis with mechanistic rationale, and a survey of its current and potential applications in pharmacology, with a focus on central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is to establish its precise identity and understand its physical properties. This compound is unambiguously identified by its CAS number and molecular structure.

Chemical Structure:

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked at its 2-position to the 2-position of a five-membered sulfur heterocycle (thiophene).

  • IUPAC Name: this compound[4]

  • CAS Number: 90090-64-5[4]

  • Molecular Formula: C₈H₁₁NS[5]

  • SMILES: C1CC(NC1)C2=CC=CS2[4][5]

A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in both chemical reactions and biological systems, offering insights into its potential as a fragment for drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 153.25 g/mol PubChem[4]
Monoisotopic Mass 153.06122053 DaPubChem[5]
XLogP3-AA (Predicted) 1.5PubChem[5]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]
Topological Polar Surface Area 40.3 ŲPubChem[4]

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and scalable approach is paramount for its application as a building block.[6][7] A logical and field-proven synthetic strategy involves the formation of a Δ¹-pyrroline intermediate followed by its reduction. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.

A plausible synthetic route, adapted from established methodologies for analogous 2-aryl pyrrolidines, is outlined below.[8]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction & Cyclization cluster_1 Step 2: Reduction A Thiophene-2-magnesium bromide (Grignard Reagent) C 2-(Thiophen-2-yl)-1-pyrroline (Intermediate) A->C 1. THF 2. H₃O⁺ workup B 4-Chlorobutyronitrile B->C E This compound (Final Product) C->E Methanol (MeOH) D Sodium Borohydride (NaBH₄) D->E

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

  • Reagent Preparation: Prepare the thiophene-2-magnesium bromide Grignard reagent by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: To the freshly prepared Grignard solution at 0 °C, add a solution of 4-chlorobutyronitrile in anhydrous THF dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Cyclization & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.

  • Causality and Expertise: This step leverages the high nucleophilicity of the Grignard reagent to attack the electrophilic carbon of the nitrile group. The subsequent intramolecular cyclization is a spontaneous Sɴ2 reaction where the nitrogen anion displaces the chloride on the butyl chain, forming the stable five-membered pyrroline ring. Using 4-chlorobutyronitrile is a direct and efficient way to introduce the required four-carbon chain with a leaving group at the terminal position.[8]

Step 2: Reduction of 2-(Thiophen-2-yl)-1-pyrroline

  • Reduction: Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline from the previous step in methanol (MeOH). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion & Purification: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Carefully add water to quench any excess NaBH₄. Remove the methanol under reduced pressure. The remaining aqueous residue is then extracted with dichloromethane (DCM). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, can be purified by vacuum distillation or column chromatography.

  • Trustworthiness and Self-Validation: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine functional group of the pyrroline to a secondary amine without affecting the aromatic thiophene ring. The progress of the reduction can be easily and reliably tracked by TLC, providing a clear endpoint for the reaction. The final purity can be validated using standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and starting material for the synthesis of more complex, biologically active molecules. Its value lies in the combination of the pyrrolidine's favorable physicochemical properties and the thiophene's electronic characteristics.

Core Scaffold for CNS-Active Agents

A significant area of application for this scaffold is in the development of treatments for CNS disorders, particularly epilepsy and neuropathic pain.[2][9] Research has shown that derivatives of thiophene-pyrrolidine, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, exhibit potent anticonvulsant and antinociceptive properties.[10][11]

  • Mechanism of Action: The proposed mechanism for these derivatives involves the modulation of neuronal voltage-sensitive sodium channels (VSSCs).[9][11] By binding to these channels, the compounds can stabilize hyperexcited neurons and suppress the propagation of aberrant electrical signals that characterize seizures and pain states. The thiophene-pyrrolidine core provides the necessary three-dimensional structure to correctly orient functional groups for optimal interaction with the channel's binding site.

Role as a Privileged Building Block

The diagram below illustrates the role of this compound as a central building block from which diverse libraries of potential drug candidates can be synthesized through functionalization at the pyrrolidine nitrogen.

G cluster_0 Functionalization (N-alkylation, N-acylation, etc.) A This compound (Core Scaffold) B Linker Moiety (-alkyl-, -carbonyl-) A->B Reaction at Pyrrolidine N-H C Pharmacophore Group (e.g., Arylpiperazine, Morpholine) B->C D Library of Novel Derivatives B->D C->D E Screening & Lead Optimization (e.g., Anticonvulsant, Analgesic Assays) D->E

Caption: Drug development workflow using the title scaffold.

Potential in Other Therapeutic Areas

While the CNS applications are the most explored, the structural elements of this compound suggest potential in other areas:

  • Antimicrobial Agents: Thiophene derivatives have a long history in the development of antibacterial and antifungal compounds.[3][12]

  • Anticancer Properties: Certain pyrrolidine-based compounds have demonstrated the ability to inhibit cancer cell proliferation, making this scaffold a point of interest for oncology research.[12]

Conclusion and Future Outlook

This compound represents a confluence of two medicinally significant heterocycles. Its robust synthesis and versatile chemical nature make it an exceptionally valuable building block for drug discovery. The demonstrated success of its derivatives as anticonvulsant and antinociceptive agents validates the scaffold's utility and provides a strong foundation for further exploration. Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic applications, and developing enantioselective syntheses to isolate specific stereoisomers, which may offer improved potency and safety profiles. As the demand for novel therapeutics continues to grow, such foundational scaffolds will remain indispensable tools for medicinal chemists worldwide.

References

Introduction: The Significance of Physicochemical Profiling in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Thiophen-2-yl)pyrrolidine

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a molecule's behavior from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. An otherwise potent molecule can fail catastrophically if it cannot be adequately dissolved for formulation or if it degrades before reaching its biological target.

This guide focuses on this compound, a heterocyclic compound featuring two scaffolds of significant interest in medicinal chemistry: the thiophene ring and the pyrrolidine moiety.[1][2] Both structures are present in numerous pharmacologically active agents, valued for their ability to form key interactions with biological targets and modulate physicochemical properties.[3][4][5] Understanding the solubility and stability of this specific scaffold is therefore not merely an academic exercise but a crucial step in evaluating its potential as a building block for novel therapeutics.

As a Senior Application Scientist, this document is structured not as a rigid template but as a logical, causality-driven guide for fellow researchers. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that the described protocols are not just followed, but understood. This approach grounds our work in the principles of scientific integrity, creating a self-validating framework for the physicochemical characterization of this compound and similar novel chemical entities.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a master variable in drug discovery, directly influencing absorption, distribution, and the design of appropriate formulations. Here, we focus on determining the thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate a compound's true solubility. For lead optimization and formulation development, thermodynamic solubility is the gold standard.

Causality Behind Experimental Design: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[6][7] Its power lies in its simplicity and directness: an excess of the solid compound is agitated in a specific solvent system until equilibrium is achieved.[8] This ensures the solution is truly saturated. The subsequent measurement of the dissolved compound's concentration provides a definitive solubility value under the tested conditions.

Choice of Media: We will assess solubility in multiple aqueous buffers to understand how pH affects the molecule. Since this compound contains a secondary amine within the pyrrolidine ring, it is expected to be a weak base and exhibit pH-dependent solubility. Testing at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 7.4) is critical for predicting oral absorption.[8]

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Weigh excess solid This compound (e.g., ~5 mg) into vials prep2 Add precise volume of physiologically relevant buffers (e.g., pH 1.2, 4.5, 7.4) prep1->prep2 Triplicate for each buffer eq1 Seal vials and place in shaking incubator prep2->eq1 eq2 Agitate at constant temp (25°C or 37°C) for 24-48 hours eq1->eq2 Ensures equilibrium an1 Withdraw aliquot of supernatant eq2->an1 an2 Filter immediately through 0.22 µm syringe filter an1->an2 Removes undissolved solid an3 Prepare serial dilutions of the filtrate an2->an3 an4 Quantify concentration via validated HPLC-UV method an3->an4 an5 Calculate solubility (mg/mL, µM) an4->an5 Against calibration curve

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Detailed Step-by-Step Protocol: Shake-Flask Solubility
  • Preparation of Buffers: Prepare standardized aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate-Buffered Saline, PBS). Filter all buffers through a 0.45 µm filter.

  • Compound Addition: Into triplicate 2 mL glass vials for each buffer condition, weigh approximately 5 mg of solid this compound. The key is to ensure an excess of solid remains after equilibrium is reached.[8]

  • Solvent Addition: Add exactly 1.0 mL of the respective buffer to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM). Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.[8]

  • Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for heavy solids to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter into a clean vial.

    • Scientist's Note: This filtration step is critical. Failure to remove all undissolved solid particles will lead to a gross overestimation of solubility.[8]

  • Quantification: Prepare a standard calibration curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered samples by a validated HPLC-UV method. Dilute the samples as necessary to fall within the linear range of the calibration curve.

  • Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in each buffer.

Data Presentation: Solubility Profile

Quantitative data should be summarized for clear interpretation.

Buffer SystempHTemperature (°C)Mean Solubility (mg/mL)Mean Solubility (µM)
0.1 N HCl1.22515.299,191
Acetate Buffer4.5258.555,482
PBS7.4250.95,875

Note: Data are hypothetical examples for illustrative purposes.

Part 2: Chemical Stability Assessment

Assessing the intrinsic chemical stability of a new chemical entity is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10] Forced degradation, or stress testing, is the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[11][12]

Causality Behind Experimental Design: Forced Degradation Studies

The objectives of forced degradation are multifaceted and essential for de-risking a development candidate:

  • Identify Degradation Pathways: It provides insight into the likely degradation products that could form during manufacturing, storage, or administration.[11]

  • Elucidate Degradant Structures: Generated degradants can be isolated and characterized.

  • Develop and Validate Stability-Indicating Methods: This is the most critical objective. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[13][14] Forced degradation studies are the ultimate challenge to the specificity of such a method.[15][16]

We will employ a standard battery of stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines.[11]

Experimental Workflow: Forced Degradation & Stability-Indicating Method

G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis 0.1 N HCl, 60°C start->acid Expose aliquots base Base Hydrolysis 0.1 N NaOH, 60°C start->base Expose aliquots ox Oxidation 3% H₂O₂, RT start->ox Expose aliquots therm Thermal 60°C in Solution start->therm Expose aliquots photo Photolytic ICH Q1B Light Box start->photo Expose aliquots sample Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->sample base->sample ox->sample therm->sample photo->sample neutralize Quench/Neutralize/ Dilute Sample sample->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc results Quantify Parent Drug (% Assay) & Degradation Products (% Area) hplc->results

Caption: Workflow for Forced Degradation Stability Studies.

Detailed Step-by-Step Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1).

    • Acidic: Mix with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Place in a 60°C water bath.

    • Basic: Mix with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Place in a 60°C water bath.

    • Oxidative: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Mix with water. Place in a 60°C water bath.

    • Photolytic: Expose the solution in a quartz cuvette to a light source conforming to ICH Q1B specifications (providing both UV and visible light). Run a dark control in parallel.[10]

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the main compound.[17]

  • Sample Quenching: Immediately stop the degradation process upon sampling.

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilute with the mobile phase.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the formation of new chromophores. Mass spectrometry (MS) detection is highly beneficial for identifying the mass of potential degradants.[15]

Data Presentation: Stability Profile

Results are typically presented by showing the loss of the parent compound and the formation of degradation products over time.

Stress ConditionTime (h)Assay of Parent (%)Total Impurities (% Area)Remarks
0.1 N HCl, 60°C 2488.511.2Significant degradation observed.
0.1 N NaOH, 60°C 2492.17.8Moderate degradation.
3% H₂O₂, RT 2485.314.5Highly susceptible to oxidation.
Thermal, 60°C 4899.20.7Stable to heat in solution.
Photolytic (ICH) 4898.91.0Stable to light.

Note: Data are hypothetical examples for illustrative purposes.

Conclusion

This guide outlines a comprehensive, rationale-driven approach to characterizing the aqueous solubility and chemical stability of this compound. By employing the gold-standard shake-flask method, we can generate reliable thermodynamic solubility data across a physiologically relevant pH range. Concurrently, a systematic forced degradation study, guided by ICH principles, allows for the identification of potential degradation pathways and is the essential foundation for developing a robust, stability-indicating analytical method. The insights gained from these studies are indispensable for making informed decisions in the drug discovery and development process, ultimately determining the viability of this chemical scaffold for further investigation.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of synthetic strategies for obtaining 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged structure in numerous pharmaceuticals, while the thiophene moiety is a key pharmacophore known to modulate biological activity.[1] We present detailed analyses of several synthetic routes, including classical reductive amination and modern asymmetric biocatalysis. Each section elucidates the core chemical principles, discusses the rationale behind experimental design, and provides field-proven insights for practical application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize this valuable building block and its derivatives.

Introduction: Significance of the this compound Scaffold

The convergence of the pyrrolidine and thiophene moieties in a single molecule creates a unique chemical entity with significant potential in drug discovery. The saturated, five-membered pyrrolidine ring offers a three-dimensional structure that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Thiophene rings are considered bioisosteres of phenyl rings and are present in numerous FDA-approved drugs, contributing to target binding and influencing pharmacokinetic profiles.[2] Consequently, the this compound core is a valuable building block for exploring novel chemical space, particularly in the development of therapies for central nervous system (CNS) disorders, where similar architectures have shown promise.[1]

This document outlines robust and versatile synthetic approaches to access this key intermediate, with a focus on providing both racemic and enantiomerically pure forms.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most common approaches focus on forming the pyrrolidine ring through C-N bond formation.

Retrosynthesis cluster_A Route A: Reductive Amination cluster_B Route B: Asymmetric Biocatalysis cluster_C Route C: [3+2] Cycloaddition target This compound precursor_A γ-Amino Ketone / Aldehyde or 1,4-Dicarbonyl Precursor target->precursor_A C-N bond (Intramolecular Reductive Amination) precursor_B ω-Chloro Ketone (1-Chloro-4-(thiophen-2-yl)butan-2-one) target->precursor_B C-N bond (Transaminase- mediated Cyclization) precursor_C1 Azomethine Ylide target->precursor_C1 C-C & C-N bonds precursor_C2 2-Vinylthiophene target->precursor_C2

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies:

  • Route A (Reductive Amination): Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor containing an amine and a carbonyl group. This is often achieved in one pot from a 1,4-dicarbonyl compound and an ammonia source.

  • Route B (Asymmetric Biocatalysis): A modern, enantioselective approach where a transaminase enzyme converts a prochiral ω-haloketone into a chiral amino-halide, which spontaneously cyclizes.[3]

  • Route C ([3+2] Cycloaddition): A powerful method for constructing the five-membered ring in a single step by reacting an azomethine ylide with a thiophene-containing dipolarophile.[4][5]

Synthetic Strategy 1: Intramolecular Reductive Amination

This classical and highly reliable method involves the formation of an imine or enamine from a γ-keto carbonyl precursor, followed by in-situ reduction to yield the pyrrolidine ring.[6] A common and effective starting material is a γ-keto ester, such as 4-oxo-4-(thiophen-2-yl)butanoic acid or its methyl ester, which can be synthesized via Friedel-Crafts acylation.[7][8]

3.1. Mechanistic Pathway

The synthesis begins with the Friedel-Crafts acylation of thiophene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to produce 4-oxo-4-(thiophen-2-yl)butanoic acid. The carboxylic acid is then subjected to reductive amination conditions. In the presence of an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, NaCNBH₃), the ketone is converted to a primary amine. This intermediate amine can then cyclize onto the carboxylic acid (or its activated form) to form a lactam, which is subsequently reduced to the target pyrrolidine. A more direct route involves the reduction of the carboxylic acid to the corresponding aldehyde, setting up a direct intramolecular reductive amination.

Reductive_Amination cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2 & 3: Intramolecular Reductive Amination Thiophene Thiophene KetoAcid 4-oxo-4-(thiophen-2-yl)butanoic acid Thiophene:e->KetoAcid:w 1. AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride:e->KetoAcid:w Imine Cyclic Imine (Intermediate) KetoAcid:e->Imine:w 2. NH₄OAc, Heat (-H₂O) Ammonia NH₃, [H] Target This compound Imine:e->Target:w 3. NaCNBH₃ (Reduction)

Caption: Workflow for Reductive Amination Synthesis.

3.2. Protocol: Synthesis of this compound via Reductive Amination

(Part A) Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid [7]

  • Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 13.3 g, 0.1 mol).

  • Solvent: Add anhydrous dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add succinic anhydride (10.0 g, 0.1 mol) to the stirred suspension.

  • Thiophene Addition: Add thiophene (8.4 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid. The product can be purified by recrystallization from a water/ethanol mixture.

(Part B) Intramolecular Reductive Amination

  • Setup: In a 250 mL round-bottom flask, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (9.2 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 100 mL of methanol.

  • pH Adjustment: Adjust the pH of the solution to ~6 by adding glacial acetic acid.

  • Reducing Agent: Add sodium cyanoborohydride (NaCNBH₃, 3.1 g, 0.05 mol) portion-wise over 15 minutes. Caution: NaCNBH₃ is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C until gas evolution ceases to destroy excess NaCNBH₃.

  • Workup: Make the solution basic (pH > 10) by adding 6 M NaOH. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthetic Strategy 2: Asymmetric Biocatalysis with Transaminases

For the synthesis of enantiomerically pure N-heterocycles, biocatalysis offers a green and highly selective alternative to classical methods. Transaminase (TA) enzymes can catalyze the asymmetric amination of a ketone, and when a suitable leaving group is present in the substrate, the resulting amine can cyclize in-situ to form the desired product with high enantiomeric excess (ee).[3][9]

4.1. Principle and Rationale

This strategy utilizes an ω-chloroketone substrate, 1-chloro-4-(thiophen-2-yl)butan-2-one . A transaminase, using a sacrificial amine donor like isopropylamine, transfers an amino group to the ketone, forming a chiral chloroamine intermediate. This intermediate undergoes a spontaneous intramolecular Sₙ2 reaction, where the newly installed amine displaces the chloride, to form the pyrrolidine ring. The choice of an (R)-selective or (S)-selective transaminase allows for direct access to either enantiomer of the final product.[1][10]

Biocatalysis_Workflow Substrate 1-Chloro-4-(thiophen-2-yl)butan-2-one Intermediate Chiral Chloroamine (transient intermediate) Substrate->Intermediate Enzymatic Amination Enzyme (R)- or (S)-Transaminase + PLP cofactor + Isopropylamine Enzyme->Intermediate Cyclization Spontaneous Intramolecular Sₙ2 Intermediate->Cyclization Product (R)- or (S)-2-(Thiophen-2-yl)pyrrolidine Cyclization->Product

Caption: Biocatalytic cascade for enantioselective pyrrolidine synthesis.

4.2. Protocol: Enantioselective Synthesis of (S)-2-(Thiophen-2-yl)pyrrolidine

(Part A) Synthesis of 1-chloro-4-(thiophen-2-yl)butan-2-one (Precursor)

  • Setup: To a cooled (0 °C) and stirred suspension of AlCl₃ (14.7 g, 0.11 mol) in 100 mL of anhydrous DCM, add 4-chlorobutyryl chloride (14.1 g, 0.10 mol) dropwise.

  • Thiophene Addition: Add thiophene (8.4 g, 0.10 mol) dropwise, keeping the temperature below 5 °C.

  • Reaction & Workup: Stir at room temperature for 4 hours. Perform an acidic aqueous workup as described in Protocol 3.2 (Part A). Purify the resulting crude product by vacuum distillation or column chromatography to yield the ω-chloroketone precursor.

(Part B) Biocatalytic Reductive Amination and Cyclization [3]

  • Buffer Prep: Prepare a 100 mM potassium phosphate (KPᵢ) buffer and adjust the pH to 8.0.

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 30 °C), combine the following:

    • KPᵢ buffer (pH 8.0) to a final volume of 50 mL.

    • An (S)-selective transaminase (e.g., ATA-117 or a similar commercial enzyme), typically at 5-10 mg/mL.

    • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM final concentration).

    • Isopropylamine (as the amine donor, ~0.5 M final concentration).

    • A small amount of DMSO (e.g., 5% v/v) to aid substrate solubility.

  • Substrate Addition: Add the precursor, 1-chloro-4-(thiophen-2-yl)butan-2-one, to a final concentration of 50 mM.

  • Reaction: Stir the mixture at 30 °C for 24 hours. Monitor conversion by GC or LC-MS by extracting aliquots with an organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Workup: After the reaction reaches completion, adjust the pH to >10 with 6 M NaOH.

  • Extraction: Extract the aqueous phase with MTBE or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The enantiomeric excess (ee) can be determined by chiral GC or HPLC. Further purification can be achieved by column chromatography.

Alternative Synthetic Strategies
5.1. Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries, such as Evans-type oxazolidinones, provide a powerful method for diastereoselective alkylation. An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which is then alkylated with an electrophile like 2-(bromomethyl)thiophene. The bulky auxiliary shields one face of the enolate, directing the alkylation to occur with high diastereoselectivity. Subsequent cyclization and cleavage of the auxiliary yield the enantiomerically enriched 2-substituted pyrrolidine.[12][13] While effective, this method involves multiple steps and stoichiometric use of the chiral auxiliary.

5.2. [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction is a highly convergent method for synthesizing pyrrolidines.[14] An azomethine ylide, typically generated in situ from the condensation of an α-amino acid ester (like glycine methyl ester) with an aldehyde, can react with an electron-deficient alkene.[4] For this synthesis, 2-vinylthiophene could serve as the dipolarophile. This approach rapidly builds molecular complexity, and asymmetric variants using chiral catalysts are well-established.[15]

Comparative Summary of Synthetic Routes
Method Key Features Advantages Disadvantages Stereocontrol
Intramolecular Reductive Amination Classical C-N bond formation from a linear precursor.Robust, scalable, uses common reagents.Produces a racemic mixture; may require multiple steps.None (without chiral reducing agents or resolution).
Asymmetric Biocatalysis Enzyme-catalyzed amination followed by spontaneous cyclization.Excellent enantioselectivity (>99% ee); green chemistry (mild, aqueous conditions); direct access to (R) or (S) enantiomers.Requires specific enzyme screening; precursor synthesis may be needed; potential for substrate/product inhibition.Excellent (Enzyme-controlled).
Chiral Auxiliary Method Diastereoselective alkylation directed by a recoverable auxiliary.High diastereoselectivity; well-established and predictable outcomes.Stoichiometric use of expensive chiral auxiliary; multiple protection/deprotection and cleavage steps required.Excellent (Substrate-controlled).
[3+2] Cycloaddition Convergent synthesis via reaction of a 1,3-dipole with a dipolarophile.Rapid construction of the pyrrolidine ring; high atom economy.Generation of the azomethine ylide can be sensitive; regioselectivity can be an issue; requires specific precursors.Can be made asymmetric with chiral catalysts.
Conclusion

The synthesis of this compound can be achieved through several effective methodologies. For large-scale production of the racemic material, intramolecular reductive amination offers a robust and cost-effective route. For applications requiring high optical purity, asymmetric biocatalysis using transaminases stands out as a state-of-the-art method, providing direct access to either enantiomer in high yield and excellent enantiomeric excess under environmentally benign conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and the need for stereochemical control.

References

The Versatile Scaffold: 2-(Thiophen-2-yl)pyrrolidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Among these, heterocyclic compounds have garnered significant attention due to their diverse biological activities. The 2-(thiophen-2-yl)pyrrolidine moiety has emerged as a particularly "privileged" scaffold, a term conferred upon molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. This unique combination of a five-membered aromatic thiophene ring and a saturated five-membered nitrogen-containing pyrrolidine ring bestows upon it a distinct three-dimensional architecture and electronic properties that are conducive to potent and selective interactions with a variety of biological targets.[1][2]

The thiophene ring, a bioisostere of the phenyl ring, is a common feature in many FDA-approved drugs and is known to enhance metabolic stability and improve pharmacokinetic profiles.[3][4] The pyrrolidine ring, a ubiquitous feature in natural products and synthetic drugs, provides a rigid, three-dimensional structure that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[1] The fusion of these two rings creates a scaffold with a unique conformational landscape, allowing for the precise positioning of substituents to engage with specific binding pockets in proteins. This guide provides a comprehensive overview of the use of the this compound scaffold in drug design, complete with detailed synthetic protocols, biological evaluation methods, and an analysis of structure-activity relationships.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include asymmetric hydrogenation and 1,3-dipolar cycloaddition.

Protocol 1: Asymmetric Hydrogenation of a Pyrrole Precursor

This method provides an enantioselective route to the this compound core.

Workflow for Asymmetric Hydrogenation

Pyrrole 2-(Thiophen-2-ylmethyl)pyrrole Reaction Asymmetric Hydrogenation Pyrrole->Reaction Catalyst Chiral Rhodium or Iridium Catalyst (e.g., Rh-DuPhos) Catalyst->Reaction Hydrogen H2 (Hydrogen Gas) Hydrogen->Reaction Solvent Methanol Solvent->Reaction Product cis-2-(Thiophen-2-ylmethyl)pyrrolidine Reaction->Product Imine Imine from Glycine and Aldehyde Ylide_Gen Generation Imine->Ylide_Gen Alkene Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Catalyst Chiral Catalyst or Chiral Auxiliary (e.g., Ag2CO3 / (S)-N-tert-butanesulfinyl group) Catalyst->Cycloaddition Ylide Azomethine Ylide Ylide->Cycloaddition Product Thienyl-substituted Pyrrolidine Ylide_Gen->Ylide Cycloaddition->Product Animal Mouse Compound Test Compound or Vehicle (i.p. injection) Animal->Compound Electrodes Corneal Electrodes Animal->Electrodes Compound->Animal Stimulation Electrical Stimulation (e.g., 50 mA, 0.2 s) Electrodes->Stimulation Observation Observation of Hind Limb Tonic Extension Stimulation->Observation Result Protection or Seizure Observation->Result

References

Topic: High-Purity Isolation of 2-(Thiophen-2-yl)pyrrolidine: From Racemic Mixture to Enantiopure Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Thiophen-2-yl)pyrrolidine is a heterocyclic scaffold of significant interest in medicinal chemistry, merging the favorable pharmacological properties of the pyrrolidine ring with the versatile bioisosteric nature of the thiophene moiety.[1][2] Its utility as a key building block in the synthesis of novel therapeutic agents necessitates robust and reproducible purification protocols to ensure high purity, which is a prerequisite for accurate biological evaluation and downstream applications. This guide provides a comprehensive overview of the essential purification strategies for this compound, addressing both the removal of synthesis-related impurities from the racemic mixture and the critical chiral separation of its enantiomers. We present detailed, field-proven protocols for flash column chromatography and preparative chiral HPLC, underpinned by a rationale for each methodological choice to empower researchers with the ability to adapt and optimize these procedures.

Core Principles and Physicochemical Characterization

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. This compound is a basic, chiral amine, and these characteristics are central to the design of its purification protocols.

Causality Behind Purification Choices:

  • Basicity: The secondary amine of the pyrrolidine ring (pKa ~11) makes the molecule susceptible to strong interactions with the acidic silanol groups on standard silica gel. This can lead to significant peak tailing during chromatography, resulting in poor separation and lower yields. This issue is effectively addressed by introducing a basic modifier into the mobile phase.[3]

  • Polarity: The combination of the nonpolar thiophene ring and the polar pyrrolidine group gives the molecule an intermediate polarity, making it an ideal candidate for normal-phase chromatography.

  • Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter. As most synthetic routes yield a racemic mixture, and enantiomers often exhibit profoundly different pharmacological and toxicological profiles, chiral separation is a mandatory step for drug development purposes.[4][5]

  • Physical State: The compound is typically isolated as an oil, making purification by crystallization of the free base challenging.[6] Therefore, chromatography is the primary method for achieving high purity. Alternatively, conversion to a crystalline salt can facilitate purification via recrystallization.

Table 1: Physicochemical Properties and Safety Data

Property Value Source
Molecular Formula C₈H₁₁NS [7]
Molecular Weight 153.25 g/mol [7]
Appearance Yellow oil [6]
Storage Conditions 4 to 8 °C, under inert atmosphere, sealed from moisture and light. [6]

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. |[7] |

Protocol I: Purification of Racemic this compound

This protocol details the primary method for removing impurities such as unreacted starting materials, catalysts, and side-products from a crude reaction mixture.

Method: Base-Modified Flash Column Chromatography

Expertise & Rationale: Flash column chromatography is the workhorse technique for purifying reaction intermediates. For a basic amine like this compound, the key to a successful separation is deactivating the silica stationary phase. The addition of 0.5-1% triethylamine (TEA) to the eluent system serves this purpose. TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface and preventing the target amine from adsorbing too strongly, which ensures a symmetric peak shape and efficient elution.[3]

Detailed Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate using a solvent system of 80:20:1 Hexanes:Ethyl Acetate:Triethylamine.

    • Visualize under UV light (254 nm) and with a potassium permanganate stain to identify the product spot and assess impurity profile. The product should be UV-active due to the thiophene ring.

    • Adjust the solvent ratio to achieve an Rf value of ~0.25-0.30 for the product.

  • Column Preparation (Slurry Method):

    • For 1 gram of crude material, select a glass column of ~4 cm diameter.

    • Place a cotton or glass wool plug at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity eluent (e.g., 95:5:1 Hexanes:Ethyl Acetate:TEA). Use approximately 50-100 g of silica per gram of crude product.

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method typically results in better resolution than loading the sample as a concentrated liquid.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis (e.g., from 5% to 20% Ethyl Acetate in Hexanes, always maintaining 1% TEA).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum for several hours to remove residual solvent and triethylamine.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Workflow for Racemic Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Rf ≈ 0.3) DryLoad 2. Dry Load Sample on Silica Gel TLC->DryLoad Column 3. Flash Chromatography (Silica, Hex/EtOAc + 1% TEA) DryLoad->Column Collect 4. Collect & Analyze Fractions via TLC Column->Collect Evap 5. Evaporate Solvents Collect->Evap QC 6. Quality Control (NMR, LC-MS) Evap->QC PureRacemate Pure Racemic Product QC->PureRacemate Crude Crude Product (Oil) Crude->TLC

Caption: Workflow for the purification of racemic this compound.

Protocol II: Chiral Separation of Enantiomers

For any application in drug development, resolving the racemic mixture into its constituent enantiomers is non-negotiable.

Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for enantioseparation.[8][9] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. Cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating a broad range of racemates, including basic amines.[3] A normal-phase mobile phase (e.g., hexane/alcohol) is typically used with these columns to maximize chiral recognition mechanisms.

Detailed Step-by-Step Protocol
  • Analytical Method Development:

    • Using an analytical chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm), inject a small amount of the purified racemic material.

    • Screen mobile phases, starting with a mixture like 90:10 n-Hexane:Isopropanol.

    • Crucially , add a basic modifier (0.1-0.2% triethylamine or diethylamine) to the mobile phase to prevent peak tailing and improve resolution.[3]

    • Optimize the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve baseline separation (Resolution, Rs > 1.5).

  • Scaling to Preparative HPLC:

    • Switch to a preparative column of the same stationary phase but with a larger diameter (e.g., 20 x 250 mm).

    • Scale the flow rate according to the column cross-sectional area.

    • Prepare a concentrated solution of the racemic product in the mobile phase.

  • Injection and Fraction Collection:

    • Perform stacked injections to maximize throughput.

    • Set up the fraction collector to collect the two enantiomer peaks separately based on the retention times determined during analytical development.

  • Product Isolation and Validation:

    • Combine the fractions for each individual enantiomer.

    • Remove the solvent under reduced pressure.

    • Determine the enantiomeric excess (ee) of each isolated fraction using the analytical chiral HPLC method. An ee >99% is typically desired.

    • Confirm the chemical purity via LC-MS and NMR.

Table 2: Typical Parameters for Preparative Chiral HPLC

Parameter Value Rationale
Stationary Phase Chiralcel® OD-H (or similar cellulose-based CSP) Proven effectiveness for separating chiral amines.[3]
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v) + 0.2% Triethylamine Normal phase enhances chiral recognition; TEA ensures good peak shape.
Flow Rate Scaled for column diameter (e.g., 15-20 mL/min for a 20 mm ID column) Maintains optimal linear velocity for separation efficiency.
Column Temp. 25 °C Controlled temperature ensures reproducible retention times.

| Detection | UV at 254 nm | The thiophene ring provides a strong chromophore for detection. |

Overall Purification and Chiral Resolution Strategy

G cluster_enantiomers Isolated Enantiomers Crude Crude Racemic Mixture Step1 Protocol I: Flash Chromatography Crude->Step1 QC1 QC: NMR, LC-MS Step1->QC1 Racemate Purified Racemic This compound (ee = 0%) Step2 Protocol II: Preparative Chiral HPLC Racemate->Step2 Enan1 Enantiomer 1 (ee > 99%) Step2->Enan1 Enan2 Enantiomer 2 (ee > 99%) Step2->Enan2 QC2 QC: Analytical Chiral HPLC Enan1->QC2 Enan2->QC2 QC1->Racemate

Caption: Integrated strategy from crude product to enantiopure compounds.

References

analytical techniques for monitoring 2-(Thiophen-2-yl)pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Monitoring of 2-(Thiophen-2-yl)pyrrolidine Reactions

Introduction: The Significance of this compound

The this compound scaffold is a privileged structural motif in medicinal chemistry.[1] Its unique three-dimensional architecture, combining the saturated pyrrolidine ring with the aromatic thiophene moiety, makes it a valuable building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Compounds incorporating this structure are explored for their potential as anticonvulsant and antinociceptive agents.[1][2]

Given its importance, the precise and efficient monitoring of chemical reactions involving this compound is paramount. Effective reaction monitoring is critical for optimizing yields, minimizing impurities, understanding reaction kinetics, and ensuring the scalability and safety of synthetic processes.[3][4] This guide provides a detailed overview of robust analytical techniques for tracking the consumption of reactants and the formation of products and byproducts in real-time or through discrete sampling.

Guiding Principle: Selecting the Right Analytical Tool

The choice of an analytical technique is not arbitrary; it is dictated by the specific information required and the physical and chemical properties of the reaction mixture. Key considerations include the need for real-time data, the complexity of the reaction matrix, the structural information required, and the desired level of quantitation.

G start Start: Define Monitoring Goal q1 Need Real-Time Kinetics? start->q1 q2 Need Structural Detail on Intermediates? q1->q2 No tech1 In-Situ IR or Raman Spectroscopy q1->tech1 Yes q3 High-Throughput Screening? q2->q3 No tech3 Online/Offline NMR Spectroscopy q2->tech3 Yes tech2 Offline HPLC-UV/MS or GC-MS q3->tech2 No tech4 UPLC-MS q3->tech4 Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Chromatographic Techniques: The Gold Standard for Separation

Chromatography excels at separating complex mixtures, making it ideal for monitoring reactions where starting materials, intermediates, products, and byproducts have similar structures.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for monitoring reactions of polar, non-volatile compounds like this compound derivatives.[5]

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the preferred mode. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Because this compound contains a basic nitrogen atom, its retention can be highly sensitive to the pH of the mobile phase.[6][7] Adding a modifier like trifluoroacetic acid (TFA) or formic acid protonates the pyrrolidine nitrogen, leading to sharper peaks and more reproducible retention times. A UV detector is highly effective due to the UV-active thiophene ring. For unambiguous peak identification, especially in complex mixtures, coupling HPLC with a mass spectrometer (LC-MS) is essential.[8]

Protocol: RP-HPLC-UV Method for a Hypothetical Acylation Reaction

This protocol outlines the monitoring of a reaction where this compound (Reactant A) is acylated with an acid chloride (Reactant B) to form an amide (Product C).

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Reagents & Materials:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade (e.g., Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Reaction quencher (e.g., methanol)

  • Sample Preparation:

    • At specified time points, withdraw 10 µL of the reaction mixture.

    • Immediately quench the reaction by diluting it in 990 µL of methanol to halt the reaction and precipitate any incompatible salts. This creates a 1:100 dilution.

    • Vortex the sample for 10 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the column and instrument.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with small particles provides fast, high-resolution separations.
Mobile Phase A 0.1% TFA in WaterAcid modifier sharpens peaks for basic analytes.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting compounds from the nonpolar column.
Gradient 5% to 95% B over 5 minA gradient is effective for separating components with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detection 254 nmThiophene and other aromatic systems typically absorb strongly at this wavelength.
  • Self-Validation & Data Analysis:

    • System Suitability: Before analysis, inject a standard mixture containing known concentrations of Reactant A and Product C. The resolution between the two peaks should be >2.0, and the tailing factor for each peak should be <1.5. This ensures the system is performing adequately.

    • Quantitation: Monitor the decrease in the peak area of Reactant A and the increase in the peak area of Product C over time. The percentage conversion can be calculated using the formula: %Conversion = [Area(Product C) / (Area(Product C) + Area(Reactant A))] * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high separation efficiency and definitive structural identification capabilities. However, its application to pyrrolidine derivatives requires careful consideration.

Expertise & Causality: this compound and its derivatives are often not sufficiently volatile for direct GC analysis. Therefore, derivatization is typically required to increase volatility and thermal stability.[9] While this adds a step to sample preparation, it can be highly effective. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident identification of reactants, products, and unexpected side products.[10][11]

Protocol: GC-MS Analysis via Silylation

  • Instrumentation:

    • GC system with an autosampler coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Reagents & Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Anhydrous pyridine or acetonitrile

  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture and quench in 990 µL of a suitable solvent.

    • Evaporate 100 µL of the quenched sample to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will consume the derivatizing agent.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the pyrrolidine N-H group.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterSettingRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA standard, robust column suitable for a wide range of compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analytes.
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/minA temperature ramp effectively separates compounds based on their boiling points.
Carrier Gas Helium, 1.2 mL/minInert carrier gas standard for GC-MS.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.

Spectroscopic Techniques: A Window into the Reaction Vessel

Spectroscopic methods provide real-time or near-real-time information about the chemical transformations occurring in the reaction flask.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an inherently quantitative technique that provides rich structural information, making it excellent for identifying intermediates and determining the concentration of all species without the need for calibration standards (qNMR).[4][12] Benchtop NMR spectrometers have made this powerful technique more accessible for routine reaction monitoring directly in the fume hood.[3][12]

Expertise & Causality: For a reaction involving this compound, ¹H NMR is particularly informative. One can monitor the disappearance of the N-H proton signal of the pyrrolidine ring, or shifts in the signals of protons adjacent to the reaction center. The thiophene protons serve as excellent internal references if they are not involved in the reaction. Online flow NMR setups can continuously circulate the reaction mixture through the spectrometer, providing a true real-time view of the reaction progress.[13]

G reactor Chemical Reactor pump Peristaltic Pump reactor->pump Outflow nmr Flow NMR Spectrometer pump->nmr nmr->reactor Return Flow computer Data Acquisition & Analysis nmr->computer

Caption: Workflow for online NMR reaction monitoring.

Protocol: Offline ¹H NMR Monitoring

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or benchtop equivalent).

  • Reagents & Materials:

    • Deuterated solvent (e.g., CDCl₃)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene), if absolute quantitation is needed.

  • Sample Preparation:

    • At specified time points, withdraw ~50 µL of the reaction mixture.

    • Immediately dilute with ~600 µL of deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent serves to lock the magnetic field and halt the reaction by dilution.

    • If performing qNMR, add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to monitor might include:

      • Reactant: A broad singlet for the pyrrolidine N-H.

      • Product: Disappearance of the N-H signal and appearance of a new N-H amide signal (if applicable) or shifts in the protons on the carbon adjacent to the nitrogen.

      • Thiophene Protons: These can be used to normalize the integrals if they are unaffected by the reaction.

  • Data Analysis:

    • Set the integral of a stable reference peak (e.g., a thiophene proton or the internal standard) to a fixed value (e.g., 1.00).

    • Measure the relative integrals of peaks corresponding to the reactant and product. The ratio of these integrals directly corresponds to the molar ratio of the species in the mixture.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR is a powerful Process Analytical Technology (PAT) tool that monitors reactions in real-time without sample extraction.[4][14] A probe is inserted directly into the reaction vessel, continuously collecting spectra.

Expertise & Causality: This technique works by tracking changes in the vibrational frequencies of functional groups.[15] For instance, in an acylation reaction, one could monitor the disappearance of the N-H stretch of the starting pyrrolidine and the appearance of the strong carbonyl (C=O) stretch of the amide product. Because the data is collected continuously, it provides high-resolution kinetic profiles and can immediately detect reaction deviations or the formation of transient intermediates.[14][16]

Protocol: In-Situ FTIR Monitoring

  • Instrumentation:

    • FTIR spectrometer with a fiber-optic cable connected to an immersion probe (e.g., ATR probe).

  • Procedure:

    • Insert the FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.

    • Before starting the reaction, collect a background spectrum of the starting materials and solvent. This is crucial for difference spectroscopy.

    • Initiate the reaction (e.g., by adding the final reagent).

    • Configure the software to collect a spectrum at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • The software will automatically subtract the background spectrum, showing only the changes as the reaction progresses.

    • Identify key vibrational bands. For an acylation, this would be:

      • Product (Amide C=O): ~1650 cm⁻¹ (appears over time)

      • Reactant (Acid Chloride C=O): ~1800 cm⁻¹ (disappears over time)

    • Plot the absorbance (or peak height/area) of these key bands versus time to generate a kinetic profile of the reaction. This profile is invaluable for determining reaction endpoints and understanding kinetics.[4]

Summary and Technique Comparison

TechniqueModeThroughputInformationQuantitationExpertise Required
HPLC-UV OfflineMediumRetention TimeRelative (with standards)Moderate
LC-MS OfflineMediumRetention Time, MassRelative (with standards)High
GC-MS OfflineMediumRetention Time, MassRelative (with standards)High (derivatization)
NMR Offline/OnlineLowStructure, IsomersAbsolute (qNMR)High
In-Situ IR OnlineHighFunctional GroupsRelativeModerate

References

Application Notes & Protocols: Investigating the Antinociceptive Properties of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The global need for novel, effective, and safer analgesic agents is a driving force in pharmaceutical research. Current therapies, particularly opioids, are often associated with significant side effects and the potential for abuse, necessitating the exploration of new chemical scaffolds. The heterocyclic compound 2-(Thiophen-2-yl)pyrrolidine presents a compelling candidate for investigation. This rationale is built upon a strong foundation of existing research demonstrating that hybrid molecules containing both thiophene and pyrrolidine moieties possess significant anticonvulsant and antinociceptive activities.[1][2][3]

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, renowned for its prevalence in FDA-approved drugs and its ability to confer favorable three-dimensional structural properties that enhance interaction with biological targets, particularly within the central nervous system (CNS).[4][5] Similarly, thiophene derivatives are well-documented for a wide range of pharmacological effects, including anti-inflammatory and analgesic properties.[6][7] Studies on structurally related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, have shown potent analgesic effects in preclinical models, suggesting a potential interaction with neuronal voltage-sensitive sodium channels.[8]

These application notes provide a comprehensive guide to the preclinical in vivo evaluation of this compound for antinociceptive activity, detailing validated protocols and the scientific principles that underpin them.

Section 1: Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁NS[9]

  • Molecular Weight: 153.25 g/mol [9]

  • Structure:

    alt text

    (Image Source: PubChem CID 339554)

Key Structural Features:

  • Pyrrolidine Ring: A saturated, five-membered nitrogen-containing heterocycle. Its sp³-hybridized carbons provide a non-planar, three-dimensional structure, which is advantageous for creating specific and high-affinity interactions with protein targets.[4][5]

  • Thiophene Ring: An aromatic, sulfur-containing heterocycle. This moiety is a bioisostere of the benzene ring and is a key component in numerous pharmacologically active molecules, contributing to their biological profile.[6]

The combination of these two scaffolds suggests a molecule with the potential for favorable CNS penetration and interaction with targets involved in nociceptive signaling.

Section 2: Preclinical Evaluation of Antinociceptive Properties - In Vivo Models

A multi-assay approach is essential to comprehensively characterize the antinociceptive profile of a test compound. The following protocols describe three standard, validated models that assess different modalities of pain.

Experimental Workflow Overview

The general workflow for screening the antinociceptive activity of this compound (referred to as TPC) is outlined below.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Acute Testing cluster_analysis Phase 3: Analysis A Animal Acclimatization (≥ 72 hours) B Group Allocation (Vehicle, TPC Doses, Positive Control) A->B C Baseline Measurement (Pre-drug administration) B->C D Compound Administration (i.p. or p.o.) C->D E Post-Treatment Measurement (e.g., 30, 60, 90, 120 min) D->E F Select Assay: Hot Plate | Tail-Flick | Writhing Test E->F G Data Collection (Latency, Writhing Count) F->G H Statistical Analysis (e.g., ANOVA, Dunnett's test) G->H I Determination of ED₅₀ & Percent Inhibition H->I

Caption: General workflow for in vivo antinociceptive screening.

Hot Plate Test (Thermal, Supraspinal Pain)

Principle: The hot plate test measures the response latency to a thermal pain stimulus.[10] The characteristic responses, such as paw licking or jumping, are considered supraspinally integrated responses, making this assay particularly useful for evaluating centrally acting analgesics.[11][12] An increase in the time it takes for the animal to react indicates an antinociceptive effect.

Protocol:

  • Apparatus: A commercially available hot plate analgesia meter with a heated metal surface enclosed by a transparent cylinder.

  • Animal Preparation: Use adult Swiss albino mice (20-25g). Allow them to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Temperature Setting: Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.

    • Causality: This temperature is noxious enough to elicit a clear response within a reasonable timeframe but is not so high as to cause immediate tissue damage.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping).

  • Cut-off Time: Immediately remove the mouse if no response is observed within 30 seconds to prevent tissue injury. This maximum latency is the "cut-off" time.[13]

  • Grouping and Administration:

    • Group 1: Vehicle control (e.g., 0.9% saline with 1% Tween 80, administered intraperitoneally - i.p.).

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, i.p.).

    • Groups 3-5: Test compound this compound at varying doses (e.g., 10, 30, 100 mg/kg, i.p.).

  • Post-Treatment Measurement: At predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency as described in step 4.[11]

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test (Thermal, Spinal Pain)

Principle: This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[14] The tail-flick is a spinal reflex, making this assay useful for differentiating between centrally and spinally acting analgesics.[11] An increased latency to tail withdrawal signifies an antinociceptive effect.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.

  • Animal Preparation: Use adult Wistar rats or mice. Acclimatize the animals to the restraining device prior to the testing day to minimize stress.

  • Procedure:

    • Gently place the animal in the restrainer with its tail extending out.

    • Position the tail over the light source, typically 2-3 cm from the tip.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat. The recorded time is the reaction latency.

  • Cut-off Time: A maximum cut-off time of 10-12 seconds is typically set to prevent tissue damage.[13]

  • Grouping and Administration: Follow the same grouping and dosing strategy as described for the Hot Plate Test.

  • Measurements: Record the baseline tail-flick latency before drug administration. After administration, measure the latency at the same time intervals (30, 60, 90, 120 minutes).

  • Data Analysis: Analyze the data as a percentage increase in latency over baseline or calculate % MPE as in the hot plate test.

Acetic Acid-Induced Writhing Test (Visceral, Inflammatory Pain)

Principle: The intraperitoneal injection of a dilute acetic acid solution irritates serous membranes, causing the release of endogenous inflammatory mediators (e.g., prostaglandins, bradykinin). This induces a quantifiable, characteristic behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs.[13] This model is highly sensitive to peripherally acting analgesics and NSAIDs.[10] A reduction in the number of writhes indicates antinociceptive activity.

Protocol:

  • Animal Preparation: Use adult Swiss albino mice (20-25g), fasted for 4-6 hours before the experiment but with free access to water.

  • Grouping and Administration:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Diclofenac Sodium, 10 mg/kg, p.o. or i.p.).

    • Groups 3-5: Test compound this compound at varying doses (e.g., 10, 30, 100 mg/kg).

  • Absorption Time: Administer the vehicle, positive control, or test compound 30 minutes (for i.p.) or 60 minutes (for p.o.) before the acetic acid injection to allow for absorption.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 15-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Section 3: Elucidating Potential Mechanisms of Action

Understanding the underlying mechanism is a critical next step. Nociception is the complex process by which noxious stimuli are detected by peripheral nociceptors and transduced into electrical signals.[15][16] These signals travel along Aδ and C nerve fibers to the dorsal horn of the spinal cord, where they synapse with second-order neurons. The signal then ascends via pathways like the spinothalamic tract to the thalamus and somatosensory cortex for processing and pain perception.[17]

G cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Stimulus Noxious Stimulus (Thermal, Chemical) Nociceptor Nociceptor Activation (TRP Channels, etc.) Stimulus->Nociceptor Fibers Signal Propagation (Aδ & C Fibers) Nociceptor->Fibers InhibitionPoint1 Possible TPC Target: Peripheral Ion Channels Nociceptor->InhibitionPoint1 SpinalCord Spinal Cord (Dorsal Horn) Neurotransmitter Release (Glutamate, Substance P) Fibers->SpinalCord Synapse Brain Ascending Pathways (Spinothalamic Tract) Brain (Thalamus, Cortex) Pain Perception SpinalCord->Brain InhibitionPoint2 Possible TPC Target: Central Receptors or Neurotransmitter Release SpinalCord->InhibitionPoint2

Caption: Simplified nociceptive signaling pathway and potential targets.

Based on literature for related compounds, this compound may exert its effects through several mechanisms:

  • Modulation of Opioidergic or Cholinergic Systems: Some thiophene derivatives have been shown to act via opioid or muscarinic cholinergic receptors.[18] Follow-up studies using antagonists like naloxone or atropine can elucidate this.

  • Interaction with Ion Channels: A plausible mechanism, given the activity of similar structures, is the modulation of voltage-gated sodium channels (VGSCs) or transient receptor potential (TRP) channels, which are crucial for the initiation and propagation of nociceptive signals.[8][19]

  • Inhibition of Inflammatory Mediators: A strong effect in the writhing test would suggest an anti-inflammatory mechanism, possibly through the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine release.[6]

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Antinociceptive Effect of this compound (TPC) in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Reaction Latency (sec) ± SEM (at 60 min)% MPE
Vehicle Control-8.5 ± 0.6-
Morphine521.2 ± 1.859.1%
TPC1011.3 ± 0.913.0%
TPC3015.8 ± 1.234.0%
TPC10019.5 ± 1.551.2%
Cut-off time = 30 seconds. p < 0.05 compared to Vehicle Control.

Table 2: Hypothetical Antinociceptive Effect of TPC in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-45.2 ± 3.1-
Diclofenac1012.1 ± 1.573.2%
TPC1033.5 ± 2.825.9%
TPC3021.8 ± 2.251.8%
TPC10014.6 ± 1.967.7%
*p < 0.05 compared to Vehicle Control.

Interpretation: The hypothetical data suggest that this compound exhibits a dose-dependent antinociceptive effect in both thermal (central) and visceral inflammatory (peripheral) pain models. Its efficacy at the highest dose is comparable to the standard drugs, Morphine and Diclofenac, in their respective assays. The dual activity in both central and peripheral models makes it a particularly interesting candidate for further development.

Section 5: Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of the antinociceptive properties of this compound. The compound's structural features, supported by the known bioactivity of its constituent scaffolds, provide a strong rationale for this investigation. Positive results from these screening assays would warrant further, more detailed mechanistic studies, including receptor binding assays, electrophysiological studies on neuronal channels, and evaluation in more complex models of neuropathic or chronic inflammatory pain.

References

Application Notes and Protocols for Biological Assays Involving 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the 2-(Thiophen-2-yl)pyrrolidine Scaffold

The this compound moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The inherent properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, combined with the electronic characteristics of the thiophene ring, create a unique chemical entity with the potential to interact with a diverse range of biological targets.[1][2]

Derivatives of this scaffold have been investigated for their potential as anticonvulsant, antinociceptive, antimicrobial, and anticancer agents.[1][3][4][5] Notably, the structural resemblance of the this compound core to known pharmacophores suggests its potential as a modulator of key enzymes in the central nervous system (CNS), such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[2][6] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, while MAO inhibitors are established treatments for depression and Parkinson's disease.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound and its analogues. The following sections detail the experimental setup and step-by-step protocols for two primary, high-value screening assays: an acetylcholinesterase (AChE) inhibition assay and a monoamine oxidase (MAO) inhibitor screening assay. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is critical to understand the physicochemical properties of this compound to ensure accurate and reproducible results.

PropertyRecommended Handling and Considerations
Solubility It is recommended to first assess the solubility of this compound in aqueous buffers. However, for creating stock solutions, dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for the assays should be made in the respective assay buffers, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Stability The stability of the compound in solution should be considered. It is advisable to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of the DMSO stock should be at -20°C or -80°C to minimize degradation. Protect from light if the compound is known to be light-sensitive.
Purity The purity of the test compound is paramount. Ensure that the this compound used is of high purity (≥95%) to avoid confounding results from impurities. The purity can be confirmed by techniques such as HPLC or NMR.

I. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The structural features of this compound and its derivatives bear resemblance to known AChE inhibitors.[6] Therefore, evaluating its ability to inhibit AChE is a logical first step in characterizing its potential neuroprotective or cognitive-enhancing effects.[9][10] This protocol is based on the well-established Ellman's method, which provides a reliable and straightforward colorimetric readout of AChE activity.[9][10][11][12]

Principle of the Assay: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[11] The rate of TNB²⁻ production is directly proportional to AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Experimental Workflow for AChE Inhibition Assay:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - AChE Solution - ATCh Solution - DTNB Solution - Test Compound Dilutions Plate_Setup Set up Assay Plate: - Test Wells (AChE + Inhibitor) - Positive Control (AChE only) - Blank (Buffer only) Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate (15 min, RT) Plate_Setup->Pre-incubation Reaction_Initiation Initiate Reaction: Add Working Reagent (ATCh + DTNB) Pre-incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for the AChE inhibition assay.

Detailed Protocol for AChE Inhibition Assay

A. Required Materials:

  • Reagents:

    • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

    • Acetylthiocholine iodide (ATCh)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • This compound (test compound)

    • Donepezil or Physostigmine (positive control inhibitor)

    • Sodium phosphate buffer (0.1 M, pH 8.0)

    • Dimethyl sulfoxide (DMSO)

    • Purified water

  • Equipment:

    • Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm

    • Clear, flat-bottom 96-well microplates

    • Multichannel pipette

    • Standard laboratory equipment (vortexer, tubes, etc.)

B. Preparation of Solutions:

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a stock solution of AChE in Assay Buffer (e.g., 1 U/mL). Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 0.05 U/mL).

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Store at 4°C, protected from light.

  • ATCh Substrate Solution (10 mM): Dissolve ATCh in purified water to a final concentration of 10 mM. Prepare this solution fresh.

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).

  • Positive Control Stock Solution (1 mM): Prepare a 1 mM stock solution of Donepezil or Physostigmine in DMSO. Perform serial dilutions as for the test compound.

C. Assay Procedure (96-well Plate Format):

  • Plate Setup:

    • Test Wells: Add 25 µL of Assay Buffer, 25 µL of the diluted test compound, and 50 µL of the diluted AChE enzyme solution.

    • 100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer, and 50 µL of the diluted AChE enzyme solution.

    • Blank (No Enzyme): Add 100 µL of Assay Buffer.

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a fresh Working Reagent by mixing the ATCh and DTNB solutions with Assay Buffer. Add 100 µL of the Working Reagent to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Kinetic Assay (Recommended): Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is determined from the slope of the absorbance versus time curve.

    • Endpoint Assay: Incubate the plate at room temperature for a fixed time (e.g., 10-20 minutes) and then measure the final absorbance at 412 nm.[11]

D. Data Analysis:

  • Calculate the rate of reaction for each well (for kinetic assays) or the final absorbance (for endpoint assays).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

II. Monoamine Oxidase (MAO) Inhibitor Screening Assay

Rationale: The thiophene ring is present in some known MAO inhibitors. Given the potential for neuroactivity, assessing the inhibitory effect of this compound on MAO-A and MAO-B is a valuable screening step.[7][8] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, and their dysfunction is implicated in several neurological disorders.[7][8][13][14] This protocol describes a convenient fluorimetric assay for screening MAO inhibitors.

Principle of the Assay: MAO enzymes (both MAO-A and MAO-B) react with a substrate (e.g., p-tyramine), leading to the formation of hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorimetric method. In the presence of a peroxidase and a suitable probe, H₂O₂ generates a fluorescent product that can be measured (e.g., λex = 530 nm / λem = 585 nm).[7][8][13] The fluorescence intensity is directly proportional to the MAO activity.

Signaling Pathway for MAO Activity and Inhibition:

MAO_Pathway cluster_reaction MAO Catalytic Reaction cluster_detection Fluorimetric Detection cluster_inhibition Inhibition Substrate p-Tyramine (Substrate) MAO MAO-A or MAO-B Substrate->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Inhibitor This compound Inhibitor->MAO

Caption: Principle of the fluorimetric MAO inhibitor assay.

Detailed Protocol for MAO Inhibitor Screening Assay

A. Required Materials:

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • p-Tyramine (substrate)

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

    • This compound (test compound)

    • Clorgyline (MAO-A specific inhibitor, positive control)[13]

    • Pargyline (MAO-B specific inhibitor, positive control)[13]

    • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 530/585 nm)

    • Black, flat-bottom 96-well microplates

    • Multichannel pipette

    • Standard laboratory equipment

B. Preparation of Solutions:

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • MAO Enzyme Solutions: Dilute MAO-A and MAO-B to their working concentrations in Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Prepare a stock solution of p-tyramine in Assay Buffer.

  • Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in Assay Buffer. This solution should be prepared fresh and protected from light.

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Dilutions: Perform serial dilutions in Assay Buffer.

  • Positive Control Stock Solutions (1 mM): Prepare 1 mM stock solutions of clorgyline and pargyline in DMSO. Perform serial dilutions as for the test compound.

C. Assay Procedure (96-well Plate Format):

  • Plate Setup: (Separate plates for MAO-A and MAO-B)

    • Test Wells: Add 50 µL of the appropriate MAO enzyme solution and 5 µL of the diluted test compound.

    • 100% Activity Control: Add 50 µL of the MAO enzyme solution and 5 µL of Assay Buffer (with the same percentage of DMSO as the test compound wells).

    • Positive Control Wells: Add 50 µL of the MAO enzyme solution and 5 µL of the diluted clorgyline (for MAO-A plate) or pargyline (for MAO-B plate).

    • Blank (No Enzyme): Add 50 µL of Assay Buffer and 5 µL of Assay Buffer with DMSO.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Add 50 µL of the Detection Reagent to all wells.

  • Final Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

D. Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls are integrated into the protocols:

  • Positive Controls: Known inhibitors (Donepezil/Physostigmine for AChE, Clorgyline/Pargyline for MAO) are used to validate that the assay can detect inhibition.

  • Negative Control (Vehicle Control): A control with the same concentration of the solvent (e.g., DMSO) used for the test compound is included to account for any effects of the solvent on enzyme activity.

  • No Enzyme Control (Blank): This control accounts for any background signal from the reagents.

  • Dose-Response Curves: Testing a range of concentrations of the test compound allows for the determination of the IC₅₀ value, providing a quantitative measure of potency.

By including these controls, the experimental system is self-validating, ensuring that any observed inhibitory activity is due to the test compound and not an artifact of the assay system.

Conclusion and Future Directions

These application notes provide a robust framework for the initial biological characterization of this compound. The detailed protocols for AChE and MAO inhibition assays offer a starting point for exploring the potential neuroactive properties of this scaffold. Positive results in these assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity against other related enzymes to determine the selectivity of the compound.

  • Mechanism of Inhibition Studies: Performing kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Validating the findings in more physiologically relevant cellular models.[15]

  • In Vivo Studies: For promising candidates, in vivo studies in animal models of relevant diseases would be the next logical step.[4][5]

The versatility of the this compound scaffold suggests that it holds significant promise for the development of novel therapeutic agents. The systematic application of the assays described herein will be instrumental in unlocking its full potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

Introduction

The synthesis of this compound, a key intermediate in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, from managing the reactivity of organometallic reagents to controlling selectivity in cyclization reactions. This guide is structured to provide practical, experience-driven advice to help you optimize your reaction conditions, maximize your yield, and simplify purification.

Section 1: Reductive Amination of a γ-Thienyl Ketone

This common and effective route involves the cyclization and reduction of a γ-ketoamine or a related precursor. However, it is not without its potential pitfalls.

Q1: My reductive amination of 1-(thiophen-2-yl)butan-1,4-dione with ammonia followed by reduction is giving a low yield of the desired this compound. What are the likely side reactions?

A1: Low yields in this multi-step, one-pot reaction are often due to incomplete initial imine/enamine formation or competing side reactions during the reduction step.

  • Incomplete Cyclization: The initial condensation between the diketone and ammonia to form the cyclic imine or enamine intermediate can be sluggish. This can lead to the presence of unreacted starting material or linear, partially reacted intermediates in your crude product.

  • Over-reduction: Depending on the reducing agent used (e.g., NaBH₄, H₂/Pd), the thiophene ring itself can be susceptible to reduction, especially under harsh conditions. This is a known issue with sulfur-containing heterocycles.

  • Formation of Acyclic Amine: Incomplete cyclization can lead to the formation of 4-amino-1-(thiophen-2-yl)butan-1-ol if the ketone is reduced before the final ring closure.

Troubleshooting Steps:

Problem Recommended Action Rationale
Incomplete ReactionEnsure anhydrous conditions. Use a Dean-Stark trap to remove water formed during imine formation. Consider a mild acid catalyst (e.g., acetic acid) to promote imine formation.The condensation reaction is an equilibrium process. Removing water drives the reaction towards the product.
Thiophene Ring ReductionUse a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for imines over ketones and less likely to reduce the thiophene ring. Monitor the reaction temperature closely; avoid excessive heat.STAB is a less powerful reducing agent than sodium borohydride and is often used for reductive aminations to avoid over-reduction.
Acyclic Amine ByproductEnsure the initial condensation to the cyclic imine is complete before adding the reducing agent. Monitor this step by TLC or GC-MS.Stepwise reaction control is crucial. The formation of the cyclic intermediate should be confirmed before proceeding to the reduction.

Diagram: Reductive Amination Pathway and Side Reactions

G start 1-(Thiophen-2-yl)butan-1,4-dione + NH3 intermediate Cyclic Imine Intermediate start->intermediate Condensation (-H2O) side2 Acyclic Amino Alcohol start->side2 Premature Reduction product This compound intermediate->product Reduction (e.g., STAB) side1 Over-reduced Thiophene Ring intermediate->side1 Harsh Reduction (e.g., H2/Raney Ni)

Caption: Reductive amination pathway and potential side products.

Section 2: Grignard Reaction with a Pyrrolidone Precursor

The addition of 2-thienylmagnesium bromide to an N-protected-2-pyrrolidinone derivative (e.g., a lactam) can be a powerful C-C bond-forming strategy. However, the high reactivity of Grignard reagents necessitates careful control.

Q2: I am attempting to synthesize this compound by adding 2-thienylmagnesium bromide to N-Boc-pyrrolidin-2-one, followed by reduction. The reaction is messy, and the yield is poor. What could be going wrong?

A2: The reaction of a Grignard reagent with a lactam can be complex. Several side reactions can occur:

  • Double Addition: Grignard reagents can add twice to the carbonyl group of the lactam, leading to a ring-opened amino ketone after workup.[1]

  • Enolization: 2-Thienylmagnesium bromide is a strong base and can deprotonate the alpha-carbon of the pyrrolidinone, leading to an enolate that is unreactive towards the Grignard reagent. This results in the recovery of starting material.

  • Reaction with the Boc Group: The Grignard reagent can potentially react with the carbonyl of the Boc protecting group, although this is generally less favorable than addition to the lactam carbonyl.

Troubleshooting Steps:

Problem Recommended Action Rationale
Double Addition/Ring OpeningUse a milder organometallic reagent, such as an organocadmium or organocuprate reagent, which are less reactive and less prone to double addition. Alternatively, use a Weinreb amide-like modification of the lactam if possible.Milder reagents increase the selectivity for single addition to the carbonyl group.
EnolizationRun the reaction at a very low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.Lower temperatures can help to control the reactivity of the Grignard reagent and disfavor the kinetically slower deprotonation pathway.
Complex Product MixtureEnsure your Grignard reagent is freshly prepared and titrated. Use rigorously dried glassware and anhydrous solvents, as water will quench the Grignard reagent and contribute to side reactions.The quality and accurate stoichiometry of the Grignard reagent are critical for clean reactions.

Diagram: Grignard Reaction Troubleshooting Logic

G start Poor Yield with Grignard Reaction q1 Is starting material recovered? start->q1 q2 Is a ring-opened product observed? q1->q2 No sol1 Likely enolization. Lower reaction temperature (-78°C). q1->sol1 Yes sol2 Double addition is likely. Consider a milder organometallic reagent. q2->sol2 Yes sol3 Ensure anhydrous conditions and freshly prepared Grignard reagent. q2->sol3 No

Caption: Troubleshooting logic for Grignard-based synthesis.

Section 3: 1,3-Dipolar Cycloaddition

This elegant approach involves the reaction of an azomethine ylide with a thiophene-containing dipolarophile to construct the pyrrolidine ring.

Q3: I'm using a 1,3-dipolar cycloaddition to synthesize a substituted this compound, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the dipole and the dipolarophile.[2][3] An unsymmetrical dipolarophile, such as 2-vinylthiophene, can lead to the formation of both 2,4- and 2,5-disubstituted pyrrolidine regioisomers.

  • Electronic Effects: The regioselectivity is often controlled by the frontier molecular orbitals (FMOs) of the reactants. Matching the HOMO of the dipole with the LUMO of the dipolarophile (or vice-versa) in a way that leads to the smallest energy gap for the desired regioisomer is key.

  • Steric Hindrance: Bulky substituents on either the azomethine ylide or the dipolarophile can sterically disfavor one regioisomeric transition state over the other.

Troubleshooting Steps:

Problem Recommended Action Rationale
Poor RegioselectivityModify the electronics of the dipolarophile. Adding an electron-withdrawing group (e.g., an ester or sulfone) to the vinyl group of 2-vinylthiophene can enhance the regioselectivity.Electron-withdrawing groups lower the energy of the LUMO of the dipolarophile, potentially leading to a more favorable orbital overlap for one regioisomer.
Mixture of StereoisomersConsider using a chiral catalyst (e.g., a Lewis acid with a chiral ligand) to control the facial selectivity of the cycloaddition.A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer.
Low ReactivityThe use of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO energy of the dipolarophile.Lewis acids coordinate to the dipolarophile, making it more electrophilic and reactive towards the azomethine ylide.

Section 4: N-Boc Deprotection

The final step in many syntheses is the removal of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this step can also lead to side reactions.

Q4: When I try to deprotect my N-Boc-2-(thiophen-2-yl)pyrrolidine with strong acid (e.g., TFA), I get a dark, tar-like substance and a low yield of my desired product. What is causing this decomposition?

A4: The thiophene ring is known to be sensitive to strong acidic conditions, which can lead to polymerization or degradation.

  • Acid-Catalyzed Polymerization: The electron-rich thiophene ring can be protonated by strong acids, initiating a cascade of electrophilic reactions that result in the formation of polymeric tars.

  • Reaction with Cationic Intermediates: During the cleavage of the Boc group, a tert-butyl cation is formed. This reactive electrophile can potentially alkylate the electron-rich thiophene ring, leading to undesired byproducts.

Troubleshooting Steps:

Problem Recommended Action Rationale
Product Decomposition/Tar FormationUse milder acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), and perform the reaction at a lower temperature (0 °C to room temperature).Milder acids and lower temperatures reduce the rate of side reactions involving the sensitive thiophene ring.
Alkylation by tert-butyl CationInclude a cation scavenger, such as anisole or thioanisole, in the reaction mixture.These scavengers are more electron-rich than the thiophene ring and will preferentially react with the tert-butyl cation, preventing it from alkylating your product.
Incomplete DeprotectionIf milder conditions lead to incomplete reaction, consider a non-acidic deprotection method. For example, heating in a solvent like toluene or using TMSI (trimethylsilyl iodide) can be effective for some substrates.Exploring alternative deprotection strategies can avoid the issues associated with strong acids.

General Purification Advice

Q5: My crude this compound is an oil that is difficult to purify by column chromatography. Do you have any tips?

A5: The basic nature of the pyrrolidine nitrogen can cause streaking on silica gel.

  • Neutralize the Silica: Pre-treating your silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% in your eluent), can neutralize the acidic sites on the silica and lead to much better peak shapes.

  • Salt Formation and Extraction: Consider converting your product to a hydrochloride salt by treating the crude oil with HCl in ether. The salt will often precipitate as a solid, which can be isolated by filtration and washed to remove non-basic impurities. The free base can then be regenerated by treatment with a base and extraction.

  • Distillation: If your product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. As with any synthesis, careful monitoring of the reaction progress by techniques such as TLC, GC-MS, or NMR is essential for identifying the formation of byproducts and optimizing your reaction conditions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Thiophen-2-yl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting advice for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. As a key structural motif in medicinal chemistry, the efficient and high-purity synthesis of this compound is critical. This guide is structured to address common challenges encountered during its synthesis, providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Introduction to the Synthetic Strategy

A robust and scalable synthesis of this compound can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a reductive amination. This approach is advantageous due to the commercial availability of the starting materials and the well-established nature of the individual reactions.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Thiophene Thiophene Intermediate 4-Oxo-4-(thiophen-2-yl)butanoic acid Thiophene->Intermediate 1. Friedel-Crafts Acylation (AlCl₃, solvent) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct This compound Intermediate->FinalProduct 2. Reductive Amination (NH₃/NH₄OAc, reducing agent)

Technical Support Center: Optimizing the Synthesis and Purification of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Thiophen-2-yl)pyrrolidine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this valuable heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results effectively.

Introduction: The Significance of this compound

This compound is a key structural motif found in numerous compounds with significant biological and pharmacological importance. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of drugs and natural products.[1][2] Its combination with a thiophene moiety—a common bioisostere for phenyl rings in drug design—creates a pharmacophore with potential applications in developing novel therapeutics for central nervous system disorders, inflammation, and cancer.[3][4] Achieving high yield and, critically, high purity is paramount for its successful application in multi-step syntheses and for generating reliable biological data.

Section 1: Synthetic Strategies & Optimization FAQs

This section addresses common questions regarding the synthesis of this compound, focusing on a robust and adaptable reductive amination pathway.

Q1: What is a reliable and scalable synthetic route for preparing this compound?

A highly effective and common strategy is the cyclization of a linear precursor via intramolecular reductive amination. This typically involves the synthesis of a γ-amino ketone or its precursor, which then cyclizes to form the pyrrolidine ring. A plausible and robust approach starts from thiophene and succinic anhydride.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Final Product A Thiophene C 4-oxo-4-(thiophen-2-yl)butanoic acid A->C Friedel-Crafts Acylation B Succinic Anhydride B->C D 4-amino-4-(thiophen-2-yl)butanoic acid derivative C->D Reductive Amination / Oximation-Reduction E 2-(Thiophen-2-yl)pyrrolidin-5-one D->E Intramolecular Amide Formation D->E F This compound E->F Lactam Reduction (e.g., LiAlH4) E->F

Caption: General workflow for the synthesis of this compound.

This multi-step approach provides multiple points for purification and characterization, ensuring the final product's quality. An alternative, more direct method involves the reaction of 2-lithiothiophene with a protected 4-chlorobutan-1-imine, but this often presents challenges with reagent stability and side reactions.

Q2: During the Friedel-Crafts acylation (Thiophene + Succinic Anhydride), my yields are low and I see significant charring. Why?

This is a classic issue in Friedel-Crafts chemistry with electron-rich heterocycles like thiophene.

  • Causality: Thiophene is highly activated and susceptible to polymerization and degradation under harsh acidic conditions.[4] Strong Lewis acids like AlCl₃, while effective, can promote side reactions if not strictly controlled. The reaction is also highly exothermic.

  • Expert Recommendation:

    • Choice of Lewis Acid: Switch to a milder Lewis acid. Tin(IV) chloride (SnCl₄) or phosphoric acid are often better choices for thiophene acylations as they are less aggressive and reduce polymerization.

    • Temperature Control: The reaction must be maintained at a low temperature. Begin the addition of the Lewis acid at 0°C or even -10°C and allow the reaction to warm slowly to room temperature. Uncontrolled temperature spikes are a primary cause of yield loss.

    • Solvent: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. Using nitrobenzene can sometimes improve yields by moderating the catalyst's activity.

    • Stoichiometry: Use a slight excess of the Lewis acid (1.1-1.2 equivalents) but avoid a large excess, which can drive side reactions.

Q3: What are the critical parameters for the final lactam reduction step to maximize yield and purity?

The reduction of the intermediate lactam (2-(Thiophen-2-yl)pyrrolidin-5-one) to the final pyrrolidine is a critical step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice.

  • Causality: LiAlH₄ is a powerful, non-selective reducing agent. Incomplete reactions can leave unreacted starting material, which can be difficult to separate from the product. Conversely, overly harsh conditions or improper work-up can lead to degradation. The amine product can also form stable complexes with aluminum salts.

  • Expert Recommendation:

    • Reagent Quality & Stoichiometry: Use freshly opened or titrated LiAlH₄. A molar excess (typically 2-3 equivalents) is necessary to ensure complete reduction.

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the best solvents. The absence of water is critical to prevent quenching the reagent and potential fire hazards.

    • Reverse Addition: Add the lactam (dissolved in THF) dropwise to a suspension of LiAlH₄ in THF at 0°C. This "reverse addition" maintains a constant excess of the reducing agent, minimizing side reactions and promoting complete conversion.

    • Work-up Procedure (Fieser Method): A careful work-up is essential to break up the aluminum complexes and obtain a filterable solid. After the reaction is complete and cooled, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure generates granular aluminum salts that are easily removed by filtration.

Section 2: Troubleshooting Purification Challenges

High purity is often more critical than high yield. This section provides a logical framework for purifying the final product.

Purification Workflow: From Crude Oil to Pure Amine

G A Crude Reaction Mixture B Aqueous Work-up (e.g., Fieser Method for LiAlH4 reduction) A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. aq. phase) B->C D Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) C->D E Crude Amine Product (Brown/Yellow Oil) D->E F Purification Step E->F G Column Chromatography F->G Primary Method H Acid/Base Extraction F->H Alternative/Pre-purification I Pure Fractions G->I H->E Re-extract & Concentrate J Solvent Removal I->J K Final Product Characterization (NMR, LC-MS, GC-MS) J->K L Pure this compound J->L L->K

Caption: A systematic workflow for the purification of this compound.

Q1: My crude product is a dark, viscous oil. What is the best initial purification strategy?

A dark color often indicates polymeric impurities or baseline material. A pre-purification step before chromatography can be highly effective.

  • Expert Recommendation (Acid/Base Extraction):

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM).

    • Extract the organic layer with 1M hydrochloric acid (HCl). The basic pyrrolidine product will move into the aqueous phase as its hydrochloride salt, leaving many non-basic, polymeric impurities behind in the organic layer.

    • Wash the aqueous layer with fresh DCM to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH > 12 by carefully adding 2M sodium hydroxide (NaOH), keeping the flask in an ice bath.

    • Extract the now free-based amine product back into fresh DCM (3x extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This will yield a significantly cleaner product, making subsequent chromatography much more effective.

Q2: How do I select the optimal solvent system for flash column chromatography?

The polarity of this compound requires a polar solvent system, but its basicity can cause streaking on silica gel.

  • Causality: The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape (tailing/streaking) and can result in incomplete separation and yield loss.

  • Expert Recommendation (TLC Analysis):

    • Baseline System: Start with a moderately polar system like 95:5 Dichloromethane:Methanol (DCM:MeOH).

    • Tailing Inhibitor: To counteract the basicity, add a small amount of a volatile base to the eluent. Triethylamine (TEA) is the standard choice. A typical and highly effective system is 94:5:1 DCM:MeOH:TEA .

    • TLC Screening: Run TLC plates with your crude material in various solvent ratios (e.g., 97:2:1, 94:5:1, 90:9:1 of DCM:MeOH:TEA) to find the system that provides a Retention Factor (Rf) for your product of approximately 0.25-0.35. This Rf value generally translates well to good separation on a flash column.

Q3: Can I use distillation for purification?

While possible, it is not the recommended primary method for this compound.

  • Causality: this compound has a relatively high boiling point and may be susceptible to thermal degradation, especially if impurities are present that can catalyze decomposition.

  • Expert Recommendation: Kugelrohr or short-path vacuum distillation can be used for final purification after chromatography if very high purity is required and trace non-volatile impurities need to be removed. However, flash chromatography is generally sufficient and safer for achieving >98% purity.[5]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessments before beginning any new procedure.

Protocol 1: Synthesis via Lactam Reduction
Parameter Value/Condition Rationale
Reactant 2-(Thiophen-2-yl)pyrrolidin-5-one1.0 eq
Reagent Lithium Aluminum Hydride (LiAlH₄)2.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are critical.
Temperature 0°C to RefluxControlled addition at 0°C, then heating to ensure completion.
Reaction Time 4-6 hoursMonitor by TLC (stain with ninhydrin to visualize amine).
Work-up Fieser Method (Water, 15% NaOH, Water)Generates easily filterable aluminum salts.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ (2.5 eq).

  • Add anhydrous THF to create a slurry (approx. 0.5 M concentration). Cool the flask to 0°C in an ice bath.

  • Dissolve 2-(Thiophen-2-yl)pyrrolidin-5-one (1.0 eq) in anhydrous THF and add it to the LiAlH₄ suspension dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The product should be ninhydrin-positive, while the starting lactam is not.

  • Once complete, cool the reaction back to 0°C.

  • Perform the Fieser work-up: For every 1.0 g of LiAlH₄ used, add dropwise 1.0 mL of water, followed by 1.0 mL of 15% w/v NaOH(aq), and finally 3.0 mL of water.

  • Allow the mixture to stir vigorously for 1 hour at room temperature. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically as a yellow or brown oil.

Protocol 2: Purification by Flash Column Chromatography
Parameter Value/Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic compounds.
Mobile Phase 94:5:1 DCM:MeOH:TEAOptimized for basic amines to prevent tailing.
Loading Method Dry LoadingAdsorbing the crude oil onto a small amount of silica provides better resolution than direct liquid loading.

Step-by-Step Procedure:

  • Prepare the column by packing silica gel as a slurry in a non-polar solvent (e.g., hexane) or the initial, less polar mobile phase.

  • Dissolve the crude product in a minimal amount of DCM and add a small amount of silica gel (approx. 2-3 times the mass of the crude oil).

  • Concentrate this slurry on a rotary evaporator to create a free-flowing powder ("dry load").

  • Carefully add the dry load to the top of the prepared column.

  • Begin eluting with the chosen solvent system (e.g., starting with 98:1:1 DCM:MeOH:TEA and gradually increasing the polarity to 94:5:1).

  • Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin).

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a purified oil. Confirm identity and purity using NMR and LC-MS.

References

Technical Support Center: Scale-Up Synthesis of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a significant structural motif in many natural products and synthetic drugs, making its efficient synthesis a key focus in medicinal chemistry.[1][2] 2-(Thiophen-2-yl)pyrrolidine, in particular, serves as a valuable precursor for a range of bioactive molecules, including potential anticonvulsant and antinociceptive agents.[3][4] However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower you to navigate and resolve issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

There are several established routes to synthesize the this compound scaffold. The selection of the most appropriate route for scale-up depends on factors such as starting material availability, cost, safety, and the desired stereochemistry.

  • Reductive Amination: This is a widely used and often scalable approach. It typically involves the reaction of a suitable thiophene-containing ketone or aldehyde with a source of ammonia or a primary amine, followed by reduction. The choice of reducing agent is critical for both efficiency and safety at scale.

  • 1,3-Dipolar Cycloaddition: This method offers good stereocontrol and involves the reaction of an azomethine ylide with a thiophene-containing dipolarophile.[3] While elegant, the generation and handling of the reactive intermediates may require careful optimization for large-scale operations.

  • Grignard Reaction: The addition of a thiophene Grignard reagent to a proline-derived electrophile can be an effective route.[5][6] However, the moisture-sensitive nature of Grignard reagents necessitates stringent anhydrous conditions, which can be challenging to maintain in large reactors.[5][6]

  • Asymmetric Hydrogenation: For enantiomerically pure products, the asymmetric hydrogenation of a corresponding pyrrole precursor using a chiral catalyst is a powerful strategy.[3] Catalyst cost, loading, and recovery are key considerations for the economic viability of this route on a large scale.

For scale-up, reductive amination often presents the most practical starting point due to its operational simplicity and the availability of a wide range of commercial reagents. However, each route should be evaluated based on the specific project requirements and available resources.

Q2: My reductive amination reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I optimize it?

Several factors can contribute to poor performance in a scaled-up reductive amination.

  • Inefficient Imine Formation: The initial condensation to form the imine or enamine intermediate is an equilibrium-driven process. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal of Water: Employ a Dean-Stark apparatus if the solvent system allows.

      • Drying Agents: While less practical for very large scales, the use of drying agents like magnesium sulfate or molecular sieves can be effective in pilot-scale runs.

      • pH Control: The pH of the reaction mixture is crucial. Weakly acidic conditions (pH 4-6) are often optimal for imine formation.[7]

  • Suboptimal Reducing Agent: The choice and addition of the reducing agent are critical.

    • Troubleshooting:

      • Reagent Selection: Sodium borohydride and its derivatives (e.g., sodium triacetoxyborohydride) are common choices. For scale-up, consider factors like cost, stability, and ease of handling. Catalytic hydrogenation is another excellent, atom-economical option but requires specialized high-pressure equipment.

      • Controlled Addition: Exothermic reactions are a significant safety concern during scale-up. Add the reducing agent portion-wise or via a syringe pump to maintain temperature control.

  • Solvent Effects: The solvent can influence both imine formation and the reduction step.

    • Troubleshooting:

      • Solubility: Ensure all reactants and intermediates are soluble in the chosen solvent at the reaction temperature.

      • Compatibility: The solvent must be compatible with the reducing agent. For example, protic solvents like methanol or ethanol can be used with sodium borohydride, but aprotic solvents are necessary for more reactive hydrides.

Q3: I am observing significant byproduct formation during the N-Boc protection/deprotection steps. How can I minimize these impurities?

Protecting group chemistry is a common source of impurities, especially during scale-up where reaction times and temperatures can be less precisely controlled.

N-Boc Protection:
  • Issue: Di-tert-butyl Pyrocarbonate (Boc₂O) Related Impurities: Incomplete reaction or side reactions of Boc₂O can lead to difficult-to-remove byproducts.

    • Troubleshooting:

      • Stoichiometry: Ensure accurate stoichiometry of Boc₂O and the amine. A slight excess of the amine can sometimes be used to drive the reaction to completion.

      • Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to avoid side reactions. The choice of base is critical to prevent unwanted side reactions.

      • Workup: A careful aqueous workup is essential to remove unreacted Boc₂O and the corresponding byproducts.

N-Boc Deprotection:
  • Issue: Incomplete Deprotection or Side Reactions with Acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection.[8] On a large scale, localized high concentrations of acid or prolonged reaction times can lead to degradation of the thiophene ring or other sensitive functional groups.

    • Troubleshooting:

      • Choice of Acid: Consider using milder acidic conditions, such as HCl in a solvent like dioxane or methanol, which can be more controllable on a large scale.[9] Oxalyl chloride in methanol has also been reported as a mild deprotection method.[10]

      • Temperature Control: Perform the deprotection at a controlled, often lower, temperature to minimize side reactions.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to acidic conditions.

      • Alternative Methods: For sensitive substrates, consider non-acidic deprotection methods, such as thermal deprotection, although this may require careful optimization to avoid decomposition.[8] Deep eutectic solvents have also been explored as a greener alternative for N-Boc deprotection.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, side reactions, product loss during workup.Optimize reaction conditions (temperature, concentration, catalyst loading). Investigate alternative reagents. Refine the workup and purification protocol to minimize losses.
Impurity Profile Changes at Scale Hot spots, extended reaction times, inefficient mixing.Improve mixing efficiency in the reactor. Implement controlled addition of reagents to manage exotherms. Re-optimize reaction time for the larger scale.
Difficulty with Product Isolation/Purification Product is an oil or difficult to crystallize. Emulsion formation during workup. Co-eluting impurities.Screen for suitable crystallization solvents. Use a different workup procedure to avoid emulsions (e.g., filtration, extraction with a different solvent). Optimize the chromatography method (e.g., different solvent system, gradient elution).
Inconsistent Stereochemistry Racemization during reaction or workup.Control the temperature and pH to minimize racemization. Use a chiral catalyst or auxiliary if stereocontrol is critical. Analyze the product at different stages to identify where stereochemical integrity is lost.
Safety Concerns (e.g., exotherms, gas evolution) Highly exothermic reactions. Gas evolution from quenching or deprotection steps.Perform a reaction calorimetry study to understand the thermal profile. Implement controlled addition of reagents. Ensure adequate ventilation and proper quenching procedures.

Experimental Protocols

Protocol 1: Scale-Up of N-Boc Deprotection with HCl in Dioxane

This protocol provides a general guideline for the deprotection of N-Boc-2-(thiophen-2-yl)pyrrolidine on a larger scale.

  • Reactor Setup: In a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge N-Boc-2-(thiophen-2-yl)pyrrolidine.

  • Solvent Addition: Add an appropriate volume of 1,4-dioxane to dissolve the starting material.

  • Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.

  • Acid Addition: Slowly add a solution of 4M HCl in dioxane dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Caution: Gas evolution (CO₂) will occur.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or crystallization, if necessary.

Visualizations

Workflow for Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/LC-MS) start->check_imine optimize_imine Optimize Imine Formation check_imine->optimize_imine Incomplete check_reduction Check Reduction Step check_imine->check_reduction Complete optimize_imine->check_reduction optimize_reduction Optimize Reduction Step check_reduction->optimize_reduction Incomplete check_workup Review Workup & Purification check_reduction->check_workup Complete optimize_reduction->check_workup optimize_workup Optimize Workup & Purification check_workup->optimize_workup Product Loss Identified end Improved Yield check_workup->end No Significant Loss optimize_workup->end

Caption: A logical workflow for diagnosing and addressing low yields in reductive amination reactions.

Decision Tree for N-Boc Deprotection Strategy

G start Select N-Boc Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid Use Strong Acid (TFA, HCl) acid_sensitive->strong_acid No mild_acid Use Mild Acidic Conditions (e.g., HCl in Dioxane) acid_sensitive->mild_acid Yes scale_considerations Consider Scale-Up Implications (Cost, Safety, Waste) strong_acid->scale_considerations non_acidic Consider Non-Acidic Methods (e.g., Thermal) mild_acid->non_acidic Still problematic mild_acid->scale_considerations non_acidic->scale_considerations

Caption: A decision-making framework for selecting an appropriate N-Boc deprotection strategy.

References

Technical Support Center: Stereoselective Synthesis of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(Thiophen-2-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in this critical synthesis. Chiral pyrrolidines are prevalent structural motifs in numerous biologically active compounds, making their stereocontrolled synthesis a significant endeavor in medicinal chemistry and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Addressing Poor Stereoselectivity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is producing a nearly racemic mixture of this compound. What are the likely causes and how can I improve the enantioselectivity?

Answer:

Achieving high enantioselectivity is often the primary challenge in this synthesis. A racemic or near-racemic mixture suggests that the chiral induction step is inefficient. Several factors could be at play:

  • Ineffective Chiral Catalyst or Auxiliary: The choice of the chiral source is paramount. If you are using a chiral catalyst (e.g., a proline derivative in an organocatalytic approach) or a chiral auxiliary, its ability to create a sufficiently differentiated energetic barrier between the two diastereomeric transition states may be inadequate.[1][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome. Higher temperatures can often erode enantioselectivity by providing enough thermal energy to overcome the desired lower-energy transition state.

  • Racemization of Product or Intermediates: The product or key chiral intermediates might be susceptible to racemization under the reaction or workup conditions. This is particularly relevant if acidic or basic conditions are employed.

Troubleshooting Steps:

  • Re-evaluate Your Chiral Strategy:

    • Organocatalysis: Proline and its derivatives are classic choices for asymmetric pyrrolidine synthesis.[1][5][6][7] Consider using more sterically demanding or electronically tuned proline-based catalysts, such as diarylprolinol silyl ethers, which have shown great success in various asymmetric transformations.[4]

    • Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam, can be a robust method to direct the stereochemistry.[8][9] The auxiliary is temporarily attached to one of the reactants, guides the stereoselective bond formation, and is subsequently cleaved.

    • Metal Catalysis: Chiral metal complexes, for instance, those based on rhodium or iridium, can be highly effective for asymmetric hydrogenations or cyclization reactions leading to chiral pyrrolidines.[10][11]

  • Optimize Reaction Parameters:

    • Temperature: Lowering the reaction temperature is a standard approach to enhance enantioselectivity. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is recommended.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile).

    • Additives: In some cases, additives like acids, bases, or salts can improve catalyst performance and stereoselectivity.

  • Consider an Enzymatic Approach:

    • Enzymatic kinetic resolution can be a powerful tool to separate enantiomers from a racemic mixture.[12][13] Lipases are commonly used for the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12] Biocatalytic methods using transaminases are also emerging for the asymmetric synthesis of chiral pyrrolidines.[14][15]

Question 2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my reaction?

Answer:

Poor diastereoselectivity arises when there is insufficient facial selectivity in the key bond-forming step. This is common in reactions like 1,3-dipolar cycloadditions or Michael additions that create multiple stereocenters.

Causality and Solutions:

  • Steric Hindrance: The steric environment around the reacting centers plays a crucial role in directing the approach of the reactants.

    • Solution: Modify the substrates or reagents to increase steric bulk, which can favor one diastereomeric outcome over the other. For instance, in a 1,3-dipolar cycloaddition, a bulkier substituent on the dipolarophile can enhance facial selectivity.

  • Electronic Effects: The electronic nature of substituents can influence the geometry of the transition state.

    • Solution: Altering electron-withdrawing or electron-donating groups on the reactants can sometimes improve diastereoselectivity.

  • Catalyst Control: In catalyst-controlled reactions, the catalyst's structure dictates the diastereoselectivity.

    • Solution: Screen different chiral catalysts or ligands. For example, in a metal-catalyzed reaction, the choice of the chiral ligand is critical for controlling both enantioselectivity and diastereoselectivity.

Workflow for Improving Diastereoselectivity:

G start Poor Diastereoselectivity Observed steric Modify Steric Bulk on Substrates start->steric electronic Alter Electronic Properties of Substituents start->electronic catalyst Screen Different Catalysts/Ligands start->catalyst conditions Optimize Reaction Conditions (Solvent, Temp.) steric->conditions electronic->conditions catalyst->conditions analysis Analyze Diastereomeric Ratio (NMR, HPLC) conditions->analysis analysis->start Unsuccessful end Improved Diastereoselectivity analysis->end Successful

Caption: Troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing chiral this compound?

A1: Several effective strategies exist, each with its own advantages:

  • Asymmetric [3+2] Cycloaddition: This is a powerful method where an azomethine ylide reacts with a dipolarophile. The stereochemistry can be controlled by using a chiral catalyst or a chiral auxiliary.[8][16][17][18]

  • Organocatalytic Asymmetric Michael Addition: Proline or its derivatives can catalyze the conjugate addition of an aldehyde or ketone to a nitroalkene derived from thiophene, followed by cyclization.[19]

  • Reduction of Chiral Precursors: Asymmetric reduction of a cyclic imine or enamine precursor, often using a chiral metal catalyst, can yield the desired chiral pyrrolidine.

  • Functionalization of the Chiral Pool: Starting from readily available chiral molecules like L-proline or L-glutamic acid, a series of transformations can be performed to introduce the thiophene moiety.[3][20]

Q2: How can I accurately determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?

A2: Accurate determination of stereochemical purity is crucial.

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[21][22][23] You will need a chiral stationary phase (CSP) that can resolve the two enantiomers. Method development involves screening different chiral columns and mobile phase compositions.

  • Diastereomeric Ratio (dr): Nuclear Magnetic Resonance (NMR) spectroscopy is typically the most straightforward method.[24][25][26] The signals for protons in the different diastereomers will have distinct chemical shifts. Careful integration of these signals allows for the determination of the dr. High-sensitivity techniques like band-selective pure shift NMR can be useful for resolving overlapping signals.[24][25]

Q3: Can I use a chiral auxiliary to control the stereochemistry? If so, what are some good options?

A3: Yes, chiral auxiliaries are a reliable method for diastereoselective synthesis.[9] The auxiliary is covalently attached to a substrate, directs the stereochemical outcome of a reaction, and is then removed. For pyrrolidine synthesis, common and effective auxiliaries include:

  • Evans Oxazolidinones: These are widely used to control the stereochemistry of alkylations and aldol reactions.

  • Oppolzer's Sultams: These are particularly effective in directing cycloaddition reactions.[8]

  • tert-Butanesulfinamide: This auxiliary is excellent for the asymmetric synthesis of amines via the addition of nucleophiles to N-sulfinylimines.[27]

Table 1: Comparison of Strategies for Stereoselective Synthesis

StrategyProsConsKey References
Organocatalysis Metal-free, often milder conditions, readily available catalysts.Can require higher catalyst loadings, sometimes limited substrate scope.[1](28--INVALID-LINK--,--INVALID-LINK--
Chiral Auxiliaries High diastereoselectivity, predictable outcomes, robust.Requires additional steps for attachment and removal, stoichiometric use of chiral material.[8](29--INVALID-LINK--
Metal Catalysis High turnover numbers, excellent enantioselectivity, broad scope.Potential for metal contamination, often requires inert atmosphere, ligands can be expensive.[10](30--INVALID-LINK--
Enzymatic Resolution Extremely high selectivity, mild and environmentally friendly conditions.Limited to resolving racemic mixtures, can be substrate-specific, requires screening of enzymes.[12](31--INVALID-LINK--

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition/Cyclization

This protocol describes a general procedure for the synthesis of this compound derivatives using a diarylprolinol silyl ether catalyst.

Step-by-Step Methodology:

  • Preparation of the Nitroalkene: Synthesize (E)-2-(2-nitrovinyl)thiophene from thiophene-2-carbaldehyde and nitromethane using a suitable base (e.g., ammonium acetate).

  • Michael Addition:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%) and a carboxylic acid additive (e.g., benzoic acid) (10 mol%) in an appropriate solvent (e.g., toluene or CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add the aldehyde or ketone reactant (1.2 equivalents) and stir for 10 minutes.

    • Add the (E)-2-(2-nitrovinyl)thiophene (1.0 equivalent) and stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Reductive Cyclization:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude Michael adduct can then be subjected to reductive cyclization using a reducing agent like H₂ with a Pd/C catalyst or a chemical reducing agent like zinc dust in acetic acid to afford the desired this compound.

  • Purification and Analysis:

    • Purify the final product by column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow Diagram:

G cluster_0 Michael Addition cluster_1 Workup & Cyclization cluster_2 Purification & Analysis catalyst Dissolve Catalyst & Additive in Solvent cool Cool to 0 °C catalyst->cool add_reactants Add Aldehyde/Ketone & Nitroalkene cool->add_reactants react Stir until Completion add_reactants->react quench Quench with NH4Cl react->quench extract Extract & Dry quench->extract cyclize Reductive Cyclization (e.g., H2, Pd/C) extract->cyclize purify Column Chromatography cyclize->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Workflow for organocatalytic synthesis of this compound.

References

Technical Support Center: Purification of Polar 2-(Thiophen-2-yl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the unique purification challenges presented by polar 2-(thiophen-2-yl)pyrrolidine derivatives. These compounds, while promising scaffolds in medicinal chemistry, often exhibit chromatographic behaviors that can impede efficient isolation and characterization. This guide offers troubleshooting solutions and frequently asked questions in a direct, question-and-answer format to address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of polar this compound derivatives, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My compound streaks severely or remains at the baseline during Thin Layer Chromatography (TLC) and Flash Chromatography on silica gel.

Q: Even with highly polar solvent systems like 100% ethyl acetate, my this compound derivative shows very low Rf values and significant tailing on TLC plates. How can I achieve better separation?

A: This is a classic issue for polar, basic compounds like many pyrrolidine derivatives. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak shape.[1][2] Here’s a systematic approach to resolve this:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will compete with your basic compound for binding to the silica, resulting in improved peak shape and mobility.[1]

    • Ammonia in Methanol: For very polar compounds, a solution of 7N ammonia in methanol can be used as the polar component of your mobile phase. For example, you can try a gradient of 1-10% of this ammonia/methanol solution in dichloromethane.[3][4]

  • Switch to a More Aggressive Polar Solvent System: If a basic modifier alone is insufficient, consider more polar solvent systems.

    • Dichloromethane (DCM) / Methanol (MeOH): This is a standard choice for more polar compounds. Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it. Be cautious with high concentrations of methanol (>10%), as it can dissolve the silica gel.[1]

  • Consider an Alternative Stationary Phase: If your compound is particularly sensitive to silica gel, or if streaking persists, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[2]

    • Amine-Functionalized Silica: These columns are specifically designed to improve the chromatography of basic compounds by shielding the silanol groups.[2]

Issue 2: My purified this compound derivative shows signs of decomposition after column chromatography.

Q: After purification on silica gel, I've noticed the appearance of new, often more polar, impurities in my NMR spectrum. What could be causing this and how can I prevent it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The thiophene ring, in particular, can be susceptible to acid-catalyzed polymerization or decomposition, and certain N-substituted pyrrolidines can also be unstable.[5]

  • Test for Stability on Silica Gel: Before committing to a large-scale purification, assess the stability of your compound on silica. A 2D TLC experiment is an excellent way to do this.[3][6]

    • Protocol for 2D TLC:

      • Spot your crude material in one corner of a square TLC plate.

      • Develop the plate in a chosen solvent system.

      • Dry the plate thoroughly.

      • Rotate the plate 90 degrees and develop it again in the same solvent system.

      • If your compound is stable, all spots will lie on the diagonal. Any spots appearing below the diagonal indicate decomposition products.[3][6]

  • Deactivate the Silica Gel: If your compound shows instability, you can reduce the acidity of the silica gel.

    • Pre-treatment with a Basic Modifier: Before packing your column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine. This will help to neutralize the most acidic sites.[5]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.

    • Use Flash Chromatography: Employing positive pressure to accelerate the elution ("flash" chromatography) will reduce the residence time of your compound on the stationary phase.[4]

  • Switch to a Less Acidic Stationary Phase: As mentioned in the previous issue, alumina or other specialty phases can be a good alternative for acid-sensitive compounds.

Issue 3: I am struggling to separate the enantiomers of my chiral this compound derivative.

Q: I have a racemic mixture of a this compound derivative, and standard chiral HPLC/SFC screening is not giving good resolution. What are my options?

A: Chiral separation is highly dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP). Finding the right conditions often requires systematic screening.[7] Supercritical Fluid Chromatography (SFC) is often preferred for preparative chiral separations due to its speed and reduced solvent usage.[8]

  • Systematic Screening of Chiral Stationary Phases (CSPs): There is no universal CSP. A broad screening of columns with different chiral selectors is the most effective approach.

    • Polysaccharide-based CSPs: Columns like Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) are excellent starting points as they are effective for a wide range of compounds.[8]

  • Mobile Phase Optimization:

    • Co-solvent Selection (SFC): In SFC, the choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity.

    • Additives: For basic compounds like pyrrolidines, adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase is often crucial for good peak shape and can also influence enantioselectivity.[1]

  • Derivatization: If direct separation of the enantiomers is proving difficult, you can derivatize your compound with a chiral reagent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of polar this compound derivatives?

A1: There is no single "best" system, as the optimal mobile phase depends on the specific substitution pattern of your derivative. However, a good starting point is a gradient of ethyl acetate in hexanes. If the compound is too polar for this system, a gradient of methanol in dichloromethane is the next logical choice.[1] Always perform a TLC analysis first to determine the appropriate starting polarity. An ideal Rf value for your target compound on TLC for good separation on a column is typically between 0.2 and 0.4.

Q2: Can I use reversed-phase chromatography for these polar compounds?

A2: Yes, reversed-phase chromatography can be a powerful tool, especially for highly polar or water-soluble derivatives. However, you may encounter issues with poor retention on standard C18 columns. In such cases, consider using a column with an embedded polar group or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[9]

Q3: I have a solid product. Is recrystallization a viable purification method?

A3: Recrystallization is an excellent and often preferred method for obtaining highly pure solid material, provided a suitable solvent or solvent pair can be found.[10] The challenge with polar compounds is finding a solvent in which they are soluble when hot but insoluble when cold.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes).[11]

  • Solvent Pairs: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid, then allow it to cool slowly.[9]

Q4: What is Supercritical Fluid Chromatography (SFC), and why is it recommended for these compounds?

A4: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[12] It is particularly advantageous for polar and chiral compounds for several reasons:

  • Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[7]

  • Orthogonality to Reversed-Phase: SFC provides a different selectivity compared to reversed-phase LC, which can be beneficial for separating difficult-to-resolve impurities.[6]

  • "Green" Technique: The use of CO2 reduces the consumption of organic solvents.

  • Ideal for Chiral Separations: SFC is a leading technique for both analytical and preparative chiral separations in the pharmaceutical industry.[13]

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification

Purification TechniqueStationary PhaseTypical Mobile Phase SystemKey Considerations
Normal-Phase Flash Silica Gel (60 Å, 40-63 µm)Hexanes/Ethyl Acetate or DCM/Methanol + 0.5-2% TEAAdd TEA or another basic modifier to prevent peak tailing. Monitor for on-column degradation of sensitive compounds.[1][5]
Reversed-Phase Flash/HPLC C18 with embedded polar groupWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAStandard C18 may show poor retention. Adjusting pH can improve peak shape for ionizable compounds.
HILIC Amine or Diol-functionalized SilicaAcetonitrile/WaterExcellent for very polar compounds that are not retained in reversed-phase. Water is the strong solvent.[9]
Chiral SFC Polysaccharide-based (e.g., Chiralpak series)Supercritical CO₂ / Methanol (or other alcohol) + 0.1-0.5% DEASystematic screening of columns and co-solvents is crucial. Basic additives are often necessary for good peak shape.[8]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a solvent system that provides an Rf of ~0.2-0.4 for the target compound. A common starting point is 50% ethyl acetate in hexanes. If the compound does not move, switch to 5% methanol in dichloromethane. Add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC to confirm improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Pipette the solution directly onto the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase determined from TLC. If a gradient is needed, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like toluene to remove completely.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor TLC/Flash Chromatography

G start Poor Separation/Streaking on Silica TLC add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea check_rf Rf Improved and Good Spot Shape? add_tea->check_rf use_dcm_meoh Switch to DCM/MeOH (+ TEA) System check_rf->use_dcm_meoh No proceed Proceed to Flash Chromatography check_rf->proceed Yes check_rf2 Rf in 0.2-0.4 Range? use_dcm_meoh->check_rf2 alt_phase Consider Alternative Stationary Phase (Alumina, Amine-Silica) check_rf2->alt_phase No check_rf2->proceed Yes

Caption: A decision-making workflow for troubleshooting poor separation of polar basic compounds on silica gel.

Diagram 2: Purification Strategy Selection Guide

G start Crude Product is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes flash_chrom Flash Chromatography is_solid->flash_chrom No is_pure Purity >98%? try_recryst->is_pure is_pure->flash_chrom No final_product Pure Product is_pure->final_product Yes is_chiral Is the product a racemic mixture? flash_chrom->is_chiral chiral_sep Chiral HPLC/SFC is_chiral->chiral_sep Yes is_chiral->final_product No chiral_sep->final_product

Caption: A guide for selecting the appropriate purification strategy based on the properties of the crude product.

References

overcoming low reactivity of precursors in 2-(Thiophen-2-yl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Thiophen-2-yl)pyrrolidine. This valuable heterocyclic scaffold is a key intermediate in the development of novel therapeutics and advanced materials. However, its synthesis is often hampered by the inherently low reactivity of the thiophene ring and the stability of certain pyrrolidine precursors. This can lead to challenges such as low conversion, poor yields, and the formation of difficult-to-remove byproducts.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues encountered by researchers in the field. We will delve into the causality behind common experimental failures and provide field-proven, actionable solutions to overcome them.

General Troubleshooting & FAQs

Question 1: My overall reaction yield is consistently low (<30%). Where should I start my troubleshooting process?

Answer: A consistently low yield is a common issue in heterocyclic synthesis, often stemming from a few key areas.[1] A systematic approach is the most effective way to diagnose and solve the problem.

Core Causality: Low yields are typically traced back to suboptimal reaction conditions, reagent impurity, atmospheric contamination, or inherent precursor stability. The thiophene ring, being an electron-rich aromatic system, can also act as a catalyst poison in certain hydrogenation reactions, further complicating some synthetic routes.[2][3]

Troubleshooting Workflow:

Start by verifying the fundamentals. It is often a simple oversight rather than a complex mechanistic failure.

G start Low Yield Observed reagent_check 1. Verify Reagent & Solvent Purity - Use fresh, anhydrous solvents. - Check purity of starting materials via NMR/GC-MS. start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere - Are you using proper Schlenk/glovebox techniques? - Degas solvents thoroughly. reagent_check->atmosphere_check Purity Confirmed fail Yield Still Low (Proceed to Specific Method Troubleshooting) reagent_check->fail Impurity Found temp_check 3. Optimize Reaction Temperature - Run small-scale trials at different temperatures. - Monitor with TLC/LC-MS. atmosphere_check->temp_check Atmosphere is Inert atmosphere_check->fail Contamination Found concentration_check 4. Adjust Reagent Concentration - Low concentration can slow reaction. - High concentration can cause side reactions. temp_check->concentration_check Temp Optimized temp_check->fail No Improvement success Yield Improved concentration_check->success Conditions Optimized concentration_check->fail No Improvement G cluster_0 Desired Pathway cluster_1 Side Reactions start Precursor: 4-oxo-4-(thiophen-2-yl)butanal + NH3 imine_aldehyde Fast: Imine formation at aldehyde start->imine_aldehyde imine_ketone Slow: Imine formation at ketone start->imine_ketone over_reduction Direct Carbonyl Reduction start->over_reduction cyclization Intramolecular Cyclization imine_aldehyde->cyclization polymerization Intermolecular Polymerization imine_aldehyde->polymerization reduction Reduction (e.g., NaBH3CN) cyclization->reduction product This compound reduction->product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(Thiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound with significant potential in medicinal chemistry. We will move beyond a simple recitation of data, offering insights into experimental design, data interpretation, and the logic behind using a multi-pronged spectroscopic approach to ensure the identity and purity of your compound.

The Imperative of Structural Validation

This compound, with the molecular formula C₈H₁₁NS and a molecular weight of 153.25 g/mol , is a molecule of interest due to the presence of both the thiophene and pyrrolidine moieties, which are common scaffolds in pharmacologically active compounds.[1][2] In drug discovery and development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, rigorous spectroscopic validation is not merely a procedural step but a critical component of the research and development process.

This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the structural elucidation of this compound.

The Validation Workflow: A Multi-Technique Approach

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and definitive picture.

validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure & Purity of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the protons on the thiophene and pyrrolidine rings.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Thiophene H5~7.20Doublet of doublets (dd)1H
Thiophene H3~6.95Doublet of doublets (dd)1H
Thiophene H4~6.90Doublet of doublets (dd)1H
Pyrrolidine CH~4.10Triplet (t)1H
Pyrrolidine CH₂ (adjacent to N)~3.20 - 3.00Multiplet (m)2H
Pyrrolidine CH₂~2.10 - 1.80Multiplet (m)4H
Pyrrolidine NHBroad singlet (br s)1H

Disclaimer: These are predicted values and may vary slightly based on solvent and experimental conditions.

Differentiating from Potential Impurities

A common impurity in the synthesis of pyrrolidines can be the corresponding starting materials or over-alkylated byproducts. For instance, if the synthesis involves the reaction of 2-lithiothiophene with a protected 2-chloropyrrolidine followed by deprotection, unreacted starting materials or incompletely deprotected intermediates could be present.

  • 2-Bromothiophene (Starting Material): Would show a distinct set of aromatic protons without the pyrrolidine signals.

  • N-Protected this compound: The presence of the protecting group (e.g., Boc) would introduce a large singlet around 1.4 ppm.

  • 1-(Thiophen-2-yl)pyrrolidine (Isomer): While having the same mass, the ¹H NMR would be significantly different, with the proton on the carbon attached to the thiophene ring appearing at a different chemical shift and likely showing a different splitting pattern.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C2 (attached to pyrrolidine)~145
Thiophene C5~127
Thiophene C3~124
Thiophene C4~123
Pyrrolidine C2 (attached to thiophene)~60
Pyrrolidine C5 (adjacent to N)~47
Pyrrolidine C3~35
Pyrrolidine C4~26

Disclaimer: These are predicted values and may vary slightly based on solvent and experimental conditions.

Comparison with Alternatives
  • Pyrrolidine (Starting Material): Would show only two signals in the aliphatic region (~47 and ~26 ppm).[3]

  • Thiophene (Starting Material): Would display a single signal in the aromatic region (~125 ppm).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup: Utilize a 100 MHz or higher frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Functional Group Vibration
~3300 (broad)N-HStretching
~3100-3000C-H (thiophene)Stretching
~2950-2850C-H (pyrrolidine)Stretching
~1500-1400C=C (thiophene)Stretching
~1200-1000C-NStretching
~850-800C-H (thiophene)Out-of-plane bending
Distinguishing from Potential Byproducts
  • 1-(Thiophene-2-carbonyl)pyrrolidine: The most significant difference would be the presence of a strong C=O stretching band around 1650 cm⁻¹.[4]

  • 2-Pyrrolidinone: Would also show a strong C=O stretch (amide) around 1680 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or pure KBr. Then, acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity.

Expected Mass Spectrum of this compound

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule [M+H]⁺.

Ion Predicted m/z
[C₈H₁₁NS + H]⁺154.0685

Note: High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.

Comparison with Other Compounds

While isomers like 3-(Thiophen-2-yl)pyrrolidine would have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments would likely differ, providing a means of differentiation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI mass spectrometer. The instrument can be coupled to a liquid chromatograph (LC-MS) for online separation and analysis.

  • Data Acquisition: Infuse the sample solution directly into the ion source or inject it onto an LC column. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated value.

Integrated Spectroscopic Evidence for Structural Confirmation

The power of this multi-technique approach lies in the convergence of data. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (and the absence of others), and the mass spectrum verifies the molecular weight and formula.

structural_elucidation cluster_evidence Spectroscopic Evidence Structure This compound C₈H₁₁NS MW: 153.25 H_NMR ¹H NMR: - Thiophene & Pyrrolidine protons - Correct integration & splitting Structure->H_NMR predicts C_NMR ¹³C NMR: - 8 distinct carbon signals - Correct chemical shifts Structure->C_NMR predicts IR IR: - N-H stretch (~3300 cm⁻¹) - Thiophene C=C stretch - Absence of C=O Structure->IR predicts MS MS: - [M+H]⁺ at m/z 154.0685 - Confirms molecular formula Structure->MS predicts Confirmed_Structure Validated Structure H_NMR->Confirmed_Structure confirms C_NMR->Confirmed_Structure confirms IR->Confirmed_Structure confirms MS->Confirmed_Structure confirms

Caption: Integration of spectroscopic data for the structural confirmation of this compound.

Conclusion

The structural validation of this compound is a critical step in its use for research and development. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and self-validating dataset can be generated. This guide has provided a framework for not only acquiring but also interpreting this data in the context of potential impurities and isomeric alternatives. Adherence to these principles of rigorous spectroscopic analysis ensures the scientific integrity of your work and the reliability of your downstream applications.

References

A Comparative Analysis for Drug Discovery: 2-(Thiophen-2-yl)pyrrolidine and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Bioisosteric Replacement in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. A key tactic in this endeavor is bioisosteric replacement, the substitution of one chemical moiety for another with similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive comparative analysis of 2-(thiophen-2-yl)pyrrolidine and its classical phenyl analog, 2-phenylpyrrolidine.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and anticipated biological activities of these two compounds. By presenting a side-by-side comparison, supported by experimental protocols and data, this guide aims to illuminate the nuanced yet significant impact of replacing a phenyl ring with a thiophene bioisostere within a privileged pyrrolidine scaffold.

The Rationale: Phenyl vs. Thiophene in Drug Design

The phenyl group is a ubiquitous scaffold in pharmaceuticals, valued for its rigid structure that can effectively orient functional groups for receptor interaction. However, its lipophilicity and susceptibility to oxidative metabolism can present challenges in drug development, leading to poor solubility, rapid clearance, and the formation of potentially reactive metabolites.

The thiophene ring is a well-established bioisostere of the phenyl group.[1] Its five-membered heterocyclic structure containing a sulfur atom offers several potential advantages:

  • Modulated Lipophilicity: Thiophene is generally less lipophilic than benzene, which can lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Altered Metabolic Profile: The sulfur atom in the thiophene ring can alter the metabolic fate of a compound compared to its phenyl analog. While this can sometimes lead to the formation of reactive intermediates, it can also block or redirect metabolism away from unfavorable pathways.

  • Novel Receptor Interactions: The lone pairs of electrons on the sulfur atom can engage in different non-covalent interactions with biological targets, potentially leading to enhanced potency or altered selectivity.

This guide will explore these theoretical advantages through a practical comparison of this compound and 2-phenylpyrrolidine.

Physicochemical Properties: A Tale of Two Rings

A foundational aspect of any comparative analysis lies in the fundamental physicochemical properties of the molecules. These properties govern everything from solubility and permeability to metabolic stability and target engagement.

PropertyThis compound2-PhenylpyrrolidineRationale for Difference
Molecular Weight 153.25 g/mol [2]147.22 g/mol The presence of a sulfur atom in the thiophene ring in place of two carbon atoms in the phenyl ring results in a slightly higher molecular weight.
LogP (predicted) 1.5[2]1.8The thiophene ring is generally less lipophilic than the phenyl ring, leading to a lower predicted octanol-water partition coefficient. This can translate to improved aqueous solubility.
pKa (predicted) ~9.5-10.5~9.5-10.5The basicity of the pyrrolidine nitrogen is the primary determinant of the pKa and is not significantly influenced by the distal aromatic ring.
Polar Surface Area 12.47 Ų12.47 ŲThe polar surface area is dominated by the secondary amine of the pyrrolidine ring and is identical for both compounds.

Synthesis of the Target Compounds

The synthesis of both this compound and 2-phenylpyrrolidine can be achieved through several established synthetic routes. Reductive amination of a suitable ketone precursor is a common and efficient strategy.

Experimental Protocol: Synthesis of 2-Phenylpyrrolidine via Reductive Amination

This protocol outlines the synthesis of 2-phenylpyrrolidine from 4-chloro-1-phenylbutan-1-one.

Workflow Diagram:

A 4-chloro-1-phenylbutan-1-one C Cyclization A->C B Ammonia B->C D 5-Phenyl-3,4-dihydro-2H-pyrrole C->D Heat E Reduction D->E F 2-Phenylpyrrolidine E->F Sodium Borohydride

Caption: Synthetic pathway for 2-phenylpyrrolidine.

Step-by-Step Methodology:

  • Cyclization: To a solution of 4-chloro-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as ethanol, add an excess of aqueous ammonia (e.g., 10 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude 5-phenyl-3,4-dihydro-2H-pyrrole can be used in the next step without further purification or can be purified by distillation under reduced pressure.

  • Reduction: Dissolve the crude 5-phenyl-3,4-dihydro-2H-pyrrole in a suitable solvent such as methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, e.g., 2-3 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpyrrolidine.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound via Reductive Amination

A similar reductive amination strategy can be employed for the synthesis of this compound, starting from 2-acetylthiophene.

Workflow Diagram:

A 2-Acetylthiophene B Mannich Reaction A->B Formaldehyde, Dimethylamine HCl C 4-amino-1-(thiophen-2-yl)butan-1-one B->C D Cyclization/Reduction C->D Catalytic Hydrogenation E This compound D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Mannich Reaction: Combine 2-acetylthiophene (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Treat the residue with a saturated solution of sodium bicarbonate and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Mannich base.

  • Reductive Cyclization: The Mannich base can be converted to the corresponding quaternary ammonium salt and then subjected to reductive cyclization. A more direct approach involves a one-pot reductive amination.

  • Alternatively, a more direct synthesis can be achieved by reacting 4-amino-1-(thiophen-2-yl)butan-1-one hydrochloride with a reducing agent. This intermediate can be synthesized from 2-acetylthiophene.

  • Dissolve 4-amino-1-(thiophen-2-yl)butan-1-one hydrochloride in a suitable solvent like methanol.

  • Add a catalyst such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or column chromatography to yield this compound.

Comparative Biological Activity

A direct, head-to-head comparison of the biological activity of this compound and 2-phenylpyrrolidine across a broad range of targets is not extensively documented in the public domain. However, based on the principles of bioisosterism and data from related analogs, we can construct a well-informed comparative analysis.

To provide a tangible framework for comparison, we will consider their potential interaction with a panel of central nervous system (CNS) receptors, a common area of application for pyrrolidine-containing compounds. Commercial services like Eurofins' SafetyScreen panels can provide such data.[3][4]

Hypothetical Comparative Receptor Binding Profile (Ki in nM)

ReceptorThis compound (Predicted Ki)2-Phenylpyrrolidine (Predicted Ki)Rationale for Predicted Differences
Dopamine D2 8501200The thiophene ring may engage in favorable sulfur-π interactions with aromatic residues in the binding pocket, potentially leading to slightly higher affinity.
Serotonin 5-HT2A 15002000Similar to the D2 receptor, the electronic properties of the thiophene ring might allow for more favorable interactions.
Sigma-1 350500Phenylpropylamines are known to be potential pharmacophores for sigma-2 ligands, while phenethylpiperidines favor sigma-1.[5] The subtle change from a phenyl to a thienyl group might slightly enhance affinity for sigma receptors.
Muscarinic M1 >10,000>10,000Neither compound is expected to have high affinity for muscarinic receptors, as this is not a typical pharmacophore for this target class.
NMDA (PCP site) 450600In some scaffolds, bioisosteric replacement of a phenyl with a thiophene has been shown to be well-tolerated and can even increase affinity for the NMDA receptor.

It is crucial to emphasize that the above data is predictive and serves as a guide for experimental design. Actual experimental validation is necessary to confirm these hypotheses.

Metabolic Stability: A Key Differentiator

The metabolic fate of a drug candidate is a critical determinant of its success. In vitro metabolic stability assays, typically using liver microsomes, provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.

The phenyl ring is prone to aromatic hydroxylation, a common metabolic pathway mediated by CYP450s. In contrast, the thiophene ring can undergo S-oxidation or epoxidation, which can sometimes lead to the formation of reactive metabolites. This represents a key potential difference in the metabolic profiles of our two target compounds.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of test compounds.

Workflow Diagram:

A Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B Incubation at 37°C A->B C Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Data Analysis (Half-life, Intrinsic Clearance) F->G

Caption: Workflow for in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (this compound or 2-phenylpyrrolidine) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.

Predicted Comparative Metabolic Stability Data

ParameterThis compound (Predicted)2-Phenylpyrrolidine (Predicted)Rationale for Predicted Differences
Half-life (t½) in HLM (min) 4525The thiophene ring may be less susceptible to the primary routes of CYP450-mediated metabolism compared to the phenyl ring in this specific scaffold, leading to a longer half-life. However, the potential for S-oxidation exists.
Intrinsic Clearance (CLint) (µL/min/mg protein) 1528A lower intrinsic clearance for the thiophene analog would be consistent with a longer half-life and suggests slower metabolism by liver microsomes.

Structure-Activity Relationship (SAR) and Conclusion

The comparative analysis of this compound and its phenyl analog provides valuable insights for drug discovery programs. The seemingly subtle switch from a phenyl to a thiophene ring can have a cascade of effects on a molecule's properties.

Key Takeaways:

  • Physicochemical Properties: The thiophene analog is predicted to have slightly lower lipophilicity, which could translate to improved solubility and formulation characteristics.

  • Biological Activity: The thiophene ring is generally well-tolerated in terms of receptor binding and may even offer opportunities for enhanced affinity through unique interactions. The predicted binding profiles suggest that both compounds may have activity at dopaminergic and sigma receptors, warranting further investigation.

  • Metabolic Stability: This is perhaps the most significant point of differentiation. The phenyl analog is likely to undergo predictable aromatic hydroxylation. The thiophene analog, while potentially more stable in this scaffold, carries the risk of metabolism via S-oxidation, which can lead to reactive metabolite formation. This necessitates careful metabolite identification studies for any thiophene-containing drug candidate.

References

Comparative Guide to the Structure-Activity Relationships of 2-(Thiophen-2-yl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The 2-(thiophen-2-yl)pyrrolidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining the aromatic, electron-rich thiophene ring with the saturated, chiral pyrrolidine ring, provides a versatile framework for designing potent and selective modulators of various biological targets. This guide offers a comparative analysis of the structure-activity relationship (SAR) studies of these derivatives, focusing on their application as anticonvulsant, antinociceptive, and central nervous system (CNS) active agents. We will delve into the causality behind experimental design choices and provide actionable data and protocols to inform future drug discovery efforts.

Anticonvulsant and Antinociceptive Activity: Targeting Voltage-Gated Sodium Channels

A significant area of investigation for this scaffold has been in the development of agents to treat epilepsy and neuropathic pain. Research has focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have shown promising activity in preclinical models.[1]

Core Scaffold and Key Modifications

The foundational structure consists of a pyrrolidine-2,5-dione (succinimide) ring attached to a benzo[b]thiophene moiety at the 3-position. The primary points of diversification in these SAR studies have been the N-substituent on the pyrrolidine ring and substitutions on the benzothiophene ring. The rationale behind modifying the N-substituent is to modulate physicochemical properties like lipophilicity and to explore interactions with specific sub-pockets of the biological target.

SAR_Anticonvulsant cluster_0 Core Scaffold: 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione cluster_1 Key Modification Points Scaffold R1 N-substituent (R1) Modulates lipophilicity and target engagement Scaffold->R1  Primary diversification point R2 Benzothiophene Substituents (R2) Fine-tunes electronic properties Scaffold->R2  Secondary diversification point

Caption: Key modification points on the pyrrolidine-2,5-dione scaffold.

Comparative Analysis of N-Substituents

The choice of the N-substituent on the succinimide ring is critical for both anticonvulsant and antinociceptive activity. A systematic exploration revealed that incorporating a linker leading to a substituted phenylpiperazine moiety significantly enhances potency.

The lead compound from this series, compound 33 , features a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl chain at the N1 position.[1] This specific substitution provided the optimal balance of potency in both the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of activity against generalized tonic-clonic seizures and pharmacoresistant partial seizures, respectively.[1] The rationale for this design choice is that the trifluoromethylphenylpiperazine moiety can engage in favorable hydrophobic and electronic interactions within the binding site, which has been postulated to be the neuronal voltage-sensitive sodium channel (site 2).[1]

CompoundN-Substituent (R1)MES ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)Analgesic Effect (Formalin Test)
33 3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propyl27.430.8Significant at 45 mg/kg
32 3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl38.941.2Not reported
25 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl> 100> 100Not reported

Data synthesized from the study by Piatkowska-Bors et al. (2022).[1]

The data clearly indicates that a three-carbon (propyl) linker between the succinimide nitrogen and the piperazine ring is superior to a two-carbon (ethyl) linker, suggesting an optimal distance is required for the terminal aromatic ring to bind effectively. Furthermore, the electron-withdrawing trifluoromethyl group on the phenyl ring at the meta-position (as in compound 33 ) confers greater potency than a chloro-substituent.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male CD-1 mice are used. The test compound (e.g., compound 33 ) or vehicle is administered intraperitoneally (i.p.).

  • Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of maximum effect of the drug (e.g., 30-60 minutes).

  • Electrode Placement: Corneal electrodes moistened with saline are applied to the eyes of the mouse.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure. The duration of the seizure is recorded.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension phase.

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the seizure (ED₅₀) is calculated using probit analysis.

Dopamine Receptor Modulation: The Role of the Pyrrolidine Nitrogen

The this compound scaffold is also a key component in ligands designed to target dopamine receptors, which are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3]

The Cationic Interaction Model

SAR studies on dopamine receptor antagonists, such as sulpiride analogues, have provided fundamental insights into the binding mechanism. A crucial finding is that the amine nitrogen of the pyrrolidine ring plays a pivotal role in receptor interaction.[4] It is the protonated, positively charged (cationic) form of this nitrogen that is believed to form a key ionic bond with an anionic site (e.g., a deprotonated aspartate residue) in the D2 receptor binding pocket.[4]

To validate this hypothesis, researchers synthesized permanently charged (pyrrolidinium) and permanently uncharged analogues.[4]

  • Permanently Charged Analogues (e.g., Pyrrolidinium salts): Retained the ability to antagonize D2 receptors and displace radioligands like [³H]spiperone.[4]

  • Permanently Uncharged Analogues (e.g., Tetrahydrothiophene): Were inactive, demonstrating no significant D2 receptor binding or antagonism.[4]

This provides compelling evidence that the cationic charge on the nitrogen is an absolute requirement for D2 antagonist activity in this chemical class.

Dopamine_Receptor_Interaction cluster_Ligand Pyrrolidine Ligand cluster_Receptor D2 Receptor Binding Pocket Ligand R-N(+)H-R' Receptor Aspartate Residue COO(-) Ligand->Receptor Ionic Bond (Key Interaction)

Caption: Cationic pyrrolidinium interaction with an anionic D2 receptor site.

Application in Dual-Target Ligands

This fundamental principle has been applied to the design of more complex polypharmacological agents. For instance, dual-target ligands combining μ-opioid receptor (MOR) partial agonism with dopamine D3 receptor (D3R) antagonism are being developed as potentially safer analgesics with reduced misuse liability.[5] In these designs, a substituted trans-(2S,4R)-pyrrolidine moiety serves as the key dopaminergic pharmacophore, tethered to an opioid scaffold.[5] The stereochemistry and substitution on the pyrrolidine ring are critical for achieving high affinity and selectivity for the D3 receptor over the D2 receptor, which helps in mitigating potential side effects.[5]

Experimental Protocol: [³H]Spiperone Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for D2 dopamine receptors.

  • Tissue Preparation: Striatal tissue from rat brains, which is rich in D2 receptors, is homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The membrane homogenate is incubated in assay tubes with a fixed concentration of [³H]spiperone (the radioligand) and varying concentrations of the test compound.

  • Defining Non-Specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a known D2 antagonist (e.g., unlabeled sulpiride or haloperidol) to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]spiperone (IC₅₀) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition

Derivatives incorporating a pyrrolidine ring have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes can increase neurotransmitter levels, a strategy used to treat depression and Parkinson's disease.

In a series of benzothiazole-propanamide derivatives, the inclusion of a terminal pyrrolidine ring was found to confer selective MAO-B inhibitory activity.[6] For example, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed a selective inhibitory effect on MAO-B (66.3% inhibition at 100 μM) with poor activity against MAO-A.[6] This selectivity is highly desirable for treating Parkinson's disease, as MAO-B is the predominant form in the striatum responsible for dopamine metabolism. Molecular modeling studies suggest the pyrrolidine moiety helps anchor the ligand within the active site of the enzyme.[6]

Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. The SAR studies detailed in this guide highlight several key principles:

  • For anticonvulsant and antinociceptive activity , modifications at the N-position of a pyrrolidine-2,5-dione core are paramount, with specific substituted phenylpiperazine moieties linked by a propyl chain yielding the highest potency against voltage-gated sodium channels.[1]

  • For dopamine receptor antagonism , the cationic state of the pyrrolidine nitrogen is essential for forming a critical ionic bond within the receptor's binding pocket, a principle that has been leveraged in the design of sophisticated dual-target ligands.[4][5]

  • For MAO inhibition , the pyrrolidine ring contributes to selective binding to the MAO-B isoform, offering a promising avenue for the development of new treatments for neurodegenerative disorders.[6]

The experimental data and protocols provided herein serve as a foundation for researchers and drug development professionals. By understanding the causal relationships between chemical structure and biological activity, future efforts can be more rationally directed toward optimizing lead compounds, enhancing target selectivity, and ultimately developing safer and more effective therapeutics based on this privileged scaffold.

References

Benchmarking the Anticonvulsant Potential of the 2-(Thiophen-2-yl)pyrrolidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures. Despite the availability of numerous antiseizure medications (ASMs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[1] The pyrrolidine ring is a key structural motif in several successful ASMs, including Levetiracetam, known for its broad-spectrum activity.[2] Similarly, the thiophene ring is a well-recognized pharmacophore in medicinal chemistry, present in various centrally active agents. The strategic combination of these two moieties in the 2-(thiophen-2-yl)pyrrolidine scaffold presents a promising avenue for the discovery of new anticonvulsant drugs.

This guide provides a comparative analysis of the anticonvulsant potential of the this compound chemical framework. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this document will benchmark the performance of its closely related derivatives against established ASMs. By examining the structure-activity relationships of these derivatives, we can infer the potential of the core scaffold and guide future drug discovery efforts. The analysis will be grounded in data from standardized preclinical screening models, providing a robust and objective comparison for researchers, scientists, and drug development professionals.

Experimental Landscape: Validated Screening Methodologies

The preclinical evaluation of anticonvulsant candidates relies on a battery of well-established in vivo models that predict clinical efficacy against different seizure types.[2] The primary assays discussed in this guide are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, which are cornerstones of the National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program.[3]

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[3] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. Protection in this model suggests potential efficacy against generalized seizures and indicates an ability to prevent seizure spread.

Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Time to Peak Effect: Seizure induction is performed at the predetermined time of peak effect of the compound.

  • Stimulation: A corneal electrode delivers an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The abolition of the tonic hindlimb extension is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.[3][4][5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[2] It evaluates a compound's ability to raise the threshold for seizures induced by the chemoconvulsant pentylenetetrazole. Efficacy in this model suggests potential utility against non-convulsive seizure types.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Animal Model: Adult male Swiss mice (18-22 g).

  • Drug Administration: The test compound or vehicle is administered i.p. at various doses.

  • Chemoconvulsant Injection: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation Period: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED₅₀ is calculated as in the MES test.

Neurotoxicity Assessment: The Rotarod Test

To assess the potential for motor impairment, a common side effect of centrally active drugs, the rotarod test is employed. This assay measures the ability of an animal to maintain its balance on a rotating rod.

Protocol: Rotarod Test

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Apparatus: A rotating rod (e.g., 3 cm diameter) with a constant speed (e.g., 6 rpm).

  • Procedure: At the time of peak drug effect, mice are placed on the rotating rod for a predetermined duration (e.g., 1-2 minutes).

  • Endpoint: The inability of the animal to remain on the rod for the full duration is indicative of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.

Visualizing the Preclinical Workflow

The following diagram illustrates the typical screening cascade for novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Data Analysis cluster_2 Outcome Start Test Compound Administration MES Maximal Electroshock (MES) Test Start->MES Generalized Seizure Model scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ Absence/Myoclonic Seizure Model Rotarod Rotarod Neurotoxicity Test Start->Rotarod Motor Impairment Assessment ED50_MES Calculate ED50 (MES) MES->ED50_MES ED50_scPTZ Calculate ED50 (scPTZ) scPTZ->ED50_scPTZ TD50 Calculate TD50 (Rotarod) Rotarod->TD50 PI Determine Protective Index (PI = TD50 / ED50) ED50_MES->PI ED50_scPTZ->PI TD50->PI Decision Lead Candidate Selection PI->Decision

Caption: A streamlined workflow for the preclinical evaluation of anticonvulsant candidates.

Comparative Performance Analysis

The following table summarizes the anticonvulsant activity of derivatives of the this compound scaffold in comparison to established ASMs. It is important to note that the data for the thiophene-pyrrolidine derivatives has been compiled from studies on compounds with substitutions on the pyrrolidine ring, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.[6][7]

Compound/DrugMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Primary Mechanism of Action (where known)
Thiophene-Pyrrolidine Derivatives
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (Compound 33)27.4[7]>100[7]>200[7]>7.3 (MES)Voltage-gated sodium channel modulation[7]
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivative (Compound 4)62.14[6]>100[6]>300[6]>4.8 (MES)Moderate inhibition of voltage-gated sodium and L-type calcium channels[6]
Benchmark Antiseizure Medications
Phenytoin9.5Inactive687.2Voltage-gated sodium channel blocker
Carbamazepine8.8>100708.0Voltage-gated sodium channel blocker
Valproic Acid2721494261.6 (MES), 2.9 (scPTZ)Multiple (Na+ channel blockade, enhances GABAergic transmission)
EthosuximideInactive130>1000>7.7T-type calcium channel blocker
LevetiracetamInactive>300>1000-Binds to synaptic vesicle protein 2A (SV2A)

Note: Data for benchmark drugs are representative values from the literature and may vary depending on experimental conditions.

Interpretation of Findings and Mechanistic Insights

The data presented in the table reveals several key insights into the potential of the this compound scaffold:

  • Efficacy in the MES Model: Derivatives of this scaffold have demonstrated significant activity in the MES test, with ED₅₀ values that are competitive with or superior to some established drugs like Valproic Acid.[6] This suggests a potential therapeutic role in the management of generalized tonic-clonic seizures. The potent activity of compound 33 (ED₅₀ = 27.4 mg/kg) is particularly noteworthy.[7]

  • Favorable Safety Profile: The high TD₅₀ values observed for the thiophene-pyrrolidine derivatives in the rotarod test indicate a wide therapeutic window.[6][7] The calculated Protective Index (PI) for these compounds is comparable to that of first-line drugs like Phenytoin and Carbamazepine, suggesting a good separation between efficacy and motor side effects.

  • Mechanism of Action: The observed activity in the MES test, coupled with in vitro studies on some derivatives, points towards the modulation of voltage-gated sodium channels as a likely mechanism of action.[6][7] This is a well-validated target for many effective ASMs. The dual inhibition of both sodium and calcium channels by some derivatives, such as compound 4, could suggest a broader spectrum of activity.[6]

Future Directions and Conclusion

The comparative analysis of derivatives based on the this compound scaffold strongly supports its promise as a foundational structure for the development of novel anticonvulsant agents. The potent efficacy in the MES model, coupled with a favorable safety profile, warrants further investigation.

Future research should focus on:

  • Synthesis and Evaluation of the Parent Compound: A comprehensive evaluation of the unsubstituted this compound is crucial to establish a baseline of activity for the scaffold.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the thiophene and pyrrolidine rings will help to elucidate the key structural features required for optimal anticonvulsant activity and to refine the pharmacological profile.

  • Broad-Spectrum Activity Screening: Evaluation in a wider range of seizure models, including those for drug-resistant epilepsy (e.g., the 6 Hz test), will be necessary to fully characterize the therapeutic potential.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be critical for rational drug design and development.

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-(Thiophen-2-yl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel chemical entities with high target specificity and minimal side effects is paramount. The 2-(Thiophen-2-yl)pyrrolidine scaffold has emerged as a promising framework in medicinal chemistry, with analogs demonstrating potential therapeutic applications ranging from neurological disorders to infectious diseases.[1][2] However, as with any privileged scaffold, a thorough understanding of its cross-reactivity and off-target interaction profile is critical for advancing safe and effective drug candidates. This guide provides a comparative analysis of hypothetical this compound analogs, offering insights into their potential off-target liabilities and outlining experimental approaches for their assessment.

The this compound Scaffold: Therapeutic Promise and Off-Target Concerns

The this compound core combines the structural features of thiophene, a five-membered sulfur-containing heterocycle, and pyrrolidine, a saturated five-membered nitrogen-containing ring. Thiophene and its derivatives are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.[3][4] The pyrrolidine ring, a common motif in natural products and synthetic drugs, provides a three-dimensional structure that can facilitate precise interactions with protein binding sites.[1][5][6]

While the unique combination of these two moieties offers opportunities for novel pharmacology, it also presents potential challenges regarding off-target effects. The thiophene ring, for instance, is a known structural alert, as its metabolism by cytochrome P450 enzymes can generate reactive metabolites like thiophene S-oxides and epoxides, which have been associated with hepatotoxicity.[7][8][9] The pyrrolidine scaffold is a component of various CNS-active drugs, including serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting a potential for interactions with monoamine transporters and other CNS receptors.[2]

This guide will explore the hypothetical off-target profiles of three analogs, Analog A , Analog B , and Analog C , designed with a primary focus on a CNS target, the Dopamine Transporter (DAT), a key regulator of dopaminergic signaling implicated in conditions like ADHD and depression.

Comparative Off-Target Profiling of Analogs

To illustrate the potential for differential off-target effects based on subtle structural modifications, we present a hypothetical dataset of binding affinities (Ki, nM) for our three analogs against a standard in vitro safety pharmacology panel.[10][11][12] Such panels are routinely used in early drug discovery to identify potential safety liabilities.[10][11][12]

TargetAnalog A (Ki, nM)Analog B (Ki, nM)Analog C (Ki, nM)Potential Clinical Implication of Off-Target Interaction
Primary Target: Dopamine Transporter (DAT) 15 12 25 Therapeutic Efficacy
Serotonin Transporter (SERT)2501500800Mood disturbances, sexual dysfunction
Norepinephrine Transporter (NET)180950550Cardiovascular effects (hypertension, tachycardia)
hERG Potassium Channel>10,000850>10,000Cardiac arrhythmia (QT prolongation)
Muscarinic M1 Receptor1200>10,0002500Anticholinergic effects (dry mouth, blurred vision)
Adrenergic α1 Receptor80050001500Orthostatic hypotension
Histamine H1 Receptor3500>10,0008000Sedation, weight gain
Sigma-1 Receptor9520001200Psychotomimetic effects, dizziness

Analysis of the Hypothetical Data:

  • Analog A demonstrates high potency for the primary target (DAT) but also shows significant affinity for the Sigma-1 receptor. This cross-reactivity could lead to undesirable psychotomimetic side effects and would warrant further investigation. Its moderate activity at SERT and NET suggests a mixed monoamine reuptake inhibitor profile, which could be beneficial or detrimental depending on the therapeutic indication.

  • Analog B exhibits the highest selectivity for DAT among the three analogs, with significantly weaker interactions with other monoamine transporters and the broader off-target panel. However, its notable affinity for the hERG potassium channel is a significant concern, as hERG inhibition is a major cause of drug-induced cardiac arrhythmias. This finding would likely halt or significantly delay the development of this analog.

  • Analog C shows good potency for DAT and a relatively clean off-target profile, with the exception of moderate activity at NET. The selectivity window between DAT and NET would need to be carefully considered in the context of the desired therapeutic effect and potential cardiovascular side effects.

This comparative analysis underscores the critical importance of early and comprehensive off-target profiling. Subtle structural modifications can dramatically alter the selectivity profile of a compound series, highlighting the need for a data-driven approach to lead optimization.

Experimental Methodologies for Assessing Cross-Reactivity and Off-Target Effects

A robust assessment of off-target effects relies on a combination of in vitro and in silico techniques. The following are key experimental protocols that form the foundation of a thorough safety pharmacology evaluation.

In Vitro Radioligand Binding Assays

Principle: Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor, transporter, or ion channel. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the unlabeled test compound.

Step-by-Step Protocol (Example: hERG Binding Assay):

  • Cell Membrane Preparation: Obtain cell membranes from a stable cell line expressing the target of interest (e.g., HEK-293 cells expressing the hERG channel).

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Astemizole for hERG), and varying concentrations of the test compound (Analog A, B, or C).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

In Silico Predictive Modeling

Principle: Computational models can predict potential off-target interactions based on the chemical structure of a compound. These models leverage large databases of known drug-target interactions to identify structural motifs associated with binding to specific off-targets.

Workflow for Predictive Off-Target Modeling:

G cluster_0 Input cluster_1 Descriptor Calculation cluster_2 Predictive Model cluster_3 Output Input Chemical Structure of Analog (e.g., SMILES) Descriptors Calculate Molecular Descriptors (e.g., fingerprints, physicochemical properties) Input->Descriptors Model Apply Machine Learning Model (trained on known drug-target data) Descriptors->Model Output Predicted Off-Target Profile (list of potential targets and confidence scores) Model->Output

Caption: Workflow for in silico prediction of off-target interactions.

Signaling Pathways and Off-Target Effects

Understanding the signaling pathways associated with off-target interactions is crucial for predicting potential adverse effects. For example, off-target binding to the adrenergic α1 receptor can interfere with the Gq-coupled signaling cascade, leading to vasodilation and a drop in blood pressure (orthostatic hypotension).

G cluster_0 Adrenergic α1 Receptor Signaling Analog Analog with α1 Affinity Alpha1R Adrenergic α1 Receptor Analog->Alpha1R blocks Gq Gq Protein Alpha1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

References

A Head-to-Head Comparison of Synthetic Routes to 2-(Thiophen-2-yl)pyrrolidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(thiophen-2-yl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its rigid, three-dimensional structure combined with the electronic properties of the thiophene ring allows for precise interactions with biological targets. The pyrrolidine ring, in particular, is one of the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties.[1][2] Given its importance, the efficient and stereocontrolled synthesis of this building block is a critical challenge for process and discovery chemistry.

This guide provides a head-to-head comparison of prominent synthetic strategies to access this compound. We will move beyond simple procedural lists to analyze the causality behind experimental choices, comparing classical methods with modern asymmetric and biocatalytic approaches. Each route is evaluated on key performance metrics including yield, stereocontrol, scalability, and operational simplicity, providing researchers with the data-driven insights needed to select the optimal pathway for their specific research and development goals.

Route 1: Reductive Amination of a γ-Keto Acid Derivative

Reductive amination is a robust and direct method for the formation of cyclic amines. This strategy hinges on the intramolecular cyclization of an amino group onto a carbonyl, followed by reduction. The most common precursor for synthesizing this compound via this route is 4-oxo-4-(thiophen-2-yl)butanoic acid or its corresponding ester.

Mechanism and Strategy

The synthesis begins with the formation of the γ-keto acid, typically via a Friedel-Crafts acylation of thiophene with succinic anhydride. The resulting keto acid is then subjected to reductive amination conditions. In the presence of an amine source (like ammonia or an ammonium salt) and a reducing agent, an intermediate imine or enamine is formed, which rapidly cyclizes to a five-membered cyclic imine (a dihydropyrrole). This intermediate is then reduced in situ to the final pyrrolidine product.

The choice of reducing agent is critical. While powerful hydride donors like LiAlH₄ can be used, catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) is often preferred for its scalability and milder conditions.[3][4]

G cluster_0 Route 1: Reductive Amination Thiophene Thiophene KetoAcid 4-oxo-4-(thiophen-2-yl)butanoic acid Thiophene->KetoAcid AlCl₃, Friedel-Crafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid CyclicImine 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole KetoAcid->CyclicImine NH₃, Heat (-H₂O) Product This compound (Racemic) CyclicImine->Product H₂, Pd/C or NaBH₄

Figure 1: Workflow for the Reductive Amination Pathway.

Data Summary: Reductive Amination

ParameterValue / ConditionsRationale & Remarks
Starting Materials Thiophene, Succinic Anhydride, AmmoniaReadily available and inexpensive bulk chemicals.
Key Steps Friedel-Crafts Acylation, Reductive CyclizationA two-step sequence that is straightforward and well-documented.
Typical Yield 60-75% overallYields are generally moderate to good, but can be impacted by purification.
Stereocontrol None (produces racemate)This is the major drawback. The final reduction is not stereoselective.
Scalability HighThe reagents are cheap and the reactions are suitable for large-scale production.
Pros Cost-effective, uses simple reagents, highly scalable.
Cons Lack of stereocontrol, requiring subsequent chiral resolution for enantiopure material.

Route 2: Asymmetric Synthesis via Chiral N-Sulfinyl Imine Chemistry

For applications requiring high enantiopurity, chiral auxiliary-based methods are a powerful choice. The use of N-tert-butanesulfinamide (Ellman's auxiliary) provides a reliable and highly diastereoselective route to a wide variety of chiral amines, including 2-substituted pyrrolidines.[5][6]

Mechanism and Strategy

This method begins with the condensation of thiophene-2-carboxaldehyde with an enantiopure N-tert-butanesulfinamide (either (R) or (S) isomer) to form a chiral N-sulfinyl imine. The key to the stereocontrol lies in the subsequent step: the addition of a Grignard reagent. The bulky tert-butanesulfinyl group effectively blocks one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. This results in the formation of a sulfinamide intermediate with high diastereoselectivity.

To complete the pyrrolidine ring, a Grignard reagent containing a masked primary alcohol, such as the one derived from 2-(2-bromoethyl)-1,3-dioxane, is used.[6] Following the diastereoselective addition, the sulfinyl auxiliary is cleaved under acidic conditions, which also hydrolyzes the dioxane protecting group to reveal a hydroxyl group. The resulting amino alcohol then undergoes an intramolecular cyclization (often promoted by reagents like SOCl₂) to furnish the final, enantiomerically enriched pyrrolidine.[7]

G cluster_1 Route 2: Asymmetric Synthesis via Chiral Auxiliary ThioAldehyde Thiophene-2- carboxaldehyde SulfinylImine Chiral N-Sulfinyl Imine ThioAldehyde->SulfinylImine Condensation Auxiliary (R)-N-tert- butanesulfinamide Auxiliary->SulfinylImine Sulfinamide Diastereomerically Enriched Sulfinamide Adduct SulfinylImine->Sulfinamide Diastereoselective Addition Grignard Grignard Reagent (from 2-(2-bromoethyl) -1,3-dioxane) Grignard->Sulfinamide AminoAlcohol Chiral Amino Alcohol Sulfinamide->AminoAlcohol HCl (Cleavage & Deprotection) Product (S)-2-(Thiophen-2-yl)pyrrolidine AminoAlcohol->Product SOCl₂, then base (Cyclization)

Figure 2: Workflow for Asymmetric Synthesis using an N-Sulfinyl Imine Auxiliary.

Data Summary: Chiral Auxiliary Route

ParameterValue / ConditionsRationale & Remarks
Starting Materials Thiophene-2-carboxaldehyde, (R)- or (S)-N-tert-butanesulfinamideThe chiral auxiliary is commercially available but is a significant cost driver.
Key Steps Imine formation, Diastereoselective Grignard addition, Cleavage, CyclizationMulti-step process requiring careful control of reaction conditions.
Typical Yield 45-60% overallYields are respectable for a multi-step asymmetric sequence.
Stereocontrol Excellent (typically >95:5 dr)The primary advantage of this route. The choice of (R) or (S) auxiliary determines the final product enantiomer.[5][6]
Scalability ModerateScalability is limited by the cost of the chiral auxiliary and the need for chromatography.
Pros High and predictable stereocontrol, access to both enantiomers.
Cons Stoichiometric use of a costly chiral auxiliary, multiple synthetic steps, requires cryogenic conditions for the Grignard addition.

Route 3: Biocatalytic Transaminase-Triggered Cyclization

Representing the cutting edge of green and sustainable chemistry, biocatalysis offers an elegant and highly efficient path to enantiopure amines. The use of transaminase (TA) enzymes to convert a prochiral ketone into a chiral amine with near-perfect enantioselectivity is a particularly powerful tool.[8]

Mechanism and Strategy

This innovative approach starts with a commercially available ω-chloroketone, specifically 1-chloro-5-(thiophen-2-yl)pentan-2-one. A transaminase enzyme, which is dependent on pyridoxal-5'-phosphate (PLP), catalyzes the transfer of an amino group from a cheap, sacrificial amine donor (like isopropylamine) to the ketone. This enzymatic reaction creates a chiral ω-chloroamine intermediate with exceptionally high enantiomeric excess (ee).

The true elegance of this method is the subsequent spontaneous reaction. The newly formed chiral amine undergoes a rapid intramolecular nucleophilic substitution (an SN2 reaction), where the amine displaces the chloride ion at the other end of the carbon chain. This cyclization directly forms the desired enantiopure this compound without any further reagents. Access to either the (R) or (S) enantiomer is achieved simply by selecting the appropriate (R)-selective or (S)-selective transaminase.[8]

G cluster_2 Route 3: Biocatalytic Approach ChloroKetone 1-chloro-5-(thiophen-2-yl) pentan-2-one ChloroAmine Intermediate Chiral ω-Chloroamine ChloroKetone->ChloroAmine (R)- or (S)-Transaminase PLP, Buffer AmineDonor Isopropylamine (Amine Donor) AmineDonor->ChloroAmine Product (R)- or (S)-2-(Thiophen-2-yl)pyrrolidine ChloroAmine->Product Spontaneous Intramolecular Cyclization (SN2)

Figure 3: Workflow for the Transaminase-Triggered Cyclization.

Data Summary: Biocatalytic Route

ParameterValue / ConditionsRationale & Remarks
Starting Materials 1-chloro-5-(thiophen-2-yl)pentan-2-one, IsopropylamineThe chloroketone may require synthesis but is accessible.
Key Steps One-pot enzymatic transamination and spontaneous cyclizationOperationally simple, conducted in aqueous buffer at or near room temperature.
Typical Yield Up to 90% analytical yieldExcellent yields are achievable under optimized conditions.[8]
Stereocontrol Superb (up to >99.5% ee)This is the state-of-the-art for enantioselectivity, far exceeding many traditional chemical methods.[8]
Scalability Moderate to HighDependent on the availability and cost of the required enzyme at scale. Enzyme immobilization can facilitate reuse and improve process economics.
Pros Exceptional enantioselectivity, environmentally benign (aqueous conditions), mild reaction conditions, operational simplicity (one pot).
Cons Requires access to specific enzymes, potential for substrate or product inhibition of the enzyme, initial enzyme screening may be required.

Head-to-Head Performance Comparison

MetricRoute 1: Reductive AminationRoute 2: Chiral AuxiliaryRoute 3: Biocatalysis
Stereocontrol RacemicExcellent (>95% dr)Superb (>99.5% ee)
Overall Yield Good (60-75%)Moderate (45-60%)Excellent (up to 90%)
Number of Steps 2~41 (one-pot)
Cost of Key Reagents LowHighModerate (enzyme cost)
Scalability Very HighModerateModerate to High
Environmental Impact Moderate (solvents, metal catalysts)High (solvents, stoichiometric waste)Low (aqueous, biodegradable catalyst)
Ideal Application Large-scale synthesis of racemic material for screening or as a precursor for resolution.Lab-scale synthesis of specific enantiomers for SAR studies where absolute stereochemistry is crucial.Process development for enantiopure API synthesis where green chemistry and high ee are paramount.

Conclusion and Recommendation

The optimal synthetic route to this compound is dictated entirely by the end-goal of the synthesis.

  • For chemists needing large quantities of racemic material for initial biological screening or as a starting point for classical resolution, the Reductive Amination route is unparalleled in its cost-effectiveness and scalability. Its primary limitation is the complete lack of stereocontrol.

  • For medicinal chemists performing detailed structure-activity relationship (SAR) studies where access to both enantiomers in high purity is essential, the Asymmetric Synthesis via a Chiral Auxiliary is a reliable and well-established method. It offers predictable and excellent stereocontrol, though at the cost of multiple steps and expensive reagents.

  • For process development and manufacturing where the highest enantiopurity and green chemistry principles are critical drivers, the Biocatalytic Transaminase route is the clear winner.[8] It combines operational simplicity, mild aqueous conditions, and state-of-the-art enantioselectivity into a single, elegant step. While it requires an initial investment in enzyme sourcing and screening, the potential benefits in yield, purity, and sustainability are immense.

Ultimately, the evolution of synthetic strategies from classical racemic methods to highly sophisticated biocatalytic processes provides the modern researcher with a powerful toolkit. By understanding the fundamental trade-offs between these approaches, scientists can make informed, data-driven decisions to accelerate their research and development programs.

Detailed Experimental Protocols

Protocol 2: Asymmetric Synthesis of (S)-2-(Thiophen-2-yl)pyrrolidine (Representative)

This protocol is a representative amalgamation based on established methods for N-sulfinyl imine chemistry and subsequent cyclization.[6][7]

  • Step A: Formation of the N-Sulfinyl Imine. To a solution of thiophene-2-carboxaldehyde (1.0 eq) in CH₂Cl₂ (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.05 eq) and anhydrous CuSO₄ (2.0 eq). The mixture is stirred vigorously at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde. The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude N-sulfinyl imine, which is used in the next step without further purification.

  • Step B: Diastereoselective Grignard Addition. The Grignard reagent is prepared separately from 2-(2-bromoethyl)-1,3-dioxane (3.0 eq) and magnesium turnings (3.3 eq) in anhydrous THF. In a separate flask, the crude N-sulfinyl imine from Step A is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under a nitrogen atmosphere. The prepared Grignard solution is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the diastereomerically pure sulfinamide.

  • Step C: Auxiliary Cleavage and Deprotection. The purified sulfinamide (1.0 eq) is dissolved in methanol (0.2 M), and 4 M HCl in 1,4-dioxane (4.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the crude amino alcohol hydrochloride salt.

  • Step D: Cyclization. The crude amino alcohol salt is dissolved in CH₂Cl₂ (0.2 M) and cooled to 0 °C. Thionyl chloride (1.5 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in water and basified to pH > 12 with 6 M NaOH. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude (S)-2-(thiophen-2-yl)pyrrolidine. Further purification by distillation or chromatography may be required.

Protocol 3: Biocatalytic Synthesis of (R)-2-(Thiophen-2-yl)pyrrolidine

This protocol is adapted from the methodology described by P. F. Fanourakis et al. in JACS Au.[8]

  • Reaction Setup. In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5). To this buffer, add the substrate, 1-chloro-5-(thiophen-2-yl)pentan-2-one (e.g., 10 mM final concentration).

  • Enzyme and Cofactor Addition. Add the (R)-selective transaminase (concentration as determined by supplier activity units or prior optimization), pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mM), and the amine donor, isopropylamine (in large excess, e.g., 500 mM).

  • Reaction Execution. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24 hours. Reaction progress can be monitored by HPLC or GC analysis of aliquots.

  • Work-up and Isolation. Once the reaction is complete, basify the mixture to pH > 12 using NaOH. Extract the aqueous solution with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting product amine can be further purified by precipitation as a salt (e.g., by adding tosic acid) or by distillation.[8]

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(Thiophen-2-yl)pyrrolidine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intricate relationship between a compound's behavior in a controlled laboratory setting and its effects within a complex living organism is paramount. This guide provides an in-depth analysis of the bioactivity of the 2-(Thiophen-2-yl)pyrrolidine scaffold, a promising heterocyclic structure in modern medicinal chemistry. While direct and comprehensive in vitro-in vivo correlation (IVIVC) studies on the parent compound are not extensively documented, a wealth of data on its derivatives, particularly in the realms of anticonvulsant and antinociceptive activities, allows for a robust comparative analysis. This guide will dissect the experimental data, elucidate the underlying mechanisms, and provide detailed protocols to empower researchers in this field.

The this compound Scaffold: A Privileged Structure

The this compound moiety combines the three-dimensional character of the pyrrolidine ring with the aromatic and electron-rich nature of the thiophene group. This unique combination has been explored for its potential to interact with various biological targets, leading to a range of pharmacological effects. The pyrrolidine ring, a common feature in many bioactive molecules, provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The thiophene ring, a bioisostere of the benzene ring, is present in several approved drugs and is known to influence metabolic stability and receptor interactions.[2]

In Vitro Bioactivity Profile: Unraveling the Molecular Mechanisms

The in vitro evaluation of this compound derivatives has primarily focused on their interaction with key targets in the central nervous system, particularly those involved in epilepsy and neuropathic pain.

Modulation of Voltage-Gated Ion Channels

A primary mechanism of action for many anticonvulsant and antinociceptive drugs is the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels.[3] Several studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated their ability to interact with these channels.

  • Voltage-Gated Sodium Channels (Nav): Binding assays have shown that certain derivatives can inhibit neuronal voltage-sensitive sodium channels, a key mechanism for reducing neuronal hyperexcitability.[4] This interaction is crucial for preventing the rapid and repetitive firing of neurons that characterizes seizures.

  • Voltage-Gated Calcium Channels (Cav): In addition to sodium channels, some derivatives also exhibit inhibitory effects on L-type calcium channels.[5] This dual action on both Nav and Cav channels can contribute to a broad spectrum of anticonvulsant activity.

Cytotoxicity and Safety Assessment

Early assessment of a compound's safety profile is critical. In vitro cytotoxicity assays using cell lines such as human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) are standard practice. For several 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, these assays have shown a favorable safety profile, with no significant cytotoxicity observed at concentrations well above their effective doses in functional assays.[4]

In Vivo Bioactivity: From Benchtop to Biological Systems

The promising in vitro findings for this compound derivatives have been translated into significant efficacy in various animal models of epilepsy and pain.

Anticonvulsant Activity

The anticonvulsant properties of these compounds have been extensively evaluated in a battery of well-established rodent models:

  • Maximal Electroshock (MES) Seizure Model: This model is indicative of a compound's ability to prevent the spread of seizures and is a hallmark of drugs effective against generalized tonic-clonic seizures.[6] Several this compound derivatives have demonstrated significant protection in the MES test, with some compounds showing higher potency than established antiepileptic drugs like valproic acid.[1][4]

  • 6 Hz Seizure Model: This model is used to identify compounds that may be effective against psychomotor seizures and is particularly sensitive to drugs that modulate synaptic transmission.[6] Derivatives of this compound have shown robust activity in this model, further highlighting their potential as broad-spectrum anticonvulsants.[4][7]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to screen for drugs that can raise the seizure threshold and is predictive of efficacy against absence seizures.[6] The activity of some derivatives in this model suggests a multifaceted mechanism of action.[4]

Antinociceptive Activity

Beyond their anticonvulsant effects, several this compound derivatives have also shown significant promise as analgesics in models of both acute and chronic pain.

  • Formalin Test: This model induces a biphasic pain response, with the first phase representing direct nociceptor activation and the second phase involving inflammatory and central sensitization mechanisms.[8] The ability of some derivatives to suppress the second phase of the formalin test suggests a central analgesic effect and potential anti-inflammatory properties.[9]

  • Hot Plate Test: This test measures the response to a thermal stimulus and is indicative of centrally mediated analgesia. The efficacy of certain derivatives in this model further supports their potential as centrally acting pain relievers.[5]

  • Oxaliplatin-Induced Neuropathic Pain Model: This is a model of chemotherapy-induced peripheral neuropathy, a debilitating side effect of some cancer treatments. The ability of this compound derivatives to alleviate mechanical allodynia in this model points to their potential in treating neuropathic pain states.[4]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A strong in vitro-in vivo correlation is the cornerstone of predictive drug development. For the this compound class of compounds, the correlation can be established by linking their in vitro mechanistic data with their in vivo pharmacological effects.

Figure 1: In Vitro-In Vivo Correlation of this compound Bioactivity.

The ability of these compounds to block voltage-gated sodium and calcium channels in vitro directly correlates with their efficacy in in vivo models of seizures, which are driven by neuronal hyperexcitability. Similarly, the modulation of these channels, which are critical for pain signaling pathways, provides a mechanistic basis for their antinociceptive effects observed in animal models. The low in vitro cytotoxicity suggests a favorable therapeutic index, which is a crucial consideration for in vivo studies.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the bioactivity of this compound derivatives with other classes of anticonvulsant and antinociceptive agents.

Compound ClassPrimary In Vitro MechanismIn Vivo Efficacy ProfileKey Advantages
This compound Derivatives Na+/Ca2+ Channel BlockadeBroad-spectrum anticonvulsant and antinociceptivePotential for dual efficacy, favorable safety profile
Lacosamide Slow inactivation of Na+ channelsEffective in focal seizures, neuropathic painNovel mechanism of action
Gabapentinoids (Gabapentin, Pregabalin) α2δ subunit of Ca2+ channelsEffective in focal seizures, neuropathic painWell-established clinical use
Valproic Acid Multiple (Na+ channel blockade, GABAergic)Broad-spectrum anticonvulsantLong history of clinical use

This comparison highlights that while established drugs have well-defined mechanisms and clinical utility, the this compound scaffold offers the potential for a broad efficacy profile with a potentially favorable safety margin, making it a compelling area for further research.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro: Voltage-Gated Sodium Channel Binding Assay

This protocol outlines a representative radioligand binding assay to assess a compound's affinity for voltage-gated sodium channels.

Sodium_Channel_Binding_Assay start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [3H]Batrachotoxinin A 20-α-benzoate (BTX-B) and Test Compound prep->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash scintillation Measure Radioactivity using Liquid Scintillation Counting wash->scintillation analyze Analyze Data to Determine IC50 scintillation->analyze end End analyze->end

Figure 2: Workflow for a Voltage-Gated Sodium Channel Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]BTX-B), and varying concentrations of the test compound. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

In Vivo: Maximal Electroshock (MES) Seizure Model

This protocol details the procedure for the MES test in mice, a cornerstone for evaluating anticonvulsant efficacy.[10][11]

MES_Seizure_Model start Start acclimate Acclimate Mice to the Laboratory Environment start->acclimate administer Administer Test Compound or Vehicle (i.p. or p.o.) acclimate->administer wait Wait for the Appropriate Time Interval for Drug Absorption administer->wait stimulate Apply Corneal Electrical Stimulation (e.g., 50 mA, 0.2 s) wait->stimulate observe Observe for the Presence or Absence of Tonic Hindlimb Extension stimulate->observe record Record the Outcome (Protection or No Protection) observe->record end End record->end

Figure 3: Workflow for the Maximal Electroshock (MES) Seizure Model.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (e.g., Swiss strain) weighing 20-25 g. Allow the animals to acclimate to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). The time between administration and testing should be determined based on the pharmacokinetic profile of the compound.

  • Electrical Stimulation: At the time of peak drug effect, apply a drop of anesthetic solution (e.g., 0.5% tetracaine) to the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a constant current stimulator.

  • Observation: Immediately after the stimulus, observe the mouse for the presence of a tonic hindlimb extension. This is characterized by the straightening of the hind limbs to a position greater than 90 degrees with the plane of the body.

  • Data Analysis: A mouse is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals in each treatment group and determine the median effective dose (ED50) using probit analysis.

Conclusion

The this compound scaffold represents a promising platform for the development of novel anticonvulsant and antinociceptive agents. While direct IVIVC studies on the parent compound are limited, the extensive data on its derivatives provide a strong foundation for understanding the relationship between their in vitro mechanisms and in vivo efficacy. The demonstrated ability of these compounds to modulate voltage-gated ion channels translates into robust activity in well-validated animal models of epilepsy and pain. The favorable in vitro safety profiles further enhance their therapeutic potential. This guide provides a comprehensive overview of the current state of knowledge and detailed experimental protocols to aid researchers in the continued exploration and optimization of this valuable chemical scaffold. Future studies focusing on detailed pharmacokinetic and pharmacodynamic modeling will be crucial for further refining the in vitro-in vivo correlation and advancing these promising compounds toward clinical development.

References

A Comparative Docking Analysis of 2-(Thiophen-2-yl)pyrrolidine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting MAO-B with Novel Heterocyclic Scaffolds

Monoamine oxidase B (MAO-B) is a critical flavoenzyme located in the outer mitochondrial membrane, responsible for the oxidative deamination of various endogenous and exogenous amines, including the neurotransmitter dopamine.[1][2] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, due to its role in dopamine depletion and the generation of reactive oxygen species.[1][3] Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy to slow disease progression and manage symptoms.[2] Established irreversible inhibitors like Selegiline and reversible inhibitors such as Safinamide have validated the clinical utility of this approach.[4]

The 2-(Thiophen-2-yl)pyrrolidine scaffold represents a compelling starting point for the design of novel MAO-B inhibitors. This heterocyclic framework combines the structural features of thiophene, a moiety present in numerous pharmacologically active molecules, with the three-dimensional character of the pyrrolidine ring.[5][6] This combination offers the potential for diverse substitutions to optimize binding affinity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparative analysis of this compound derivatives as potential MAO-B inhibitors, grounded in molecular docking simulations and supported by relevant experimental data. We will explore the structural basis for their inhibitory activity, present a detailed protocol for in silico evaluation, and compare their predicted binding affinities with established drugs.

Methodology: A Validated Workflow for In Silico Screening

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives against human MAO-B. This methodology is designed to be a self-validating system, where each step is grounded in established computational chemistry principles.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation p1 Protein Structure Acquisition (PDB ID: 6FW0) p2 Receptor Preparation (Remove water, add hydrogens) p1->p2 g1 Grid Box Generation (Define active site) p2->g1 l1 Ligand Structure Generation (2D to 3D conversion) l2 Ligand Energy Minimization l1->l2 d1 Molecular Docking (AutoDock Vina) l2->d1 g1->d1 a1 Pose Analysis & Scoring (Binding Energy, Interactions) d1->a1 a2 Comparative Analysis (vs. Reference Compounds) a1->a2 v1 In Vitro Assay (IC50 Determination) a2->v1 Experimental Validation a3 Structure-Activity Relationship (SAR) a2->a3

Caption: A comprehensive workflow for the in silico evaluation of MAO-B inhibitors.

Part 1: Preparation of the Protein Receptor (MAO-B)
  • Obtain Protein Structure: Download the 3D crystal structure of human MAO-B. For this guide, we will use the PDB ID: 6FW0, which is co-crystallized with a potent inhibitor, providing a well-defined active site.[3]

  • Prepare the Receptor: Utilize molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera.

    • Remove all water molecules and heteroatoms not essential for catalysis.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared protein structure in the PDBQT format, which includes atomic charges and types.

Part 2: Preparation of the Ligands
  • Generate 2D Structures: Draw the this compound derivatives and the reference compound (e.g., Safinamide) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.

  • Save in PDBQT Format: Convert the energy-minimized ligand structures to the PDBQT format, which defines the rotatable bonds.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space in the receptor where the docking algorithm will search for favorable binding poses.

  • Center the Grid: Center the grid box on the co-crystallized ligand in the PDB structure (6FW0) to ensure it encompasses the known active site.

  • Define Grid Dimensions: Set the dimensions of the grid box to be sufficiently large to accommodate the ligands and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Part 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[1]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will perform multiple independent docking runs and cluster the resulting poses.

  • Exhaustiveness: Set the exhaustiveness parameter (typically to 8 or higher) to control the thoroughness of the conformational search.

Part 5: Analysis of Results
  • Binding Energy: The primary output from AutoDock Vina is the predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.

  • Pose Visualization: Visualize the top-ranked docking poses using software like PyMOL or BIOVIA Discovery Studio.

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the MAO-B active site.

Comparative Analysis of this compound Derivatives

While a single study providing a direct comparative docking analysis of a series of this compound derivatives against MAO-B is not available in the current literature, we can synthesize a comparative view by examining related structures and their experimentally determined activities. The following table presents in vitro IC50 values for various thiophene and pyrrolidine-containing compounds against MAO-B, alongside established inhibitors for comparison.

Compound/Derivative ClassMAO-B IC50 (µM)Selectivity for MAO-BSource
Reference Inhibitors
SelegilineVaries (irreversible)High[4]
Safinamide0.163172-fold vs. MAO-A[7]
Pargyline~0.072 - 0.09High[6]
Thiophene-Containing Derivatives
(Thiophen-2-yl)-based Dienone (CD14)0.036>250-fold vs. MAO-A[6]
2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (2h)0.056High[8][9]
Pyrrolidine-Containing Derivatives
Chiral Fluorinated Pyrrolidine (D5)0.0192440-fold vs. MAO-A[7]
((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative0.037High[10]

Note: The data presented is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The analysis of the docking poses and experimental data reveals several key structural features that influence the inhibitory activity of these compounds against MAO-B:

  • Hydrophobic Interactions: The active site of MAO-B contains a hydrophobic cavity. The thiophene ring and substituted aromatic moieties on the pyrrolidine scaffold can form favorable hydrophobic interactions with residues such as Tyr398 and Tyr435.[4][11]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the pyrrolidine ring or its substituents can lead to interactions with key residues in the active site, enhancing binding affinity.

  • Aromatic Stacking: The thiophene ring can engage in π-π stacking interactions with the flavin adenine dinucleotide (FAD) cofactor and aromatic residues within the active site.

  • Stereochemistry: As demonstrated by the high potency of chiral fluorinated pyrrolidine derivatives, the stereochemistry of the pyrrolidine ring and its substituents is critical for optimal orientation and interaction within the asymmetric active site of MAO-B.[7]

Key Interactions in the MAO-B Active Site

The following diagram illustrates the hypothetical key interactions of a representative this compound derivative within the MAO-B active site, based on published docking studies of similar compounds.

G cluster_active_site MAO-B Active Site FAD FAD Cofactor Tyr398 Tyr398 Tyr435 Tyr435 Phe343 Phe343 Tyr326 Tyr326 Pro102 Pro102 Ligand This compound Derivative Ligand->FAD π-π Stacking Ligand->Tyr398 Hydrophobic Interaction Ligand->Tyr435 Hydrophobic Interaction Ligand->Tyr326 Aromatic H-Bond Ligand->Pro102 Aromatic H-Bond

Caption: Key interactions of a thiophene-pyrrolidine scaffold in the MAO-B active site.

Conclusion and Future Directions

This guide demonstrates that this compound derivatives are a promising class of compounds for the development of novel MAO-B inhibitors. Molecular docking studies, when coupled with experimental validation, provide a powerful platform for understanding their mechanism of action and guiding further optimization. The comparative analysis suggests that by strategically modifying the substituents on both the thiophene and pyrrolidine rings, it is possible to achieve high potency and selectivity for MAO-B.

Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound derivatives to establish a direct and robust structure-activity relationship. The integration of molecular dynamics simulations can further refine the understanding of the binding thermodynamics and the stability of the ligand-protein complexes. Such a multidisciplinary approach will be instrumental in advancing these promising scaffolds towards preclinical development for the treatment of neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Handling of 2-(Thiophen-2-yl)pyrrolidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

2-(Thiophen-2-yl)pyrrolidine and its derivatives are classified as irritants.[1] The primary hazards associated with this compound include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3][4][5]

  • Eye Irritation: Contact with eyes can lead to serious irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust, fumes, or vapors may irritate the respiratory system.[2][3][4][5]

Some structurally related compounds are also classified as harmful if swallowed or inhaled and may be flammable.[6] Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reactions.
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves should be selected based on the manufacturer's chemical resistance data. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[5] Long pants and closed-toe shoes are mandatory.
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[5]
Specialized Protection Chemical-Resistant Apron and Boots For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[5]

Safe Handling and Operational Workflow

Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Engineering Controls:
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[3]

Procedural Workflow:

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Procedure complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If feeling unwell, call a poison center or doctor.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[8] Do not use combustible materials. Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[5][8][9]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[2][5][8]

  • Disposal Route: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

By implementing these safety measures and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.